Triclocarban-d4
Description
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Structure
3D Structure
Properties
Molecular Formula |
C13H9Cl3N2O |
|---|---|
Molecular Weight |
319.6 g/mol |
IUPAC Name |
1-(4-chloro-2,3,5,6-tetradeuteriophenyl)-3-(3,4-dichlorophenyl)urea |
InChI |
InChI=1S/C13H9Cl3N2O/c14-8-1-3-9(4-2-8)17-13(19)18-10-5-6-11(15)12(16)7-10/h1-7H,(H2,17,18,19)/i1D,2D,3D,4D |
InChI Key |
ICUTUKXCWQYESQ-RHQRLBAQSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1NC(=O)NC2=CC(=C(C=C2)Cl)Cl)[2H])[2H])Cl)[2H] |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)NC2=CC(=C(C=C2)Cl)Cl)Cl |
Origin of Product |
United States |
Foundational & Exploratory
What is Triclocarban-d4 and its chemical properties
An In-depth Technical Guide to Triclocarban-d4
This compound is the deuterium-labeled form of Triclocarban (TCC), a broad-spectrum antibacterial agent.[1][2] Due to its isotopic labeling, this compound serves as an invaluable internal standard for quantitative analysis in various research and analytical applications, particularly in mass spectrometry-based methods.[2] This guide provides a comprehensive overview of its chemical properties, synthesis, analytical applications, and biological interactions.
Chemical Properties
This compound shares most of its chemical and physical properties with the non-labeled Triclocarban, with the primary difference being its increased molecular weight due to the presence of four deuterium atoms. The deuteration is typically on the 4-chlorophenyl ring.
Table 1: Physicochemical Properties of Triclocarban and this compound
| Property | Triclocarban | This compound |
| IUPAC Name | N-(4-Chlorophenyl)-N′-(3,4-dichlorophenyl)urea | N-(4-chlorophenyl-d4)-N'-(3,4-dichlorophenyl)urea |
| Synonyms | 3,4,4′-Trichlorocarbanilide, TCC | 3,4,4′-Trichlorocarbanilide-d4 |
| CAS Number | 101-20-2[3] | 1219799-29-7[1][4] |
| Molecular Formula | C₁₃H₉Cl₃N₂O[3] | C₁₃H₅D₄Cl₃N₂O[1][4][5] |
| Molecular Weight | 315.58 g/mol [3] | 319.61 g/mol [1][4] |
| Appearance | White powder or fine white plates[3][6] | Solid[5] |
| Melting Point | 254-256 °C[3] | No data available |
| Density | 1.53 g/cm³[3] | No data available |
| Solubility | Insoluble in water[3][6], Soluble in DMSO (10 mM)[1] | No data available |
Synthesis and Manufacturing
General Synthesis Pathway:
The most likely synthetic route for this compound (with deuterium on the 4-chlorophenyl ring) involves the reaction of 3,4-dichlorophenyl isocyanate with 4-chloroaniline-d4.
-
Reactant 1: 3,4-Dichlorophenyl isocyanate
-
Reactant 2: 4-Chloroaniline-d4
-
Reaction: Nucleophilic addition of the amine to the isocyanate.
Caption: General synthesis pathway for this compound.
A patent also describes a solvent-free synthesis method for TCC using a ball mill or mixer, which could potentially be adapted for the deuterated analog.[7] This method involves the direct reaction of 3,4-dichloroaniline and 4-chlorophenyl isocyanate under controlled temperature and mixing.[7]
Analytical Methodologies
This compound is primarily used as an internal standard in analytical methods to ensure accurate quantification of Triclocarban in complex matrices such as environmental and biological samples.[2][8] The most common analytical technique is Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS).[8][9]
Experimental Protocol: Quantification of Triclocarban in Aqueous Samples using LC-MS/MS
This protocol is a generalized procedure based on established methods for Triclocarban analysis.[8]
-
Sample Preparation:
-
Spike a known amount of this compound internal standard into the aqueous sample.
-
Perform solid-phase extraction (SPE) to concentrate the analyte and remove interfering matrix components. A C18 sorbent is commonly used.[8][10]
-
Elute the analyte and internal standard from the SPE cartridge with a suitable organic solvent (e.g., methanol or acetonitrile).
-
Evaporate the eluate to dryness and reconstitute in the mobile phase for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Chromatographic Separation:
-
Mass Spectrometric Detection:
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode is effective.[8]
-
Detection: Multiple Reaction Monitoring (MRM) is used for high selectivity and sensitivity.
-
MRM Transition for Triclocarban: Monitor the transition of the deprotonated molecule [M-H]⁻ (m/z 313) to a characteristic fragment ion.
-
MRM Transition for this compound: Monitor the transition of the deprotonated molecule [M-H]⁻ (m/z 317) to its corresponding fragment ion.
-
-
-
-
Quantification:
-
The concentration of Triclocarban in the original sample is calculated by comparing the peak area ratio of the analyte to the internal standard (this compound) against a calibration curve.
-
Caption: Workflow for the analysis of Triclocarban using this compound.
Metabolism and Biological Effects
Triclocarban can be absorbed into the human body through dermal contact with personal care products.[11] Once absorbed, it undergoes metabolism before excretion.[11][12]
Metabolism of Triclocarban
The metabolism of Triclocarban primarily involves Phase I (oxidation) and Phase II (conjugation) reactions.[13]
-
Phase I Metabolism: Hydroxylation of the phenyl rings to form hydroxylated metabolites (e.g., 2'-OH-TCC, 3'-OH-TCC, 6-OH-TCC).[13][14]
-
Phase II Metabolism: The parent compound and its hydroxylated metabolites are conjugated with glucuronic acid or sulfate to form more water-soluble compounds (e.g., N-glucuronides, O-glucuronides, and sulfate conjugates) that can be excreted in urine and feces.[12][13][14]
Recent studies have highlighted the significant role of gut microbiota in the metabolism of Triclocarban.[13] Gut bacteria can deconjugate the glucuronide and sulfate metabolites, converting them back to their more biologically active free forms, which may contribute to its potential gut toxicity.[13]
Biological and Toxicological Profile
-
Antibacterial Activity: Triclocarban is effective against Gram-positive bacteria, such as Staphylococcus aureus.[3][6] Its mechanism is believed to involve the inhibition of the enoyl-acyl carrier protein reductase (ENR) enzyme, which is crucial for fatty acid synthesis and bacterial cell membrane integrity.[6]
-
Endocrine Disruption: There are concerns about Triclocarban's potential as an endocrine-disrupting chemical.[1][2][6] It has been shown to enhance the activity of androgens, such as testosterone, and may also modulate estrogen receptor activity.[3] This amplification of hormone signaling could have implications for reproductive health.[3]
Caption: Mechanism of Triclocarban's endocrine disrupting activity.
References
- 1. This compound - Immunomart [immunomart.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Triclocarban - Wikipedia [en.wikipedia.org]
- 4. scbt.com [scbt.com]
- 5. hpc-standards.com [hpc-standards.com]
- 6. TRICLOCARBAN - Ataman Kimya [atamanchemicals.com]
- 7. CN104230759A - Preparation method of 3,4,4-trichlorocarbonylaniline - Google Patents [patents.google.com]
- 8. Analysis of triclocarban in aquatic samples by liquid chromatography electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. biomonitoring.ca.gov [biomonitoring.ca.gov]
- 10. Analysis of triclosan and triclocarban in soil and biosolids using molecularly imprinted solid phase extraction coupled with HPLC-UV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The Different Facets of Triclocarban: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Disposition and metabolism of antibacterial agent, triclocarban, in rodents; a species and route comparison - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Metabolic fate of environmental chemical triclocarban in colon tissues: roles of gut microbiota involved - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Potential Developmental and Reproductive Impacts of Triclocarban: A Scoping Review - PMC [pmc.ncbi.nlm.nih.gov]
Triclocarban-d4 CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive information on Triclocarban-d4, a deuterated analog of the antimicrobial agent Triclocarban. This document details its chemical properties, analytical methodologies for its use as an internal standard, and insights into the biological signaling pathways influenced by its non-deuterated counterpart.
Core Compound Data
This compound serves as a crucial internal standard for the accurate quantification of Triclocarban in various biological and environmental matrices. Its physical and chemical properties are summarized below.
| Property | Value | Reference(s) |
| CAS Number | 1219799-29-7 | [1][2] |
| Molecular Weight | 319.61 g/mol | [1][2] |
| Molecular Formula | C₁₃H₅D₄Cl₃N₂O | [1][2] |
Synthesis of Triclocarban and its Deuterated Analog
The synthesis of Triclocarban is typically achieved through the reaction of an isocyanate with an aniline derivative. For the synthesis of this compound, a deuterated precursor is required. The general synthetic routes are as follows:
-
Reaction of 4-chlorophenyl isocyanate with 3,4-dichloroaniline.
-
Reaction of 3,4-dichlorophenyl isocyanate with 4-chloroaniline.
To synthesize this compound, one of the aniline precursors would be a deuterated version, such as 4-chloroaniline-d4. The synthesis of deuterated 4-chloroaniline can be achieved through the reduction of 4-nitrochlorobenzene-d4, which itself can be prepared by the nitration of chlorobenzene-d4. The synthesis of 4-chlorophenyl isocyanate involves the reaction of 4-chloroaniline with phosgene or a phosgene equivalent like triphosgene.
Analytical Methodology: Quantification of Triclocarban using this compound
This compound is predominantly utilized as an internal standard in analytical methods for the quantification of Triclocarban, primarily by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This approach allows for precise and accurate measurements by correcting for matrix effects and variations in sample preparation and instrument response.
Experimental Protocol: Quantification in Biological and Aqueous Samples
This protocol outlines a general procedure for the analysis of Triclocarban in samples such as urine, plasma, or water.
1. Sample Preparation:
-
Aqueous Samples (e.g., river water, wastewater):
-
Samples are concentrated using solid-phase extraction (SPE).
-
A known amount of this compound internal standard is added to the sample prior to extraction.
-
The extract is then evaporated and reconstituted in a suitable solvent for LC-MS/MS analysis.
-
-
Biological Samples (e.g., urine, plasma):
-
Samples are often subjected to enzymatic hydrolysis (e.g., with β-glucuronidase/arylsulfatase) to release conjugated metabolites of Triclocarban.[3]
-
A known amount of this compound internal standard is added.
-
Proteins may be precipitated using a solvent like acetonitrile.
-
The supernatant is collected, concentrated, and reconstituted for analysis.
-
2. LC-MS/MS Analysis:
-
Chromatography:
-
A C18 reverse-phase column is typically used for chromatographic separation.
-
The mobile phase often consists of a gradient of methanol or acetonitrile and water, sometimes with additives like acetic acid to improve ionization.
-
-
Mass Spectrometry:
-
Electrospray ionization (ESI) in negative ion mode is commonly employed.
-
Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for both Triclocarban and this compound.
-
Triclocarban MRM transition: m/z 313 → 160 (example)
-
This compound MRM transition: m/z 317 → 164 (example)
-
3. Quantification:
-
A calibration curve is generated using standards of known Triclocarban concentrations, each containing a fixed amount of the this compound internal standard.
-
The ratio of the peak area of Triclocarban to the peak area of this compound is plotted against the concentration of the Triclocarban standards.
-
The concentration of Triclocarban in the unknown samples is then determined from this calibration curve.
Below is a DOT script visualizing the general workflow for the quantification of Triclocarban using this compound as an internal standard.
Caption: General workflow for the quantification of Triclocarban.
Biological Activity and Signaling Pathways
While this compound is primarily used as an analytical standard, the biological effects of its non-deuterated form, Triclocarban, are of significant interest to researchers. Triclocarban is known to possess antibacterial properties and has been identified as a potential endocrine-disrupting chemical.
Antibacterial Mechanism of Action
The primary antibacterial action of Triclocarban is attributed to the inhibition of the enoyl-acyl carrier protein (ACP) reductase, an enzyme essential for fatty acid synthesis in bacteria. This disruption of fatty acid synthesis compromises the integrity of the bacterial cell membrane, leading to bacteriostatic effects.
Endocrine Disruption
Triclocarban has been shown to interfere with endocrine signaling, particularly by modulating the activity of androgen and estrogen receptors. It can enhance the transcriptional activity of these receptors, potentially leading to adverse effects on reproductive health and development.
Androgen Receptor (AR) Signaling Pathway:
Triclocarban can amplify the effects of androgens like testosterone. While it may not bind directly to the androgen receptor with high affinity, it is thought to act as a coactivator or sensitizer, enhancing the transcriptional response of androgen-responsive genes.
The following DOT script illustrates the potentiation of androgen receptor signaling by Triclocarban.
Caption: Potentiation of Androgen Receptor signaling by Triclocarban.
Estrogen Receptor (ER) Signaling Pathway:
Similarly, Triclocarban has been observed to enhance the activity of estrogen receptors. It can potentiate the effects of estradiol, leading to an increased expression of estrogen-responsive genes. This interaction is a key area of research in understanding its endocrine-disrupting potential.
The DOT script below visualizes the enhancement of estrogen receptor signaling by Triclocarban.
Caption: Enhancement of Estrogen Receptor signaling by Triclocarban.
Conclusion
This compound is an indispensable tool for the accurate scientific investigation of Triclocarban. Its use as an internal standard in LC-MS/MS methods provides the reliability needed for exposure assessment and pharmacokinetic studies. Understanding the synthesis, analytical application, and the biological activities of the parent compound is crucial for researchers in the fields of environmental science, toxicology, and drug development. This guide provides a foundational understanding to support these research endeavors.
References
- 1. 4-Chlorophenyl isocyanate synthesis - chemicalbook [chemicalbook.com]
- 2. Analysis of triclocarban in aquatic samples by liquid chromatography electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [Determination of triclosan and triclocarban in human breast milk by solid-phase extraction and ultra performance liquid chromatography-tandem mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis and Purification of Triclocarban-d4: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification of Triclocarban-d4 (TCC-d4), a deuterated analog of the broad-spectrum antibacterial agent Triclocarban. The inclusion of deuterium atoms in the molecule makes TCC-d4 an invaluable internal standard for quantitative analysis in various matrices by mass spectrometry-based methods. This document outlines a plausible synthetic route, detailed experimental protocols, purification techniques, and methods for characterization.
Synthesis of this compound
The synthesis of this compound can be achieved through the reaction of a deuterated aniline with a chlorinated phenyl isocyanate. The most direct and feasible approach involves the reaction of 4-chloroaniline-d4 with 3,4-dichlorophenyl isocyanate.
Synthesis of Precursors
1.1.1. Synthesis of 4-chloroaniline-d4
Deuterated 4-chloroaniline (4-chloroaniline-d4) can be prepared by the reduction of 4-chloronitrobenzene-d4. The deuterated nitroaromatic precursor is typically synthesized via electrophilic nitration of chlorobenzene-d5. The subsequent reduction of the nitro group to an amine can be accomplished using various methods, including catalytic hydrogenation.
1.1.2. Synthesis of 3,4-dichlorophenyl isocyanate
3,4-Dichlorophenyl isocyanate is commercially available. However, it can also be synthesized from 3,4-dichloroaniline by reacting it with phosgene or a phosgene equivalent like triphosgene. This reaction should be performed with extreme caution in a well-ventilated fume hood due to the high toxicity of phosgene.
Proposed Synthesis of this compound
The core of the synthesis involves the nucleophilic addition of the amino group of 4-chloroaniline-d4 to the isocyanate group of 3,4-dichlorophenyl isocyanate.
Caption: Synthesis pathway of this compound.
Experimental Protocol for this compound Synthesis
This protocol is based on general procedures for the synthesis of N,N'-diaryl ureas.
Materials:
-
4-Chloroaniline-d4
-
3,4-Dichlorophenyl isocyanate
-
Anhydrous tetrahydrofuran (THF) or other inert aprotic solvent
Procedure:
-
In a flame-dried, round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve 1.0 equivalent of 4-chloroaniline-d4 in anhydrous THF.
-
To this solution, add a solution of 1.0 equivalent of 3,4-dichlorophenyl isocyanate in anhydrous THF dropwise at room temperature under a nitrogen atmosphere.
-
Stir the reaction mixture at room temperature for 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion of the reaction, a white precipitate of this compound will form.
-
Filter the precipitate and wash it with a small amount of cold THF to remove any unreacted starting materials.
-
Dry the crude this compound under vacuum.
Table 1: Summary of Reaction Parameters for this compound Synthesis
| Parameter | Value/Condition |
| Reactants | 4-Chloroaniline-d4, 3,4-Dichlorophenyl isocyanate |
| Stoichiometry | 1:1 molar ratio |
| Solvent | Anhydrous Tetrahydrofuran (THF) |
| Temperature | Room Temperature |
| Reaction Time | 2-4 hours |
| Atmosphere | Inert (Nitrogen) |
| Work-up | Filtration and washing with cold THF |
Purification of this compound
Recrystallization is a highly effective method for the purification of crude this compound. The choice of solvent is critical to achieve high purity and yield.
Solvent Selection for Recrystallization
An ideal solvent for recrystallization should dissolve the compound well at high temperatures but poorly at low temperatures. For diaryl ureas like Triclocarban, common solvents for recrystallization include ethanol, methanol, or a mixture of solvents such as ethanol/water. A preliminary solvent screen is recommended to identify the optimal conditions.
Table 2: Qualitative Solubility of Diaryl Ureas in Common Solvents
| Solvent | Solubility at Room Temperature | Solubility at Boiling Point | Suitability for Recrystallization |
| Ethanol | Low | High | Good |
| Methanol | Low | High | Good |
| Acetone | Moderate to High | High | Potentially too soluble |
| Ethyl Acetate | Low to Moderate | High | Possible |
| Water | Very Low | Very Low | Poor (as a single solvent) |
| Ethanol/Water | Variable | Variable | Potentially very good (adjustable polarity) |
Experimental Protocol for Recrystallization
Caption: Experimental workflow for the purification of this compound.
Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of the chosen recrystallization solvent (e.g., ethanol) to the flask.
-
Heat the mixture on a hot plate with stirring until the solid dissolves completely. Add more solvent dropwise if necessary to achieve complete dissolution at the boiling point.
-
If any insoluble impurities are present, perform a hot gravity filtration.
-
Remove the flask from the heat and allow it to cool slowly to room temperature. Crystal formation should be observed.
-
To maximize the yield, place the flask in an ice bath for about 30 minutes.
-
Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the purified this compound crystals under vacuum to a constant weight.
Table 3: Expected Purity and Yield of this compound
| Parameter | Expected Value |
| Purity (after recrystallization) | >98% |
| Overall Yield | 70-90% (based on analogous reactions) |
| Appearance | White to off-white crystalline solid |
Characterization of this compound
The identity, purity, and isotopic enrichment of the synthesized this compound should be confirmed using standard analytical techniques.
Mass Spectrometry (MS)
Mass spectrometry is essential for confirming the molecular weight and the incorporation of deuterium. The mass spectrum of this compound is expected to show a molecular ion peak at m/z 319, which is 4 mass units higher than that of non-deuterated Triclocarban (m/z 315). The isotopic pattern of the chlorine atoms will also be present.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy will confirm the absence of signals from the deuterated positions on the 4-chlorophenyl ring. ¹³C NMR spectroscopy can be used to confirm the carbon skeleton of the molecule.
Safety Considerations
-
3,4-Dichlorophenyl isocyanate is a lachrymator and is toxic. Handle with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, in a well-ventilated fume hood.
-
4-Chloroaniline-d4 is toxic and a suspected carcinogen. Handle with appropriate PPE in a fume hood.
-
Phosgene and its equivalents are extremely toxic and should only be handled by experienced personnel with appropriate safety measures in place.
-
Solvents such as THF are flammable. Avoid open flames and ensure proper ventilation.
This guide provides a comprehensive framework for the synthesis and purification of this compound. Researchers should adapt and optimize the described procedures based on their specific laboratory conditions and available resources.
A Technical Guide to the Certificate of Analysis and Purity of Triclocarban-d4
This technical guide provides a comprehensive overview of the essential information typically found in a Certificate of Analysis (CoA) for Triclocarban-d4. It is intended for researchers, scientists, and professionals in drug development who utilize this stable isotope-labeled compound as an internal standard for quantitative analytical applications. This document outlines the key chemical and physical properties, analytical data, and the methodologies used to determine its purity and identity.
Product Identification and Chemical Properties
This compound is the deuterated form of Triclocarban, a broad-spectrum antimicrobial agent. The incorporation of deuterium atoms makes it an ideal internal standard for mass spectrometry-based quantification of Triclocarban in various matrices.[1]
| Identifier | Value |
| Product Name | This compound (4-chlorophenyl-d4) |
| Synonyms | 3,4,4'-Trichlorocarbanilide-2',3',5',6'-d4, 1-(4-chloro-2,3,5,6-tetradeuteriophenyl)-3-(3,4-dichlorophenyl)urea |
| CAS Number | 1219799-29-7[2][3] |
| Unlabelled CAS Number | 101-20-2[2][3] |
| Molecular Formula | C₁₃²H₄H₅Cl₃N₂O |
| Molecular Weight | 319.61 g/mol [3] |
| Exact Mass | 318.0032 u[3] |
| Appearance | White to off-white solid |
| Storage Temperature | +4°C[3] |
Analytical Data and Purity Assessment
The purity of this compound is a critical parameter for its use as an analytical standard. High-performance liquid chromatography (HPLC) is a common technique for assessing purity.
| Analytical Test | Method | Typical Specification | Example Result |
| Purity | HPLC | ≥95%[3] | 99.8% |
| Isotopic Purity | Mass Spectrometry | ≥98% | 99.2% Deuterium incorporation |
| Identity | ¹H NMR, ¹³C NMR, Mass Spec | Conforms to structure | Conforms |
| Residual Solvents | GC-HS | As per USP <467> | <0.5% |
| Water Content | Karl Fischer Titration | ≤0.5% | 0.1% |
Experimental Protocols
Detailed methodologies are essential for the accurate assessment of this compound. The following are representative protocols for key analytical tests.
3.1. Purity Determination by High-Performance Liquid Chromatography (HPLC)
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A gradient mixture of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 265 nm.
-
Sample Preparation: A stock solution of this compound is prepared in acetonitrile or a suitable organic solvent at a concentration of approximately 1 mg/mL. This is further diluted to a working concentration (e.g., 100 µg/mL) with the mobile phase.
-
Analysis: The sample is injected into the HPLC system, and the peak area of this compound is compared to the total peak area of all components to calculate the purity.
3.2. Identity Confirmation by Mass Spectrometry (MS)
-
Instrumentation: A mass spectrometer, often coupled with a liquid chromatography system (LC-MS).
-
Ionization Mode: Electrospray Ionization (ESI) in negative or positive mode.
-
Analysis: The sample is introduced into the mass spectrometer, and the mass-to-charge ratio (m/z) of the molecular ion is measured. For this compound, the expected [M-H]⁻ ion would be approximately m/z 317, considering the deuteration. The isotopic pattern is also analyzed to confirm the presence of chlorine atoms.
3.3. Isotopic Purity by Mass Spectrometry
-
Methodology: High-resolution mass spectrometry is used to determine the extent of deuterium incorporation. The relative intensities of the deuterated and non-deuterated molecular ions are measured to calculate the isotopic purity.
Workflow for this compound Analysis
The following diagram illustrates a typical workflow for the analysis of this compound purity and identity.
Mechanism of Action of Triclocarban (Conceptual)
While this compound serves as an analytical standard, its non-deuterated counterpart, Triclocarban, is known for its antimicrobial properties and potential as an endocrine disruptor.[1][4] The following diagram provides a conceptual overview of its potential biological interactions.
Conclusion
The Certificate of Analysis for this compound provides critical data confirming its identity, purity, and suitability as an internal standard for quantitative analysis. The methodologies employed, particularly HPLC and mass spectrometry, are standard within the pharmaceutical and environmental analysis sectors. This guide serves as a reference for understanding the key quality attributes of this compound and the experimental basis for their certification.
References
An In-depth Technical Guide to the Isotopic Labeling and Stability of Triclocarban-d4
For Researchers, Scientists, and Drug Development Professionals
Abstract
Triclocarban-d4 (TCC-d4) is the deuterium-labeled analog of Triclocarban (TCC), a broad-spectrum antimicrobial agent.[1] Due to its structural similarity and mass difference, TCC-d4 serves as an ideal internal standard for the accurate quantification of Triclocarban in complex matrices such as biological fluids and environmental samples.[1] This is particularly crucial for pharmacokinetic, metabolic, and toxicological studies, where precise measurement is paramount.[2] This technical guide provides a comprehensive overview of the isotopic labeling of this compound, its stability, and the analytical methodologies for its use. It is intended to be a valuable resource for researchers, scientists, and drug development professionals.
Isotopic Labeling of this compound
The defining characteristic of this compound is the substitution of four hydrogen atoms with deuterium on one of the phenyl rings. This isotopic labeling is critical for its function as an internal standard in mass spectrometry-based assays.
Synthesis Pathway
While specific proprietary synthesis methods for commercially available this compound are not publicly disclosed, a plausible synthetic route can be inferred from the known commercial production of Triclocarban.[3] The synthesis of Triclocarban involves the reaction of an isocyanate with an aniline.[3] For this compound, one of these precursors must be deuterated.
A likely pathway involves the reaction of 4-chlorophenylisocyanate with 3,4-dichloroaniline-d4. The deuterated aniline precursor is the key to the final labeled product.
Caption: Plausible synthesis pathway for this compound.
Quantitative Data on Isotopic and Chemical Purity
Commercial suppliers of this compound provide certificates of analysis that specify the isotopic and chemical purity of the material. This information is critical for ensuring the accuracy of quantitative analytical methods.
| Parameter | Specification | Source |
| Synonyms | 3,4,4′-Trichlorocarbanilide-d4 | MedChemExpress[1] |
| Molecular Formula | C₁₃H₅D₄Cl₃N₂O | LGC Standards |
| Molecular Weight | 319.61 | LGC Standards |
| Isotopic Purity | 99 atom % D | LGC Standards |
| Chemical Purity | ≥98% | Sigma-Aldrich, Cambridge Isotope Laboratories |
| CAS Number | 1219799-29-7 | LGC Standards |
Stability of this compound
The stability of an isotopically labeled internal standard is a critical factor in its use. Degradation of the standard can lead to inaccurate quantification of the target analyte.
Storage and Handling
Proper storage and handling are essential to maintain the integrity of this compound.
| Condition | Recommendation | Source |
| Stock Solution Storage | -80°C for up to 6 months; -20°C for up to 1 month | MedChemExpress[1] |
| Solid Form Storage | Ambient temperature, protected from light and moisture | AccuStandard, Cambridge Isotope Laboratories[4][5] |
| Handling Precautions | Avoid personal contact, including inhalation. Wear protective clothing. | Amazon S3[6] |
Experimental Protocol for Stability Assessment
A comprehensive stability assessment should evaluate the integrity of this compound under various conditions that may be encountered during sample analysis.
Objective: To evaluate the stability of this compound in stock solutions and biological matrices under different storage and handling conditions.
Methodology:
-
Stock Solution Stability:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol).
-
Aliquot the solution into multiple vials.
-
Store the vials at different temperatures (e.g., room temperature, 4°C, -20°C, and -80°C) for various durations (e.g., 1, 7, 30, and 90 days).
-
At each time point, analyze the concentration of this compound by LC-MS/MS and compare it to a freshly prepared standard.
-
-
Freeze-Thaw Stability:
-
Prepare quality control (QC) samples by spiking a known concentration of this compound into a relevant biological matrix (e.g., human plasma).
-
Subject the QC samples to multiple freeze-thaw cycles (e.g., three cycles of freezing at -80°C and thawing at room temperature).
-
Analyze the concentration of this compound after each cycle and compare it to the nominal concentration.
-
-
Bench-Top Stability:
-
Keep QC samples at room temperature for a duration that simulates the expected sample processing time (e.g., 4, 8, and 24 hours).
-
Analyze the concentration of this compound at each time point and compare it to the nominal concentration.
-
Caption: Experimental workflow for stability assessment of this compound.
Metabolic and Degradation Pathways
Understanding the metabolism and degradation of the parent compound, Triclocarban, is important as it provides insights into potential transformations that could affect the analysis.
Human Metabolism
In humans, Triclocarban is metabolized by cytochrome P450 enzymes to form hydroxylated species, which are then conjugated with glucuronic acid for excretion.[7]
Caption: Human metabolic pathway of Triclocarban.
Environmental Degradation
In the environment, Triclocarban degrades through aerobic biodegradation and photolysis, which can lead to the formation of chlorinated anilines.[7] It is relatively persistent in soil, with a reported half-life of 108 days under aerobic conditions.[8]
Analytical Methodology
This compound is primarily used as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantification of Triclocarban.
Experimental Protocol for Quantification in Biological Samples
Objective: To accurately quantify Triclocarban in human plasma using LC-MS/MS with this compound as an internal standard.
Methodology:
-
Sample Preparation (Solid-Phase Extraction - SPE):
-
To 100 µL of plasma, add 10 µL of this compound internal standard solution (e.g., 100 ng/mL in methanol).
-
Vortex and add 200 µL of 0.1% formic acid in water.
-
Load the mixture onto a pre-conditioned SPE cartridge (e.g., C18).
-
Wash the cartridge with 500 µL of 10% methanol in water.
-
Elute the analytes with 500 µL of methanol.
-
Evaporate the eluate to dryness and reconstitute in 100 µL of the mobile phase.
-
-
LC-MS/MS Analysis:
-
Chromatographic Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometry: Electrospray ionization (ESI) in negative mode.
-
MRM Transitions:
-
Triclocarban: Q1/Q3 (e.g., m/z 313 -> m/z 160)
-
This compound: Q1/Q3 (e.g., m/z 317 -> m/z 164)
-
-
-
Quantification:
-
A calibration curve is constructed by plotting the peak area ratio of Triclocarban to this compound against the concentration of the calibration standards.
-
The concentration of Triclocarban in the unknown samples is then calculated from this curve.
-
Caption: Workflow for the quantification of Triclocarban using TCC-d4.
Conclusion
This compound is an indispensable tool for the accurate and precise quantification of Triclocarban in various scientific disciplines. Its high isotopic and chemical purity, when coupled with appropriate storage, handling, and validated analytical methods, ensures the generation of reliable data. This guide has provided a comprehensive overview of the key technical aspects of this compound, from its synthesis and stability to its application in quantitative analysis. For researchers in drug development and environmental science, a thorough understanding of these principles is essential for producing high-quality, defensible results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Triclocarban - Wikipedia [en.wikipedia.org]
- 4. accustandard.com [accustandard.com]
- 5. Triclocarban (3,4,4â²-trichlorocarbanilide) (4â²-chlorophenyl-¹³Câ, 99%) 100 µg/mL in acetonitrile- Cambridge Isotope Laboratories, CLM-7286-1.2 [isotope.com]
- 6. Total Syntheses of Deuterated Drugs: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. resolvemass.ca [resolvemass.ca]
Technical Guide: The Role of Triclocarban-d4 as an Internal Standard in the Quantitative Analysis of Triclocarban
Audience: Researchers, scientists, and drug development professionals.
Core Content: This in-depth technical guide details the application of Triclocarban-d4 as an internal standard for the accurate quantification of Triclocarban in various biological and environmental matrices. The guide covers the rationale for using an isotopic-labeled standard, detailed experimental protocols, and a summary of performance data from peer-reviewed studies.
Introduction to Triclocarban and the Need for an Internal Standard
Triclocarban (TCC) is a broad-spectrum antimicrobial agent extensively used in personal care products such as soaps, deodorants, and lotions.[1][2][3] Its widespread use has led to its presence in various environmental compartments and concerns about its potential endocrine-disrupting effects.[4] Consequently, sensitive and accurate analytical methods are crucial for monitoring its levels in different matrices.
Quantitative analysis of Triclocarban, particularly at trace levels, is susceptible to variations arising from sample preparation, instrument response, and matrix effects. The use of an internal standard (IS) is a widely accepted technique to correct for these variations, thereby improving the accuracy and precision of the results.[5] An ideal internal standard should have physicochemical properties very similar to the analyte of interest but be distinguishable by the analytical instrument.
This compound, a deuterium-labeled analog of Triclocarban, serves as an excellent internal standard for this purpose.[4] Its chemical structure and properties are nearly identical to Triclocarban, ensuring that it behaves similarly during sample extraction, cleanup, and chromatographic separation. However, its increased mass due to the deuterium atoms allows for its distinct detection by mass spectrometry.
The Principle of Isotope Dilution Mass Spectrometry (IDMS)
The use of this compound as an internal standard is a cornerstone of the isotope dilution mass spectrometry (IDMS) technique. A known amount of the isotopically labeled standard is added to the sample at the beginning of the analytical process. The ratio of the analyte's signal to the internal standard's signal is then measured by the mass spectrometer. Since both the analyte and the internal standard are affected similarly by sample processing losses and ionization efficiency variations, the ratio of their signals remains constant, leading to accurate quantification.
Below is a diagram illustrating the logical workflow of using an internal standard for quantitative analysis.
Caption: Logical workflow of internal standard-based quantification.
Experimental Protocols
The following sections outline typical experimental procedures for the analysis of Triclocarban using this compound as an internal standard, compiled from various research studies.
The choice of sample preparation technique depends on the matrix being analyzed. The goal is to extract Triclocarban and this compound efficiently while minimizing interferences.
-
Solid-Phase Extraction (SPE): This is a common technique for aqueous samples like river water and wastewater.[1][6]
-
Liquid-Liquid Extraction (LLE): This method is often used for biological samples such as human nails.[8]
-
Pressurized Liquid Extraction (PLE): For solid samples like biosolids and soil, PLE can be employed for efficient extraction.[7]
-
The solid sample is mixed with a dispersing agent and spiked with this compound.
-
The mixture is extracted with an appropriate solvent under elevated temperature and pressure.
-
The extract may require further cleanup using SPE.[7]
-
Liquid chromatography (LC) is used to separate Triclocarban from other components in the sample extract before it enters the mass spectrometer.
-
Chromatographic Column: A C18 reversed-phase column is typically used for the separation.[1]
-
Mobile Phase: A gradient elution with a mixture of an aqueous solvent (e.g., water with a small amount of acid like acetic acid) and an organic solvent (e.g., methanol or acetonitrile) is common.[1][9] The addition of acetic acid can enhance sensitivity by forming adducts.[1]
-
Flow Rate: A typical flow rate is in the range of 0.2 to 0.5 mL/min.
Tandem mass spectrometry (MS/MS) provides the selectivity and sensitivity needed for trace-level quantification.
-
Ionization: Electrospray ionization (ESI) in the negative ion mode is commonly used for Triclocarban analysis.[1][7][8]
-
Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. This involves monitoring specific precursor ion to product ion transitions for both Triclocarban and this compound.
-
For Triclocarban, the deprotonated molecule [M-H]⁻ at m/z 313 is often selected as the precursor ion.[1]
-
For this compound, the corresponding [M-H]⁻ ion at m/z 317 would be monitored.
-
-
Isotope Confirmation: The presence of chlorine isotopes (³⁷Cl) results in characteristic isotopic patterns (e.g., m/z 315 and 317 for Triclocarban) that can be used for confirmation.[1]
The general analytical workflow is depicted in the following diagram:
Caption: General analytical workflow for Triclocarban analysis.
Quantitative Data and Method Performance
The use of this compound as an internal standard has been shown to yield reliable and robust quantitative results across various studies and matrices. The following tables summarize key performance metrics.
Table 1: Limits of Quantification (LOQs) for Triclocarban in Various Matrices
| Matrix | LOQ | Reference |
| Aquatic Samples | 3 - 50 ng/L | [1] |
| Human Nails | 0.2 µg/kg | [8] |
| Municipal Biosolids | 0.2 ng/g (d.w.) | [7] |
| Human Breast Milk | 0.03 µg/kg | [9] |
| Food Samples | 0.01 - 0.02 µg/kg | [10] |
| Beverage Samples | 1 ng/L | [10] |
Table 2: Recovery and Matrix Effect Data for Triclocarban Analysis
| Matrix | Recovery (%) | Relative Standard Deviation (%) | Matrix Effect (%) | Reference |
| Human Nails | 98.1 - 106.3 | 1.8 - 18.1 | Not Reported | [8] |
| Municipal Biosolids | 98.3 ± 5 | Not Reported | 100.5 ± 8.4 | [7] |
| Human Breast Milk | 100.2 - 119.3 | 5.91 - 11.31 | Not Reported | [9] |
| Food Samples | 70.1 - 92.8 | < 14.5 (intraday) | Not Reported | [10] |
Table 3: Linearity of Calibration Curves
| Matrix | Linearity Range | Correlation Coefficient (r²) | Reference |
| Human Breast Milk | 0.02 - 2.0 µg/L | > 0.999 | [9] |
| Indoor Dust | Not Specified | > 0.99 | [11] |
Conclusion
The use of this compound as an internal standard is a critical component of robust and accurate methods for the quantification of Triclocarban. The principle of isotope dilution mass spectrometry effectively compensates for analytical variability, leading to high-quality data. The experimental protocols outlined in this guide, including sample preparation by SPE, LLE, or PLE, followed by LC-MS/MS analysis, have been validated and applied successfully to a wide range of environmental and biological matrices. The performance data presented demonstrate the sensitivity, accuracy, and precision that can be achieved with this approach, making it the gold standard for Triclocarban analysis in research, regulatory monitoring, and drug development settings.
References
- 1. Analysis of triclocarban in aquatic samples by liquid chromatography electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In Vitro Biologic Activities of the Antimicrobials Triclocarban, Its Analogs, and Triclosan in Bioassay Screens: Receptor-Based Bioassay Screens - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Triclocarban | C13H9Cl3N2O | CID 7547 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. New approach of validation using internal normalization technique for quantification of related substances in raw material, intermediates and pharmaceutical substances by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Simultaneous determination of parabens, triclosan and triclocarban in water by liquid chromatography/electrospray ionisation tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Simultaneous determination of triclocarban and triclosan in municipal biosolids by liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Analysis of triclosan and triclocarban in human nails using isotopic dilution liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [Determination of triclosan and triclocarban in human breast milk by solid-phase extraction and ultra performance liquid chromatography-tandem mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. An Immunoaffinity Purification Method for the Simultaneous Analysis of Triclocarban and Triclosan in Foodstuffs by Liquid Chromatography Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Assessment of human exposure to triclocarban, triclosan and five parabens in U.S. indoor dust using dispersive solid phase extraction followed by liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of Triclocarban-d4 in Modern Environmental Surveillance: A Technical Guide
An in-depth analysis of the application of Triclocarban-d4 as an internal standard for the accurate quantification of triclocarban in diverse environmental matrices. This guide is intended for researchers, analytical chemists, and environmental scientists engaged in the monitoring of emerging contaminants.
The widespread use of the antimicrobial agent triclocarban (TCC) in personal care products has led to its ubiquitous presence in the environment.[1][2] Due to its persistence, TCC accumulates in wastewater treatment plant sludge, which is often applied to agricultural land as biosolids, resulting in the contamination of soils and aquatic ecosystems.[3][4][5] Accurate and reliable quantification of TCC in complex environmental samples is crucial for assessing its environmental fate, ecotoxicological risks, and potential human exposure. Isotope dilution mass spectrometry, utilizing isotopically labeled internal standards such as this compound, has emerged as the gold standard for this purpose.
This technical guide provides a comprehensive overview of the application of this compound in environmental monitoring, detailing experimental protocols, summarizing key quantitative data, and illustrating the analytical workflow.
The Principle of Isotope Dilution Using this compound
Isotope dilution is a powerful analytical technique that relies on the addition of a known amount of an isotopically labeled version of the analyte of interest to a sample at the beginning of the analytical procedure. This compound, in which four hydrogen atoms in the TCC molecule have been replaced by deuterium, is an ideal internal standard. It is chemically identical to the native TCC and therefore behaves similarly during sample extraction, cleanup, and ionization in the mass spectrometer.
By measuring the ratio of the native analyte to the labeled standard in the final extract, it is possible to accurately quantify the concentration of the native TCC in the original sample, compensating for any losses that may occur during sample preparation and for matrix-induced signal suppression or enhancement during analysis.
Quantitative Data Summary
The use of this compound and other isotopically labeled TCC analogs as internal standards has enabled the development of sensitive and robust analytical methods for a variety of environmental matrices. The following tables summarize key performance metrics from various studies.
| Matrix | Extraction Method | Analytical Method | LOD/MDL | LOQ | Recovery (%) | Reference |
| Soil | Pressurized Liquid Extraction (PLE) | LC-MS/MS | 0.58 ng/g | 0.05 ng/g | >95 | [3] |
| Biosolids | Pressurized Liquid Extraction (PLE) | LC-MS/MS | 3.08 ng/g | 0.05 ng/g | >95 | [3] |
| River Water | Solid-Phase Extraction (SPE) | LC-MS/MS | 0.9 ng/L | - | - | [1] |
| Wastewater | Solid-Phase Extraction (SPE) | LC-MS/MS | 3 - 50 ng/L | - | - | [6] |
| Sediment | Isotope Dilution LC-ESI-MS | LC-MS/MS | - | 0.0005 mg/kg | - | [7] |
LOD: Limit of Detection; MDL: Method Detection Limit; LOQ: Limit of Quantification. Note that different studies may use slightly different definitions for these terms.
Experimental Protocols
The following sections detail a generalized experimental protocol for the analysis of triclocarban in solid and aqueous environmental samples using this compound as an internal standard.
Sample Preparation (Soil and Biosolids)
-
Drying and Homogenization: Solid samples such as soil and biosolids are typically air-dried or oven-dried at a low temperature (e.g., 70°C) to a constant weight.[3] The dried samples are then homogenized using a mortar and pestle or a grinder to ensure a uniform sample matrix.[3]
-
Spiking with Internal Standard: A known amount of this compound (or another isotopic analog like ¹³C₆-TCC) in a suitable solvent (e.g., methanol or acetonitrile) is added to a pre-weighed aliquot of the homogenized sample.[3] The solvent is then allowed to evaporate.
Extraction
Pressurized Liquid Extraction (PLE): This is a highly efficient method for extracting TCC from solid matrices.[3][8]
-
Cell Preparation: A representative subsample (e.g., 0.2 g of biosolids or 5 g of soil) is mixed with a dispersing agent like Ottawa sand and placed into a stainless steel extraction cell.[3]
-
Extraction Conditions: The extraction is typically performed with acetone at an elevated temperature (e.g., 100°C) and pressure (e.g., 1500 psi).[3] A static extraction time of around 5 minutes is common.[3]
Sample Cleanup (Optional but Recommended)
For complex matrices like biosolids, a cleanup step using Solid-Phase Extraction (SPE) may be necessary to remove interfering compounds.[8] Oasis HLB cartridges are commonly used for this purpose.[8]
Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Chromatographic Separation: The extracted and cleaned-up sample is injected into a high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) system.
-
Column: A C18 reversed-phase column is typically used for separation.[3][6]
-
Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., 10 mM ammonium acetate) and an organic phase (e.g., acetonitrile or methanol) is employed to separate TCC from other components in the extract.[3][6]
-
-
Mass Spectrometric Detection: The eluent from the LC system is introduced into a tandem mass spectrometer, typically equipped with an electrospray ionization (ESI) source operating in negative ion mode.
-
Multiple Reaction Monitoring (MRM): The mass spectrometer is set to monitor specific precursor-to-product ion transitions for both native TCC and the this compound internal standard. This highly selective detection mode minimizes interferences and enhances sensitivity. An example of MRM transitions for ¹³C₆-Triclocarban is m/z 318.9 -> 159.9.[9]
-
Experimental Workflow Diagram
The following diagram illustrates the typical workflow for the analysis of triclocarban in environmental solid samples using this compound as an internal standard.
Caption: Workflow for Triclocarban analysis in solid matrices.
Conclusion
The use of this compound as an internal standard in isotope dilution LC-MS/MS methods provides a robust and accurate approach for the quantification of triclocarban in a variety of environmental matrices. The detailed protocols and data presented in this guide demonstrate the effectiveness of this methodology for environmental monitoring and risk assessment of this prevalent contaminant. The continued application of these methods will be essential for understanding the environmental behavior of triclocarban and for the development of effective management strategies.
References
- 1. Detection of triclocarban and two co-contaminating chlorocarbanilides in US aquatic environments using isotope dilution liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. asu.elsevierpure.com [asu.elsevierpure.com]
- 3. sludgenews.org [sludgenews.org]
- 4. Detection of the antimicrobials triclocarban and triclosan in agricultural soils following land application of municipal biosolids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Persistence of triclocarban and triclosan in soils after land application of biosolids and bioaccumulation in Eisenia foetida - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Analysis of triclocarban in aquatic samples by liquid chromatography electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. stacks.cdc.gov [stacks.cdc.gov]
- 8. Simultaneous determination of triclocarban and triclosan in municipal biosolids by liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. agilent.com [agilent.com]
The Role of Triclocarban-d4 in Modern Human Biomonitoring: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triclocarban (TCC) is an antimicrobial agent that has been widely used in personal care products such as soaps and lotions for decades.[1] Due to its persistence and potential for endocrine disruption, monitoring human exposure to TCC is a significant public health concern.[1][2] Accurate and sensitive analytical methods are crucial for assessing the body burden of TCC and its metabolites. This technical guide provides an in-depth overview of the use of Triclocarban-d4 as an internal standard in human biomonitoring studies, focusing on analytical methodologies, data interpretation, and experimental workflows. The use of stable isotope-labeled internal standards like this compound is considered the gold standard in quantitative bioanalysis using mass spectrometry, offering high accuracy and precision by correcting for matrix effects and variations in sample processing.[3][4]
Core Principles of Isotope Dilution Mass Spectrometry in TCC Biomonitoring
The quantification of triclocarban in biological matrices such as urine, serum, and breast milk is predominantly achieved through liquid chromatography-tandem mass spectrometry (LC-MS/MS).[5][6] The isotope dilution method, which employs a stable isotope-labeled internal standard like this compound or ¹³C₆-Triclocarban, is the preferred technique.[3][7]
Stable isotope-labeled standards are ideal because they share nearly identical physicochemical properties with the analyte of interest.[8] This ensures that they behave similarly during sample extraction, cleanup, and ionization in the mass spectrometer, effectively compensating for any analyte loss or matrix-induced signal suppression or enhancement.[4] this compound, with deuterium atoms replacing hydrogen atoms on the phenyl ring, serves this purpose effectively in TCC analysis.
Quantitative Data Summary
The following tables summarize quantitative data from various human biomonitoring studies that have measured triclocarban concentrations in different biological matrices. These studies often utilize isotope dilution LC-MS/MS for accurate quantification.
Table 1: Triclocarban Concentrations in Human Urine
| Population (Year of Study) | Country | Detection Frequency (%) | Median Concentration (µg/L) | 95th Percentile (µg/L) | Notes |
| NHANES (2013-2014) | USA | 36.9 | < 0.1 | 13.4 | Nationally representative sample of individuals aged ≥6 years.[7] |
| Pregnant Women (2007-2009) | USA (Brooklyn, NY) | 86.7 | 0.21 | - | Higher detection frequency may be due to a more sensitive analytical method.[9][10] |
| General Population | Canada | 3.77 | < 0.1 | - | [9] |
| General Population | Germany | 3.6 | < 0.1 | - | [9] |
| General Population | Greece | 4 | < 0.1 | - | [9] |
| Healthy Adults | China | 99 | 0.28 | - | [7] |
| Women | China | - | - | - | Average concentration of 10.46 ng/mL (or µg/L) was reported in 15 female urine samples.[6][11] |
Table 2: Triclocarban Concentrations in Other Human Matrices
| Matrix | Population | Country | Detection Frequency (%) | Concentration Range | Notes |
| Cord Blood | Newborns | USA (Brooklyn, NY) | 22.9 | - | Detected as phase II conjugates.[9] |
| Breast Milk | Lactating Mothers | - | - | LOQ = 0.03 µg/kg.[12] | |
| Nails | General Population | - | 100 | µg/kg to several mg/kg | Nails can serve as markers for long-term exposure.[13][14] |
| Serum | Women | China | - | - | A reliable method for detection in serum has been established.[6] |
Experimental Protocols
Accurate quantification of triclocarban and its metabolites relies on robust and validated experimental protocols. The following sections detail the key steps involved in a typical biomonitoring workflow using this compound as an internal standard.
Sample Preparation and Enzymatic Hydrolysis
In humans, triclocarban is metabolized and excreted primarily in urine as glucuronide and sulfate conjugates.[15][16] To measure total TCC exposure, these conjugates must be cleaved through enzymatic hydrolysis prior to extraction.
-
Objective: To deconjugate glucuronidated and sulfated metabolites of triclocarban to their free forms.
-
Procedure:
-
Aliquots of urine (typically 100 µL) are taken for analysis.[7]
-
The sample is buffered to an appropriate pH (e.g., with an acetate buffer).
-
A solution containing β-glucuronidase/arylsulfatase (from Helix pomatia or E. coli) is added.[12][17] For instance, 500 U/mL of β-glucuronidase and 80 U/mL of sulfatase can be used.[6][11]
-
The mixture is incubated, for example, at 37°C for 4 hours, to allow for complete hydrolysis.[6][11]
-
Following incubation, the reaction is stopped, often by the addition of a strong acid or organic solvent.
-
Solid-Phase Extraction (SPE)
Solid-phase extraction is a widely used technique to clean up the sample and concentrate the analytes of interest before LC-MS/MS analysis.[5][18]
-
Objective: To remove interfering substances from the biological matrix and isolate triclocarban and its metabolites.
-
Procedure:
-
An SPE cartridge (e.g., C18) is conditioned with methanol followed by water.[12]
-
The hydrolyzed urine sample, spiked with the this compound internal standard, is loaded onto the cartridge.
-
The cartridge is washed with a weak solvent (e.g., water or a low-percentage methanol-water mixture) to remove hydrophilic interferences.
-
The analytes, including TCC and this compound, are eluted with a stronger organic solvent such as methanol or acetonitrile.
-
The eluate is then typically evaporated to dryness and reconstituted in a mobile phase-compatible solvent for injection into the LC-MS/MS system.
-
Some advanced methods utilize online SPE, where the extraction is directly coupled to the LC-MS/MS system, reducing sample handling and analysis time.[19][20]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
-
Objective: To separate, detect, and quantify triclocarban and its metabolites.
-
Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer.[6]
-
Chromatographic Separation:
-
Mass Spectrometric Detection:
-
Ionization: Electrospray ionization (ESI) in negative ion mode is typically used.[21]
-
Detection: The mass spectrometer is operated in multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions for both the native TCC and the this compound internal standard are monitored for selective and sensitive quantification.
-
Visualizations
Experimental Workflow for TCC Biomonitoring
References
- 1. mdpi.com [mdpi.com]
- 2. Urinary levels of triclosan and triclocarban in several Asian countries, Greece and the USA: Association with oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Clinical Mass Spectrometry â Cambridge Isotope Laboratories, Inc. [isotope.com]
- 4. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biomonitoring.ca.gov [biomonitoring.ca.gov]
- 6. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 7. stacks.cdc.gov [stacks.cdc.gov]
- 8. caymanchem.com [caymanchem.com]
- 9. Human Fetal Exposure to Triclosan and Triclocarban in an Urban Population from Brooklyn, New York - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. [Determination of triclosan and triclocarban in human breast milk by solid-phase extraction and ultra performance liquid chromatography-tandem mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Analysis of triclosan and triclocarban in human nails using isotopic dilution liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Disposition and metabolism of antibacterial agent, triclocarban, in rodents; a species and route comparison - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Investigation of human exposure to triclocarban after showering, and preliminary evaluation of its biological effects - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Comprehensive monitoring of a special mixture of prominent endocrine disrupting chemicals in human urine using a carefully adjusted hydrolysis of conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Molecularly Imprinted Solid-Phase Extraction Sorbents for the Selective Extraction of Drugs from Human Urine | Springer Nature Experiments [experiments.springernature.com]
- 19. researchgate.net [researchgate.net]
- 20. stacks.cdc.gov [stacks.cdc.gov]
- 21. Analysis of triclocarban in aquatic samples by liquid chromatography electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. escholarship.org [escholarship.org]
An In-Depth Technical Guide to the Preparation and Storage of Triclocarban-d4 Solutions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the essential methodologies and data for the preparation and storage of Triclocarban-d4 solutions. This compound, the deuterated analog of the broad-spectrum antibacterial agent Triclocarban, is a critical internal standard for quantitative analysis in various matrices by mass spectrometry. Ensuring the accuracy and reliability of experimental results hinges on the proper preparation and handling of its standard solutions.
Solubility of Triclocarban
The solubility of Triclocarban is a critical parameter for solvent selection in the preparation of stock and working solutions. While specific solubility data for this compound is not extensively published, the solubility of its non-deuterated counterpart, Triclocarban, provides a reliable proxy due to the negligible impact of deuterium substitution on this physical property. Quantitative solubility data for Triclocarban in various organic solvents is summarized below.
Table 1: Quantitative Solubility of Triclocarban in Organic Solvents
| Solvent | Temperature (°C) | Solubility (g/L) | Molar Solubility (mol/L) |
| Acetone | 25 | 40 | 0.127 |
| Methanol | 35 | 1.6 | 0.005 |
| Dimethylformamide (DMF) | 25 | 333.3 | 1.056 |
| Acetonitrile | 25 | Data not available | Data not available |
| Cyclohexane | 25 | Data not available | Data not available |
| Ethyl Acetate | 25 | Data not available | Data not available |
Note: Data for acetone and DMF is calculated based on the information that 1 g dissolves in 25 mL of acetone and 3 mL of dimethylformamide[1]. Methanol solubility is directly cited[1].
Preparation of this compound Standard Solutions
The following protocols outline the preparation of this compound stock and working solutions for use as internal standards in analytical methods such as liquid chromatography-mass spectrometry (LC-MS).
Materials and Equipment
-
This compound (solid)
-
Analytical balance
-
Class A volumetric flasks
-
Pipettes (calibrated)
-
Solvent(s) of choice (e.g., Methanol, Acetone, Acetonitrile, DMSO)
-
Vortex mixer
-
Sonicator
Protocol for Preparation of a 1 mg/mL Stock Solution
-
Weighing: Accurately weigh approximately 1 mg of this compound solid using an analytical balance.
-
Dissolution: Quantitatively transfer the weighed this compound to a 1 mL Class A volumetric flask.
-
Solvent Addition: Add a small amount of the chosen solvent (e.g., methanol or acetone) to dissolve the solid.
-
Mixing: Gently swirl the flask to ensure complete dissolution. If necessary, use a vortex mixer or sonicator to aid dissolution.
-
Volume Adjustment: Once completely dissolved, bring the solution to the final volume of 1 mL with the same solvent.
-
Homogenization: Cap the flask and invert it several times to ensure a homogeneous solution.
-
Storage: Transfer the stock solution to an appropriate storage vial (e.g., amber glass vial) and store under the recommended conditions (see Section 3).
Protocol for Preparation of Working/Calibration Standards
Working standards and calibration curve solutions are prepared by serial dilution of the stock solution.
-
Intermediate Dilutions: Prepare one or more intermediate stock solutions by diluting the primary stock solution with the appropriate solvent.
-
Serial Dilutions: From the intermediate stock(s), perform serial dilutions to achieve the desired concentrations for the calibration curve.
-
Matrix Matching: For quantitative analysis in specific biological or environmental matrices, it is recommended to prepare the final working standards in a matrix that closely matches the samples to be analyzed to compensate for matrix effects.
Storage and Stability of this compound Solutions
Proper storage is crucial to maintain the integrity and concentration of this compound solutions.
Table 2: Recommended Storage Conditions and Stability of this compound Stock Solutions
| Storage Temperature | Recommended Duration | Notes |
| -20°C | Up to 1 month | Suitable for short-term storage. |
| -80°C | 6 months to 2 years | Recommended for long-term storage to minimize degradation. |
Key Storage Recommendations:
-
Aliquoting: To avoid repeated freeze-thaw cycles that can lead to degradation, it is highly recommended to aliquot the stock solution into smaller, single-use vials before freezing.
-
Light Protection: Store solutions in amber vials or protect them from light to prevent photodegradation.
-
Container Material: Use glass vials with inert caps (e.g., PTFE-lined) to prevent leaching of plasticizers or adsorption of the analyte to the container surface.
Stability-Indicating Assay Methodology
A stability-indicating analytical method is crucial for determining the true stability of this compound in a solution by demonstrating that the analytical method can accurately measure the decrease in the active substance content due to degradation. This typically involves forced degradation studies followed by analysis using a separation technique like HPLC or LC-MS/MS.
Forced Degradation Studies
Forced degradation (stress testing) is performed to generate potential degradation products and to demonstrate the specificity of the analytical method.
Table 3: Typical Conditions for Forced Degradation Studies of this compound
| Stress Condition | Reagent/Condition | Typical Duration |
| Acid Hydrolysis | 0.1 M HCl | 24 - 48 hours at room temperature or elevated temperature (e.g., 60°C) |
| Base Hydrolysis | 0.1 M NaOH | 24 - 48 hours at room temperature or elevated temperature (e.g., 60°C) |
| Oxidation | 3% H₂O₂ | 24 - 48 hours at room temperature |
| Thermal Degradation | 60 - 80°C (in solution and as solid) | 24 - 72 hours |
| Photodegradation | Exposure to UV light (e.g., 254 nm) and visible light | 24 - 72 hours |
Analytical Method
A stability-indicating HPLC or LC-MS/MS method should be developed and validated to separate this compound from its potential degradation products.
-
Chromatographic System: A reverse-phase HPLC system with a C18 column is commonly used.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium acetate or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is typically employed to achieve good separation of the parent compound and its degradation products.
-
Detection: A mass spectrometer is the preferred detector for this compound, allowing for sensitive and specific quantification using selected reaction monitoring (SRM) or multiple reaction monitoring (MRM).
Conclusion
The accurate quantification of this compound as an internal standard is fundamental to the reliability of many bioanalytical and environmental studies. This guide provides the essential information for the preparation of accurate and stable solutions of this compound. By following the outlined protocols for solution preparation, adhering to the recommended storage conditions, and understanding the principles of stability-indicating assays, researchers can ensure the quality and integrity of their analytical standards, leading to more robust and reproducible scientific outcomes.
References
An In-Depth Technical Guide to the Safety, Handling, and Core Principles of Triclocarban-d4
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of Triclocarban-d4, a deuterated analog of the antimicrobial agent Triclocarban. It is intended to serve as a technical resource, detailing critical safety information, handling procedures, physicochemical properties, and insights into its biological mechanisms and analytical methodologies.
Safety and Handling: An Analysis of the Safety Data Sheet (SDS)
The safe handling of this compound is paramount in a research setting. The following information is a synthesis of data typically found in a Safety Data Sheet (SDS) for this compound.
Hazard Identification
This compound is generally considered a hazardous substance. Key potential hazards include:
-
Skin Irritation: May cause skin irritation upon prolonged or repeated contact.
-
Eye Irritation: May cause serious eye irritation.
-
Respiratory Tract Irritation: Inhalation of dust may cause respiratory tract irritation.
-
Aquatic Toxicity: Very toxic to aquatic life with long-lasting effects.[1]
First Aid Measures
In the event of exposure, the following first aid measures are recommended[2]:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.
-
Skin Contact: Wash off with soap and plenty of water.
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration.
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water.
Handling and Storage
Proper handling and storage procedures are crucial to minimize risk:
-
Handling: Avoid contact with skin and eyes. Avoid formation of dust and aerosols. Provide appropriate exhaust ventilation at places where dust is formed.
-
Storage: Store in a tightly closed container in a dry and well-ventilated place. Recommended storage temperature is at room temperature, though for long-term stability of stock solutions, -20°C or -80°C may be required.
Personal Protective Equipment (PPE)
To ensure the safety of personnel, the following personal protective equipment is mandatory when handling this compound:
-
Eye/Face Protection: Wear safety glasses with side-shields or goggles.
-
Skin Protection: Handle with gloves. Wear impervious clothing to prevent skin contact.
-
Respiratory Protection: Use a NIOSH/MSHA-approved respirator if there is a risk of exposure to dust at levels exceeding the exposure limits.
Physicochemical and Toxicological Data
A summary of the key quantitative data for Triclocarban is presented below. As this compound is an isotopically labeled version of Triclocarban, its physical and toxicological properties are expected to be very similar.
Physical and Chemical Properties
| Property | Value |
| Chemical Formula | C₁₃H₅D₄Cl₃N₂O |
| Molar Mass | 319.63 g/mol (for d4) |
| Appearance | White to off-white powder |
| Melting Point | 254-256 °C[1][3] |
| Boiling Point | ~475.3 °C at 760 mmHg (estimated)[4] |
| Density | ~1.53 g/cm³[1] |
| Vapor Pressure | Negligible |
| Water Solubility | Insoluble |
Toxicological Data
| Test | Species | Route | Value |
| LD50 | Rat | Oral | >34,600 mg/kg |
| LD50 | Rabbit | Dermal | >7,940 mg/kg |
| LD50 | Mouse | Intraperitoneal | 2,100 mg/kg |
| NOAEL | Rat | Oral | 25 mg/kg-day[5] |
Mechanism of Action
Triclocarban exhibits two primary modes of biological activity: as an antibacterial agent and as an endocrine-disrupting chemical.
Antibacterial Mechanism
The primary antibacterial action of Triclocarban is the inhibition of the enoyl-acyl carrier protein reductase (FabI), an essential enzyme in the bacterial fatty acid synthesis pathway. This disruption of fatty acid synthesis compromises the integrity of the bacterial cell membrane, leading to bacteriostatic effects, particularly against Gram-positive bacteria.
Endocrine Disruption
Triclocarban is also recognized as an endocrine-disrupting chemical. It has been shown to amplify the effects of endogenous androgens and estrogens. The proposed mechanism involves the enhancement of androgen receptor (AR) and estrogen receptor (ER) signaling, leading to an exaggerated response to these hormones.
Experimental Protocols: Analytical Methods for Quantification
This compound is primarily used as an internal standard for the quantification of Triclocarban in various biological and environmental matrices. The following outlines a general experimental workflow for its analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Sample Preparation
The choice of sample preparation technique depends on the matrix:
-
Aqueous Samples (e.g., wastewater, urine): Solid-phase extraction (SPE) is commonly employed. A typical protocol involves passing the sample through an SPE cartridge (e.g., Oasis HLB), followed by washing and elution with an organic solvent like methanol or acetonitrile.
-
Solid Samples (e.g., soil, biosolids): Pressurized liquid extraction (PLE) or ultrasonic extraction with an organic solvent is often used.
-
Biological Tissues/Fluids (e.g., plasma, tissue homogenates): Protein precipitation with a solvent like acetonitrile, followed by centrifugation, is a common first step. The supernatant can then be further cleaned up using SPE.
LC-MS/MS Analysis
-
Chromatography: Reversed-phase high-performance liquid chromatography (HPLC) is typically used for separation. A C18 column is a common choice, with a mobile phase gradient of water and an organic solvent (e.g., methanol or acetonitrile), often with a modifier like formic acid or ammonium acetate.
-
Mass Spectrometry: A tandem mass spectrometer operating in negative electrospray ionization (ESI) mode is generally used. Multiple reaction monitoring (MRM) is employed for quantification, using specific precursor-to-product ion transitions for both Triclocarban and the this compound internal standard.
Conclusion
This compound is a valuable tool for researchers studying the environmental fate, bioaccumulation, and toxicology of its parent compound, Triclocarban. A thorough understanding of its safety, handling, and analytical methodologies is essential for its effective and safe use in the laboratory. This guide provides a foundational understanding of these key aspects to support the work of scientists and drug development professionals. Researchers should always refer to the specific Safety Data Sheet provided by the supplier for the most accurate and up-to-date information.
References
- 1. Triclocarban - Wikipedia [en.wikipedia.org]
- 2. greenscreenchemicals.org [greenscreenchemicals.org]
- 3. Triclocarban CAS#: 101-20-2 [m.chemicalbook.com]
- 4. An Immunoaffinity Purification Method for the Simultaneous Analysis of Triclocarban and Triclosan in Foodstuffs by Liquid Chromatography Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. health.state.mn.us [health.state.mn.us]
Methodological & Application
Application Note: Quantitative Analysis of Triclocarban in Water Samples by Isotope Dilution LC-MS/MS
Abstract
This application note presents a robust and sensitive method for the quantitative analysis of Triclocarban (TCC) in various water matrices using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The method incorporates a solid-phase extraction (SPE) step for sample concentration and cleanup, followed by chromatographic separation and detection. Isotope dilution using Triclocarban-d4 as an internal standard ensures high accuracy and precision by correcting for matrix effects and variations in sample processing. This protocol is intended for researchers, scientists, and professionals in environmental monitoring and drug development who require reliable trace-level quantification of Triclocarban.
Introduction
Triclocarban (TCC) is a broad-spectrum antimicrobial agent widely used in personal care products such as soaps, deodorants, and lotions.[1] Its extensive use and disposal lead to its presence in aquatic environments, raising concerns about its potential as an endocrine-disrupting chemical and its impact on ecosystems.[1] Consequently, sensitive and selective analytical methods are required to monitor its occurrence in water resources at trace levels. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the preferred technique for this purpose due to its high sensitivity and specificity.[2] The use of a stable isotope-labeled internal standard, such as this compound, is crucial for accurate quantification by compensating for any analyte loss during sample preparation and ionization suppression or enhancement in the MS source.[1]
Principle
The method involves the extraction and concentration of Triclocarban from water samples using solid-phase extraction (SPE). The extract is then analyzed by LC-MS/MS. The analyte is separated from other matrix components on a C18 reversed-phase column. Detection is performed using a triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI) mode and Multiple Reaction Monitoring (MRM). Quantification is achieved by measuring the area ratio of the analyte to the isotopically labeled internal standard (this compound).
Experimental Protocol
Materials and Reagents
-
Triclocarban (TCC) standard
-
This compound (TCC-d4) internal standard solution
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Ammonium acetate
-
Formic acid
-
Ultrapure water
-
Solid-Phase Extraction (SPE) cartridges (e.g., Oasis HLB, 60 mg)[3]
-
Glass fiber filters (0.7 µm)
Sample Preparation: Solid-Phase Extraction (SPE)
-
Sample Filtration: Filter water samples through a 0.7-µm glass fiber filter to remove suspended solids.
-
Spiking: Add a known amount of this compound internal standard to each water sample.
-
SPE Cartridge Conditioning: Condition the SPE cartridge by passing 4 mL of methanol followed by 4 mL of ultrapure water.
-
Sample Loading: Load the pre-spiked water sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with ultrapure water to remove interfering substances.
-
Drying: Dry the cartridge thoroughly under a gentle stream of nitrogen.
-
Elution: Elute the retained analytes from the cartridge with 4 mL of methanol.[3]
-
Solvent Evaporation and Reconstitution: Evaporate the eluate to dryness under nitrogen and reconstitute the residue in a known volume of the initial mobile phase for LC-MS/MS analysis.
LC-MS/MS Analysis
The analysis is performed on an LC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization source.
Table 1: Liquid Chromatography (LC) Parameters
| Parameter | Value |
| Column | ACQUITY UPLC BEH C18 (1.7 µm, 2.1 mm x 100 mm)[4] |
| Mobile Phase A | 2 mM Ammonium Acetate in Water[4] |
| Mobile Phase B | Acetonitrile[4] |
| Flow Rate | 0.3 mL/min[4] |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Gradient Program | Time (min) |
| 0.0 | |
| 1.0 | |
| 2.0 | |
| 5.0 | |
| 5.5 | |
| 6.5 | |
| 7.0 | |
| 9.0 |
Table 2: Mass Spectrometry (MS) Parameters
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Negative[1][4] |
| Spray Voltage | 2600 V[4] |
| Sheath Gas Flow | 40 arbitrary units[4] |
| Auxiliary Gas Flow | 10 arbitrary units[4] |
| Ion Transfer Tube Temp. | 350 °C[4] |
| Vaporizer Temperature | 300 °C[4] |
| Data Acquisition | Multiple Reaction Monitoring (MRM) |
Table 3: MRM Transitions for Triclocarban and Internal Standard
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) | Polarity |
| Triclocarban (TCC) | 313.1 | 160.1 | 14 | Negative[4][5] |
| This compound (IS) | 319.0 (projected) | 162.0 (projected) | 14 (projected) | Negative |
Note: MRM transitions for this compound are projected based on the stable isotope-labeled surrogate Triclocarban-13C6 (Precursor: 318.9 m/z, Product: 159.9 m/z) and known fragmentation patterns.[2]
Data Presentation and Method Performance
The following table summarizes typical method performance characteristics obtained from various studies.
Table 4: Method Validation and Performance Data
| Parameter | Result | Reference |
| Linearity Range | 0.2 - 12 µg/L | [6] |
| Correlation Coefficient (r²) | > 0.998 | [6] |
| Limit of Detection (LOD) | 0.38 - 4.67 ng/L (in river water) | [7] |
| Limit of Quantification (LOQ) | 0.08 - 0.44 ng/L (in surface water) | [3] |
| Accuracy (Recovery) | 99 - 110% (in river water) | [7] |
| Precision (RSD) | 7.0 - 8.8% | [6] |
Visualization of Experimental Workflow
Caption: Figure 1: LC-MS/MS Workflow for Triclocarban Analysis
Conclusion
The described LC-MS/MS method provides a reliable and sensitive tool for the quantification of Triclocarban in water samples. The use of solid-phase extraction allows for effective sample cleanup and concentration, while the isotope dilution technique with this compound ensures high accuracy and minimizes the impact of matrix effects. This application note offers a comprehensive protocol that can be adapted for routine environmental monitoring and research applications.
References
- 1. Analysis of triclocarban in aquatic samples by liquid chromatography electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. agilent.com [agilent.com]
- 3. Simultaneous determination of parabens, triclosan and triclocarban in water by liquid chromatography/electrospray ionisation tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Metabolic fate of environmental chemical triclocarban in colon tissues: roles of gut microbiota involved - PMC [pmc.ncbi.nlm.nih.gov]
- 5. shimadzu.com [shimadzu.com]
- 6. researchgate.net [researchgate.net]
- 7. Simultaneous determination of triclosan, triclocarban, and transformation products of triclocarban in aqueous samples using solid-phase micro-extraction-HPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of Triclocarban in Environmental Samples Using Isotope Dilution Mass Spectrometry with Triclocarban-d4
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and sensitive method for the quantitative analysis of Triclocarban (TCC) in various environmental matrices. The protocol employs a stable isotope-labeled internal standard, Triclocarban-d4 (TCC-d4), for accurate quantification via liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of an isotopic diluent minimizes matrix effects and variabilities in sample preparation and instrument response, ensuring high accuracy and precision. Detailed experimental protocols for sample extraction from aqueous and solid matrices, along with LC-MS/MS parameters, are provided. Method performance data, including linearity, limits of detection, and recoveries, are summarized for clear assessment.
Introduction
Triclocarban (3,4,4′-trichlorocarbanilide) is a broad-spectrum antimicrobial agent extensively used in personal care products such as soaps, deodorants, and toothpaste.[1] Its widespread use and high environmental persistence have led to its classification as a potential endocrine-disrupting chemical and a ubiquitous environmental contaminant found in water resources and biosolids.[1][2][3] Accurate and sensitive quantification of TCC in environmental samples is crucial for assessing its environmental fate, human exposure, and potential ecological impact.
Isotope dilution mass spectrometry is the gold standard for quantitative analysis, offering high precision and accuracy by correcting for analyte losses during sample preparation and ionization suppression or enhancement in the mass spectrometer. This compound, a deuterated form of TCC, serves as an ideal internal standard as it co-elutes with the native analyte and exhibits identical chemical and physical behavior during extraction and analysis.[1] This note provides a comprehensive protocol for the analysis of TCC using TCC-d4 as an internal standard.
Experimental Protocols
Materials and Reagents
-
Standards: Triclocarban (TCC, >99% purity), this compound (TCC-d4, isotopic purity >98%)
-
Solvents: Acetonitrile, Methanol, Water (all LC-MS grade), Dichloromethane (HPLC grade)
-
Reagents: Acetic acid, Sodium hydroxide, Formic acid
-
Solid Phase Extraction (SPE): Oasis HLB cartridges or equivalent
-
Filters: 0.2 µm PTFE syringe filters
Standard Solution Preparation
-
Primary Stock Solutions (100 mg/L): Prepare individual stock solutions of TCC and TCC-d4 in acetonitrile. Store at -20°C in the dark.[2]
-
Working Standard Solutions: Prepare serial dilutions of the TCC stock solution in acetonitrile to create calibration standards.
-
Internal Standard Spiking Solution (0.2 mg/L): Prepare a working solution of TCC-d4 by diluting the primary stock solution with an appropriate solvent.[2]
Sample Preparation
The choice of sample preparation method depends on the matrix. Below are protocols for aqueous and solid samples.
-
Fortification: Spike a known volume of the water sample (e.g., 200 mL) with the TCC-d4 internal standard solution.[3]
-
Solid-Phase Extraction (SPE):
-
Concentration and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume of the mobile phase (e.g., 75% methanol).
-
Filter the reconstituted sample through a 0.2 µm syringe filter into an autosampler vial.[5]
-
-
Homogenization and Fortification: Homogenize the solid sample. Weigh a portion of the sample (e.g., 0.5 g) and spike it with the TCC-d4 internal standard.
-
Extraction:
-
Cleanup:
-
Centrifuge the extract to pellet solid particles.
-
The supernatant may require further cleanup using SPE as described for aqueous samples to remove matrix interferences.[7]
-
-
Concentration and Reconstitution: Follow the same procedure as for aqueous samples.
LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 3.5 µm).
-
Mobile Phase: A gradient of water and methanol or acetonitrile, both containing a modifier such as 10 mM acetic acid or 0.1% formic acid, can be used.[8]
-
Flow Rate: 0.2-0.4 mL/min.
-
Injection Volume: 5-20 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
Quantitative Data Summary
The following tables summarize the typical quantitative performance of the method for TCC analysis using a deuterated internal standard.
Table 1: LC-MS/MS MRM Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Triclocarban (TCC) | 313 | Varies by instrument |
| This compound (TCC-d4) | 317 | Varies by instrument |
Note: Specific product ions should be optimized for the mass spectrometer being used.
Table 2: Method Performance in Various Matrices
| Matrix | Linearity Range | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery (%) | Reference |
| Aquatic Samples | Not Specified | 3-50 ng/L | Not Specified | Not Specified | [8] |
| Human Nails | Not Specified | Not Specified | 0.2 µg/kg | 98.1-106.3 | [9] |
| Soil | Not Specified | 0.05 ng/g | 0.05 ng/g (as MDL) | Not Specified | [2] |
| Biosolids | Not Specified | 0.11 ng/g | 0.11 ng/g (as MDL) | Not Specified | [2] |
| River Water | Not Specified | 0.9 ng/L | Not Specified | Not Specified | [3] |
| Environmental Water | 0.2-12 µg/L | 0.040 µg/L | Not Specified | 70.0-103.5 | [10] |
| Wastewater Effluent | Not Specified | Not Specified | 10 ng/L | 92-96 | [5] |
| Municipal Biosolids | Not Specified | 0.2 ng/g | Not Specified | 98.3 | [7] |
MDL: Method Detection Limit
Diagrams
Caption: Experimental workflow for the quantitative analysis of Triclocarban.
Caption: Principle of Isotope Dilution for accurate quantification.
Conclusion
The described LC-MS/MS method using this compound as an internal standard provides a reliable, accurate, and sensitive approach for the quantification of Triclocarban in diverse environmental samples. The robustness of the isotope dilution technique makes it suitable for complex matrices where significant variability in sample preparation and instrument response is expected. This application note serves as a comprehensive guide for laboratories involved in environmental monitoring and risk assessment of Triclocarban.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. sludgenews.org [sludgenews.org]
- 3. Detection of triclocarban and two co-contaminating chlorocarbanilides in US aquatic environments using isotope dilution liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Simultaneous determination of parabens, triclosan and triclocarban in water by liquid chromatography/electrospray ionisation tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. "Quantitative Determination of Triclocarban in Wastewater Effluent by S" by Dustin R. Klein, David F. Flannelly et al. [openworks.wooster.edu]
- 6. Removal of Triclocarban and Triclosan during Municipal Biosolid Production - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Simultaneous determination of triclocarban and triclosan in municipal biosolids by liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Analysis of triclocarban in aquatic samples by liquid chromatography electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Analysis of triclosan and triclocarban in human nails using isotopic dilution liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for the Analysis of Triclocarban in Biosolids Using Triclocarban-d4 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the quantitative analysis of triclocarban (TCC) in complex biosolids matrices using Triclocarban-d4 as an internal standard. The use of an isotopically labeled internal standard is crucial for accurate quantification as it compensates for matrix effects and variations in extraction efficiency and instrument response.
Introduction
Triclocarban is a high-production-volume antimicrobial agent widely used in personal care products. Due to its extensive use, it is frequently detected in wastewater and consequently accumulates in biosolids, a byproduct of wastewater treatment. The land application of biosolids as fertilizer can introduce TCC into the terrestrial environment, raising concerns about its potential ecological and human health impacts. Accurate and reliable analytical methods are therefore essential to monitor its concentration in biosolids. Isotope dilution mass spectrometry, using a stable isotope-labeled internal standard like this compound, is the gold standard for this analysis.
Overview of the Analytical Workflow
The analytical procedure involves sample preparation, extraction, cleanup, and instrumental analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Experimental Protocols
Materials and Reagents
-
Standards: Triclocarban (TCC) and this compound (TCC-d4) analytical standards.
-
Solvents: HPLC-grade or equivalent acetonitrile, methanol, acetone, and reagent water.
-
Reagents: Formic acid, ammonium acetate.
-
Solid Phase Extraction (SPE): Oasis HLB cartridges or equivalent.
-
Pressurized Liquid Extraction (PLE): PLE instrument, stainless steel cells, and glass fiber filters.
Sample Preparation
-
Homogenization: Biosolid samples are typically lyophilized (freeze-dried) to remove water and then ground into a fine, homogenous powder.
-
Spiking: A known amount of this compound internal standard solution is added to a pre-weighed aliquot (e.g., 0.2-0.5 g) of the homogenized biosolid sample. This step is critical and should be performed before extraction.
Extraction: Pressurized Liquid Extraction (PLE)
PLE is an efficient technique for extracting analytes from solid matrices.
-
Cell Preparation: Pack a stainless steel PLE cell with the spiked biosolid sample. A glass fiber filter can be placed at the outlet of the cell.
-
Extraction Conditions:
-
Solvent: A mixture of acetone and water is commonly used.
-
Temperature: 100 °C
-
Pressure: 1500 psi
-
Static Time: 5 minutes
-
Cycles: 1-2 cycles
-
-
Collection: The extract is collected in a clean vial.
Cleanup: Solid Phase Extraction (SPE)
SPE is used to remove interfering matrix components from the extract before LC-MS/MS analysis.
-
Extract Concentration: The PLE extract is evaporated to near dryness under a gentle stream of nitrogen and then reconstituted in a small volume of a solvent compatible with the SPE loading conditions (e.g., methanol/water mixture).
-
Cartridge Conditioning: Condition the SPE cartridge (e.g., Oasis HLB) according to the manufacturer's instructions, typically with methanol followed by water.
-
Sample Loading: Load the reconstituted extract onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with a weak solvent (e.g., water or a low percentage of methanol in water) to remove polar interferences.
-
Elution: Elute the analytes of interest (TCC and TCC-d4) with a stronger organic solvent (e.g., methanol or acetonitrile).
-
Final Concentration: The eluate is evaporated to dryness and reconstituted in a small, precise volume of the initial mobile phase for LC-MS/MS analysis.
Instrumental Analysis: LC-MS/MS
-
Liquid Chromatography (LC) Conditions:
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient elution with a mixture of water (often with a modifier like formic acid or ammonium acetate) and an organic solvent like methanol or acetonitrile.
-
Flow Rate: 0.2-0.5 mL/min.
-
Injection Volume: 5-20 µL.
-
-
Tandem Mass Spectrometry (MS/MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in negative ion mode is commonly employed.
-
Monitoring Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for both TCC and TCC-d4 are monitored.
-
| Compound | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) |
| Triclocarban (TCC) | 313.0 | 160.0 | 126.0 |
| This compound (TCC-d4) | 317.0 | 162.0 | 130.0 |
Quantitative Data Summary
The following tables summarize typical performance data for the analysis of triclocarban in biosolids using an isotope dilution method.
Table 1: Method Detection Limits (MDL) and Limits of Quantitation (LOQ)
| Matrix | MDL (ng/g dry weight) | LOQ (ng/g dry weight) | Reference |
| Biosolids | 0.2 - 3.08 | 0.5 - 100 | [1][2][3] |
| Soil | 0.05 - 0.58 | 0.05 - 40 | [1] |
Table 2: Recovery and Matrix Effects
| Matrix | Analyte | Recovery (%) | Matrix Effect (%) | Reference |
| Biosolids | Triclocarban | 98.3 ± 5.0 | 100.5 ± 8.4 | [1][2] |
| Biosolids | Triclocarban | 93 - 102 | Not specified | [3] |
Note: The use of an isotopically labeled internal standard like this compound effectively corrects for variations in recovery and mitigates matrix effects, leading to high accuracy and precision.
Signaling Pathways and Molecular Mechanisms
Triclocarban is not only an antimicrobial agent but also an endocrine-disrupting chemical (EDC). Understanding its molecular targets is crucial for assessing its potential health risks.
-
Endocrine Disruption: Triclocarban has been shown to interfere with the endocrine system by interacting with hormone receptors. It can enhance the activity of testosterone by acting on the androgen receptor and exhibit agonist activity on the estrogen receptor alpha (ERα).
-
Enzyme Inhibition: TCC is a potent inhibitor of soluble epoxide hydrolase (sEH), an enzyme involved in the metabolism of signaling lipids. Inhibition of sEH can lead to anti-inflammatory effects.
Conclusion
The analytical method described, utilizing this compound as an internal standard coupled with PLE and LC-MS/MS, provides a robust and accurate approach for the quantification of triclocarban in biosolids. This methodology is essential for environmental monitoring, risk assessment, and regulatory compliance. The information on the signaling pathways of triclocarban highlights the importance of understanding the potential biological effects of this widespread environmental contaminant.
References
- 1. On the Need and Speed of Regulating Triclosan and Triclocarban in the United States - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of triclocarban on the transcription of estrogen, androgen and aryl hydrocarbon receptor responsive genes in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. beyondpesticides.org [beyondpesticides.org]
Application Note: Quantitative Analysis of Triclocarban in Environmental and Biological Matrices using Isotope Dilution Mass Spectrometry with Triclocarban-d4
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triclocarban (TCC), a potent antibacterial agent, is widely used in personal care products such as soaps and lotions.[1][2] Its extensive use and environmental persistence have led to its classification as a significant environmental contaminant found in water resources, soil, and biosolids.[3][4] Accurate and sensitive quantification of Triclocarban is crucial for environmental monitoring, human exposure assessment, and toxicological studies. Isotope Dilution Mass Spectrometry (IDMS) is a definitive analytical technique that provides the highest accuracy and precision for quantitative analysis by using a stable isotope-labeled internal standard.[5] This application note provides a detailed protocol for the quantification of Triclocarban in various matrices using Triclocarban-d4 as an internal standard, coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Principle of Isotope Dilution Mass Spectrometry
Isotope Dilution Mass Spectrometry (IDMS) is a robust analytical method that relies on the addition of a known amount of an isotopically labeled version of the analyte (in this case, this compound) to the sample at the beginning of the analytical process.[5] The isotopically labeled internal standard is chemically identical to the analyte and therefore behaves similarly during sample extraction, cleanup, and ionization in the mass spectrometer. Any sample loss or matrix effects will affect both the analyte and the internal standard equally. By measuring the ratio of the signal from the native analyte to that of the isotopically labeled standard, highly accurate and precise quantification can be achieved, as this ratio remains constant regardless of variations in sample recovery.[5]
Experimental Protocols
This section details the methodologies for the analysis of Triclocarban in various matrices using IDMS with this compound.
Materials and Reagents
-
Triclocarban (analytical standard)
-
This compound (internal standard)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (or Acetic Acid)
-
Ammonium hydroxide
-
Solid Phase Extraction (SPE) cartridges (e.g., Oasis HLB)
-
Pressurized Liquid Extraction (PLE) consumables
-
Anhydrous sodium sulfate
-
Dichloromethane
-
Hexane
Sample Preparation
The choice of sample preparation is dependent on the matrix. Below are protocols for aqueous, solid, and biological samples.
Aqueous Samples (e.g., River Water, Wastewater) [1][6]
-
Sample Collection and Fortification: Collect water samples in amber glass bottles. To a 200 mL water sample, add a known amount of this compound internal standard solution.
-
Solid-Phase Extraction (SPE):
-
Condition an Oasis HLB SPE cartridge (e.g., 60 mg) with 5 mL of methanol followed by 5 mL of LC-MS grade water.[6]
-
Load the fortified water sample onto the cartridge at a flow rate of approximately 5 mL/min.
-
Wash the cartridge with 5 mL of water to remove interferences.
-
Dry the cartridge under vacuum for 10-15 minutes.
-
Elute the analytes with 4 mL of methanol.[6]
-
-
Concentration and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable volume (e.g., 1 mL) of the initial mobile phase composition (e.g., 75% methanol in water).
-
Solid Samples (e.g., Soil, Biosolids) [7][8]
-
Sample Preparation and Fortification: Homogenize the solid sample. Weigh approximately 1-5 g of the sample and spike with a known amount of this compound internal standard.
-
Pressurized Liquid Extraction (PLE):
-
Mix the fortified sample with a drying agent like diatomaceous earth and pack it into a PLE cell.
-
Extract the sample using an appropriate solvent (e.g., acetone:methanol mixture) at elevated temperature and pressure.
-
-
Sample Clean-up (SPE):
-
Concentration and Reconstitution:
-
Concentrate the cleaned extract and reconstitute it in the initial mobile phase.
-
Biological Samples (e.g., Human Nails) [9]
-
Digestion and Fortification:
-
Weigh a small amount of the nail sample (e.g., 10-20 mg).
-
Add a known amount of this compound internal standard.
-
Digest the sample using a strong base (e.g., sodium hydroxide) at an elevated temperature.[9]
-
-
Liquid-Liquid Extraction (LLE):
-
Neutralize the digested sample.
-
Extract the analytes using an organic solvent such as dichloromethane.[9] Repeat the extraction multiple times for better recovery.
-
-
Concentration and Reconstitution:
-
Combine the organic extracts and evaporate to dryness.
-
Reconstitute the residue in the initial mobile phase.
-
LC-MS/MS Analysis
Liquid Chromatography (LC) Conditions
-
Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size) is commonly used.
-
Mobile Phase A: Water with 0.1% formic acid or 10 mM acetic acid.[1]
-
Mobile Phase B: Methanol or Acetonitrile with 0.1% formic acid.
-
Gradient Elution: A typical gradient would start with a higher percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute Triclocarban, followed by a re-equilibration step.
-
Flow Rate: 0.2 - 0.4 mL/min.
-
Injection Volume: 5 - 20 µL.
-
Column Temperature: 30 - 40 °C.
Tandem Mass Spectrometry (MS/MS) Conditions
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode is typically used for Triclocarban analysis.[1]
-
Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for both Triclocarban and this compound.
| Analyte | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) |
| Triclocarban | 313 | 160 | 126 |
| This compound | 317 | 164 | 130 |
Note: The specific m/z values may vary slightly depending on the instrument and adduct formation. For instance, acetic acid adducts ([M - H + 60]-) can be monitored to enhance sensitivity and selectivity.[1]
Data Presentation
The following tables summarize the quantitative data from various studies employing isotope dilution mass spectrometry for Triclocarban analysis.
Table 1: Method Detection and Quantification Limits
| Matrix | Method | Detection Limit (LOD) | Quantification Limit (LOQ) | Reference |
| Aquatic Samples | LC-ESI-MS | 3 - 50 ng/L | - | [1] |
| Municipal Biosolids | LC-ESI-MS/MS | 0.2 ng/g (d.w.) | - | [7][8] |
| Agricultural Soil | LC-MS/MS | 0.05 - 0.58 ng/g | - | [4] |
| River Water | LC-ESI-MS/MS | 0.9 ng/L | - | [10] |
| Human Nails | UPLC-ESI-MS/MS | - | 0.2 µg/kg |
Table 2: Representative Concentrations of Triclocarban in Various Matrices
| Matrix | Concentration Range | Reference |
| River Water | Up to 5600 ng/L | [1] |
| Wastewater | Up to 6750 ng/L | [1] |
| Municipal Biosolids | 2.17 - 5.97 µg/g (d.w.) | [7][8] |
| Agricultural Soil | 1.20 - 65.10 ng/g | [4] |
| River Water (downstream of WWTPs) | 84 ± 110 ng/L (mean ± SD) | [11][10] |
| Primary Sludge | 19,300 ± 7100 µg/kg (mean ± SD) | [11][10] |
Visualizations
References
- 1. Analysis of triclocarban in aquatic samples by liquid chromatography electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Triclocarban | C13H9Cl3N2O | CID 7547 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Co-occurrence of triclocarban and triclosan in U.S. water resources - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sludgenews.org [sludgenews.org]
- 5. benchchem.com [benchchem.com]
- 6. Simultaneous determination of parabens, triclosan and triclocarban in water by liquid chromatography/electrospray ionisation tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Simultaneous determination of triclocarban and triclosan in municipal biosolids by liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Analysis of triclosan and triclocarban in human nails using isotopic dilution liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Detection of triclocarban and two co-contaminating chlorocarbanilides in US aquatic environments using isotope dilution liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Note: Quantitative Analysis of Triclocarban in Environmental Samples by Gas Chromatography-Mass Spectrometry (GC-MS) with Isotope Dilution
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and sensitive method for the quantitative analysis of Triclocarban (TCC) in complex matrices using Gas Chromatography-Mass Spectrometry (GC-MS) with an isotope-labeled internal standard, Triclocarban-d4. Due to the polar nature and low volatility of Triclocarban, a silylation derivatization step is employed to enhance its amenability for GC-MS analysis.[1] This method provides high selectivity and accuracy, making it suitable for environmental monitoring, toxicological studies, and quality control in pharmaceutical and personal care product development.
Introduction
Triclocarban (N-(4-chlorophenyl)-N'-(3,4-dichlorophenyl)urea) is a potent antimicrobial agent widely used in personal care products such as soaps, detergents, and cosmetics. Its widespread use has led to its persistence in the environment, raising concerns about its potential ecological and human health impacts. Accurate and reliable quantification of TCC in various environmental matrices, including water, soil, and biosolids, is crucial for risk assessment and regulatory compliance.
While liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a common technique for TCC analysis, GC-MS offers a powerful alternative with high chromatographic resolution.[1] However, direct GC-MS analysis of TCC is challenging due to its low volatility. This protocol overcomes this limitation through a silylation derivatization, which converts the polar TCC molecule into a more volatile trimethylsilyl (TMS) derivative, enabling sensitive and reproducible GC-MS analysis. The use of a deuterated internal standard, this compound, allows for accurate quantification through isotope dilution, which corrects for matrix effects and variations in sample preparation and instrument response.
Experimental Protocols
Sample Preparation (Solid Samples, e.g., Soil, Sediment, Biosolids)
A representative protocol for the extraction of Triclocarban from solid matrices is outlined below. This may need to be adapted based on the specific sample matrix.
-
Sample Homogenization: Homogenize the solid sample to ensure uniformity. For moist samples, lyophilization (freeze-drying) is recommended to remove water, which can interfere with the derivatization step.
-
Spiking with Internal Standard: Weigh approximately 1-5 grams of the homogenized sample into a clean extraction vessel. Spike the sample with a known amount of this compound solution in a suitable solvent (e.g., methanol or acetone) to achieve a final concentration within the calibration range.
-
Extraction:
-
Pressurized Liquid Extraction (PLE) or Accelerated Solvent Extraction (ASE®): This is a highly efficient extraction technique.
-
Mix the sample with a dispersing agent like diatomaceous earth.
-
Pack the mixture into an extraction cell.
-
Extract with a suitable solvent system, such as a mixture of acetone and hexane (1:1, v/v), at elevated temperature (e.g., 100°C) and pressure (e.g., 1500 psi).
-
-
Soxhlet Extraction:
-
Place the sample in a Soxhlet thimble.
-
Extract with a suitable solvent (e.g., dichloromethane or acetone) for 12-24 hours.
-
-
Ultrasonic Extraction:
-
Add a suitable solvent (e.g., acetone or ethyl acetate) to the sample.
-
Extract in an ultrasonic bath for 15-30 minutes. Repeat the extraction two to three times with fresh solvent.
-
-
-
Extract Concentration and Cleanup:
-
Combine the solvent extracts and concentrate them to a small volume (e.g., 1-2 mL) using a rotary evaporator or a gentle stream of nitrogen.
-
For complex matrices, a cleanup step using Solid Phase Extraction (SPE) may be necessary to remove interferences. A silica-based or Florisil® SPE cartridge can be effective. Elute the target analytes with a suitable solvent mixture.
-
Evaporate the cleaned extract to dryness under a gentle stream of nitrogen.
-
Derivatization (Silylation)
This step is critical for making Triclocarban amenable to GC-MS analysis.
-
Reagent Preparation: Use a silylating reagent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). These reagents are moisture-sensitive and should be handled in a dry environment.
-
Reaction:
-
Reconstitute the dried sample extract in a small volume (e.g., 50-100 µL) of a dry, aprotic solvent like pyridine or acetonitrile.
-
Add an excess of the silylating reagent (e.g., 50-100 µL of BSTFA + 1% TMCS).
-
Cap the reaction vial tightly.
-
Heat the mixture at 60-80°C for 30-60 minutes to ensure complete derivatization.
-
-
Sample Dilution: After cooling to room temperature, the derivatized sample can be diluted with a suitable solvent (e.g., hexane or ethyl acetate) to the desired concentration for GC-MS analysis.
GC-MS Analysis
The following are typical instrument parameters. Optimization may be required for specific instruments and applications.
-
Gas Chromatograph (GC):
-
Injection Port: Splitless mode at 280°C.
-
Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.
-
GC Column: A non-polar or medium-polarity capillary column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness DB-5ms or equivalent.
-
Oven Temperature Program:
-
Initial temperature: 150°C, hold for 1 minute.
-
Ramp 1: 20°C/min to 250°C.
-
Ramp 2: 10°C/min to 300°C, hold for 5 minutes.
-
-
-
Mass Spectrometer (MS):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity.
-
Ions to Monitor: The selection of appropriate ions is crucial for quantification and confirmation. The exact m/z values will correspond to the trimethylsilyl derivatives of Triclocarban and this compound. Based on the structure, likely fragments would be monitored.
-
Data Presentation
Quantitative data should be presented in a clear and structured format. The following tables provide an example of how to summarize calibration data and sample analysis results.
Table 1: Calibration Curve for Triclocarban
| Calibration Level | Concentration (ng/mL) | Triclocarban Peak Area | This compound Peak Area | Response Ratio (TCC/TCC-d4) |
| 1 | 5 | 15,000 | 100,000 | 0.150 |
| 2 | 10 | 31,000 | 102,000 | 0.304 |
| 3 | 25 | 78,000 | 101,500 | 0.768 |
| 4 | 50 | 155,000 | 99,500 | 1.558 |
| 5 | 100 | 315,000 | 100,500 | 3.134 |
| 6 | 250 | 790,000 | 99,800 | 7.916 |
| Linearity (R²) | 0.999 |
Table 2: Quantitative Analysis of Triclocarban in Environmental Samples
| Sample ID | Sample Matrix | Triclocarban Concentration (ng/g) | Standard Deviation (ng/g) | % Recovery |
| WWTP-Influent | Wastewater | 5500 | 250 | 95 |
| WWTP-Effluent | Wastewater | 150 | 15 | 98 |
| River-Sediment-A | Sediment | 85 | 8 | 92 |
| River-Sediment-B | Sediment | 120 | 11 | 94 |
| Biosolid-A | Biosolid | 25,000 | 1,200 | 91 |
(Note: The data presented in these tables are for illustrative purposes and may not represent actual experimental results.)
Mandatory Visualization
The following diagrams illustrate the experimental workflow and the logical relationship of the analytical method.
Caption: Experimental workflow for GC-MS analysis of Triclocarban.
Caption: Logical relationship of the analytical method for Triclocarban.
References
Application Notes and Protocols for NMR Spectroscopy of Triclocarban-d4
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the use of Triclocarban-d4 in Nuclear Magnetic Resonance (NMR) spectroscopy. The primary applications covered are its use as an internal standard for quantitative NMR (qNMR) and as a tracer for metabolic studies.
Application 1: Quantitative NMR (qNMR) Analysis using this compound as an Internal Standard
This compound is an ideal internal standard for the quantification of Triclocarban or structurally similar compounds in various matrices. Its deuterated phenyl ring provides a distinct NMR signal that does not overlap with the analyte signals, ensuring accurate integration.
Data Presentation: Quantitative NMR Parameters
| Parameter | Value | Source/Comment |
| Molecular Formula | C₁₃²H₄H₅Cl₃N₂O | LGC Standards[1] |
| Molecular Weight | 319.61 g/mol | LGC Standards[1] |
| Deuterium Labeling | 4-chlorophenyl-d4 | LGC Standards[1] |
| Purity | >95% | LGC Standards[1] |
| Recommended Solvent | DMSO-d₆ | High solubility and good signal dispersion. |
| ¹H NMR Chemical Shifts (Predicted in DMSO-d₆) | See Table 2 | Inferred from unlabeled Triclocarban data. |
Table 2: Predicted ¹H NMR Chemical Shifts for this compound in DMSO-d₆
| Proton Assignment | Chemical Shift (ppm) | Multiplicity | Integration |
| H-2', H-6' | ~7.35 | d | 2H |
| H-5' | ~7.55 | dd | 1H |
| H-3 | ~7.75 | d | 1H |
| NH (urea) | ~8.9 & ~9.2 | s (broad) | 2H |
Note: The chemical shifts are predicted based on the known spectrum of unlabeled Triclocarban. The signals corresponding to the 4-chlorophenyl ring are absent in the ¹H NMR spectrum of this compound.
Experimental Protocol: qNMR for Purity Determination
This protocol outlines the steps for determining the purity of a Triclocarban sample using this compound as an internal standard.
1. Materials and Reagents:
-
Triclocarban (analyte)
-
This compound (internal standard, >95% purity)[1]
-
DMSO-d₆ (NMR solvent, ≥99.8% deuteration)
-
High-precision analytical balance (± 0.01 mg)
-
NMR tubes (5 mm)
-
Volumetric flasks and pipettes
2. Sample Preparation:
-
Accurately weigh approximately 10 mg of the Triclocarban analyte into a clean, dry vial. Record the exact weight.
-
Accurately weigh approximately 10 mg of this compound internal standard into the same vial. Record the exact weight.
-
Add approximately 0.75 mL of DMSO-d₆ to the vial.
-
Vortex the vial until both the analyte and the internal standard are completely dissolved.
-
Transfer the solution to a 5 mm NMR tube.
3. NMR Data Acquisition:
-
Instrument: 400 MHz (or higher) NMR spectrometer
-
Pulse Program: A standard 1D proton experiment (e.g., zg30)
-
Temperature: 298 K
-
Number of Scans (ns): 16 to 64 (ensure adequate signal-to-noise)
-
Relaxation Delay (d1): 5 x T₁ of the slowest relaxing proton (typically > 30 seconds for accurate quantification)
-
Acquisition Time (aq): ≥ 3 seconds
-
Spectral Width (sw): 16 ppm (centered around 6 ppm)
-
Transmitter Frequency Offset (o1p): Centered on the spectral region of interest.
4. Data Processing and Analysis:
-
Apply a Fourier transform to the acquired FID.
-
Phase the spectrum carefully to ensure all peaks have a pure absorption lineshape.
-
Apply a baseline correction to the entire spectrum.
-
Integrate the well-resolved signals of both the analyte and the internal standard. For this compound, the signal at approximately 7.75 ppm (d, 1H) is a good choice. For the analyte, a well-resolved signal from the non-deuterated ring should be chosen.
-
Calculate the purity of the analyte using the following formula:
Purity_analyte (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * Purity_IS (%)
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
IS = Internal Standard
-
Workflow for qNMR Analysis
Caption: Workflow for quantitative NMR (qNMR) analysis.
Application 2: Metabolic Fate and Biotransformation Studies using this compound as a Tracer
This compound can be used as a stable isotope-labeled tracer to study the metabolic fate and biotransformation of Triclocarban in biological systems, such as in vitro microsomal incubations or in vivo animal studies. The deuterium label allows for the differentiation of the administered compound and its metabolites from endogenous molecules.
Background: Triclocarban Metabolism
Triclocarban undergoes both Phase I and Phase II metabolism. Key biotransformation pathways include:
-
Hydroxylation: Formation of hydroxylated metabolites (e.g., 2'-hydroxy-TCC, 3'-hydroxy-TCC, 6-hydroxy-TCC).
-
Glucuronidation: Conjugation with glucuronic acid to form glucuronide metabolites.
-
Sulfation: Conjugation with sulfate to form sulfate metabolites.
Experimental Protocol: In Vitro Metabolism using Liver Microsomes
This protocol describes a general procedure for studying the metabolism of this compound using liver microsomes.
1. Materials and Reagents:
-
This compound
-
Liver microsomes (e.g., human, rat)
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP+)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (for quenching)
-
Centrifuge
2. Incubation Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
In a microcentrifuge tube, combine liver microsomes, phosphate buffer, and the NADPH regenerating system.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding a small volume of the this compound stock solution.
-
Incubate at 37°C with shaking for a specified time course (e.g., 0, 15, 30, 60 minutes).
-
Terminate the reaction by adding an equal volume of cold acetonitrile.
-
Centrifuge the samples to pellet the protein.
-
Transfer the supernatant for NMR analysis.
3. NMR Analysis for Metabolite Identification:
-
Instrument: High-field NMR spectrometer (e.g., 600 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.
-
Experiments:
-
1D ¹H NMR: To obtain an initial overview of the metabolite profile.
-
2D NMR (COSY, TOCSY, HSQC, HMBC): To elucidate the structures of the metabolites by identifying proton-proton and proton-carbon correlations. The deuterium label will result in the absence of signals from the 4-chlorophenyl ring in the ¹H spectrum of the parent compound and its metabolites, aiding in spectral assignment.
-
Signaling Pathway: Triclocarban Biotransformation
Caption: Simplified metabolic pathway of Triclocarban.
References
Application Notes and Protocols for the Analysis of Triclocarban in Sediment using Triclocarban-d4
These application notes provide a comprehensive overview and detailed protocols for the quantitative analysis of triclocarban (TCC) in sediment samples. The use of deuterated triclocarban (Triclocarban-d4) as an internal standard is highlighted, ensuring accuracy and precision in the analytical results. The primary analytical technique described is isotope dilution liquid chromatography-mass spectrometry (LC-MS), a robust method for environmental sample analysis.
Introduction
Triclocarban (TCC) is a widely used antimicrobial agent found in various personal care products.[1][2][3] Due to its extensive use and disposal down the drain, TCC frequently accumulates in environmental compartments, with a particular affinity for sediment due to its hydrophobic nature.[1][4][5][6] Monitoring the concentration of TCC in sediments is crucial for assessing its environmental fate, persistence, and potential ecological risks.[1][6]
The use of an isotopically labeled internal standard, such as this compound, is essential for accurate quantification. This standard behaves chemically like the native analyte throughout the sample preparation and analysis process, correcting for matrix effects and variations in instrument response.[2][7]
Experimental Protocols
A generalized workflow for the analysis of TCC in sediment using this compound as an internal standard is presented below. This protocol is a composite of methodologies reported in the scientific literature.[2][4][8][9]
Sample Collection and Preparation
-
Sediment Sampling: Collect sediment samples from the desired locations using appropriate coring or grab sampling devices.
-
Storage: Store samples in clean, labeled containers and keep them frozen at -20°C until analysis to minimize degradation of the target analyte.
-
Drying: Freeze-dry the sediment samples to a constant weight. Homogenize the dried sediment by grinding and sieving. All TCC concentrations should be reported on a dry weight basis.[4][9]
Sample Extraction
Pressurized Liquid Extraction (PLE) is a common and efficient method for extracting TCC from sediment.[8]
-
Spiking with Internal Standard: Accurately weigh a known amount of dried sediment (e.g., 1-5 g) into a PLE cell. Spike the sample with a known amount of this compound solution to serve as the internal standard.
-
Extraction Solvent: A mixture of acetone and water is commonly used as the extraction solvent.
-
PLE Parameters:
-
Temperature: 100°C
-
Pressure: 1500 psi
-
Static Time: 5 minutes
-
Cycles: 2-3 cycles
-
-
Extract Collection: Collect the extract in a clean vial. Concentrate the extract to a smaller volume (e.g., 1 mL) under a gentle stream of nitrogen.
Sample Clean-up (Optional but Recommended)
Solid-Phase Extraction (SPE) can be used to remove interfering substances from the sample extract, improving the accuracy and sensitivity of the analysis.
-
SPE Cartridge: Use a C18 SPE cartridge.
-
Conditioning: Condition the cartridge with methanol followed by deionized water.
-
Loading: Load the concentrated extract onto the conditioned cartridge.
-
Washing: Wash the cartridge with a water/methanol mixture to remove polar interferences.
-
Elution: Elute the TCC and this compound from the cartridge with an appropriate solvent, such as methanol or acetonitrile.
-
Final Concentration: Evaporate the eluate to dryness under nitrogen and reconstitute in a small, known volume of mobile phase for LC-MS analysis.
Instrumental Analysis: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Chromatographic Separation:
-
Mass Spectrometric Detection:
-
Ionization Mode: Electrospray ionization (ESI) in negative ion mode is commonly used.[2]
-
Detection: Multiple Reaction Monitoring (MRM) is employed for selective and sensitive detection. The precursor and product ions for both native TCC and the this compound internal standard are monitored.
-
Data Presentation
The following tables summarize key quantitative data reported in the literature for the analysis of Triclocarban in sediment and related matrices.
Table 1: Method Detection and Quantification Limits
| Analyte | Matrix | Method Detection Limit (MDL) | Limit of Quantification (LOQ) | Reference |
| TCC | River Sediment | 0.01 - 0.12 ng/g | - | [8] |
| TCC | Sediment | 0.0001 mg/kg | 0.0005 mg/kg | [4][9] |
| TCC | Soil | 0.05 - 0.58 ng/g | 40 µg/kg | [10][11] |
| TCC | Biosolids | 0.11 - 3.08 ng/g | 100 µg/kg | [10][11] |
Table 2: Recovery and Matrix Effects
| Analyte | Matrix | Recovery (%) | Relative Standard Deviation (%) | Reference |
| TCC | River Sediment | 89 | < 6 | [8] |
| TCC | Biosolids | 98.3 ± 5 | - | [7] |
Table 3: Reported Environmental Concentrations of Triclocarban in Sediment
| Location | Concentration Range (dry weight) | Average Concentration (dry weight) | Reference |
| Estuarine Sediment (Jamaica Bay) | > 1 mg/kg in top layer | - | [9] |
| Estuarine Sediment (Chesapeake Bay) | 1.5 - 3.5 mg/kg in top 33 cm | - | [9] |
| Back River Sediment | 0.7 - 1.6 mg/kg | 1.0 ± 0.48 mg/kg | [4] |
| Agricultural Soils (Biosolid-impacted) | - | - | [10] |
Visualizations
The following diagrams illustrate the experimental workflow for the analysis of Triclocarban in sediment samples.
Caption: Experimental workflow for Triclocarban analysis in sediment.
Caption: Logic of using an internal standard for accurate quantification.
References
- 1. Co-occurrence of triclocarban and triclosan in U.S. water resources - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Analysis of triclocarban in aquatic samples by liquid chromatography electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Extraction of 3,4,4′-Trichlorocarbanilide from Rat Fecal Samples for Determination by High Pressure Liquid Chromatography–Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fate of Triclosan and Evidence for Reductive Dechlorination of Triclocarban in Estuarine Sediments - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Influence of Organic Carbon from Weathered Sediments on Triclocarban Distribution in Environmental Aqueous Systems [mdpi.com]
- 6. Contamination and risk profiles of triclosan and triclocarban in sediments from a less urbanized region in China - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Screening triclocarban and its transformation products in river sediment using liquid chromatography and high resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. stacks.cdc.gov [stacks.cdc.gov]
- 10. sludgenews.org [sludgenews.org]
- 11. Analysis of triclosan and triclocarban in soil and biosolids using molecularly imprinted solid phase extraction coupled with HPLC-UV - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Pharmacokinetic Studies of Triclocarban using Triclocarban-d4
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triclocarban (TCC), a broad-spectrum antimicrobial agent, has been widely used in personal care products for decades. Understanding its absorption, distribution, metabolism, and excretion (ADME) is crucial for assessing human exposure and potential toxicological effects. Pharmacokinetic (PK) studies are essential for determining the fate of Triclocarban in the body. The use of a stable isotope-labeled internal standard, such as Triclocarban-d4, is the gold standard for quantitative analysis of Triclocarban in biological matrices by liquid chromatography-tandem mass spectrometry (LC-MS/MS), ensuring high accuracy and precision.
This document provides detailed application notes and protocols for conducting pharmacokinetic studies of Triclocarban using this compound as an internal standard.
Pharmacokinetic Parameters of Triclocarban
For illustrative purposes, the following table summarizes the toxicokinetic parameters of Triclocarban in male rats following a single oral gavage administration. Researchers should consider these data as a reference and generate specific pharmacokinetic parameters based on their experimental model and route of administration.
Table 1: Toxicokinetic Parameters of Triclocarban in Male Rats (Oral Gavage)
| Parameter | 50 mg/kg | 150 mg/kg | 500 mg/kg |
| Cmax (ng/mL) | 1,210 ± 210 | 3,130 ± 1,110 | 5,850 ± 2,070 |
| Tmax (h) | 2.0 ± 0.0 | 2.7 ± 1.2 | 4.0 ± 2.0 |
| AUC0-t (ng·h/mL) | 3,090 ± 400 | 11,200 ± 4,400 | 28,100 ± 11,800 |
| AUC0-inf (ng·h/mL) | 3,110 ± 400 | 11,200 ± 4,400 | 28,200 ± 11,800 |
| t1/2 (h) | 2.1 ± 0.2 | 2.1 ± 0.4 | 2.6 ± 0.6 |
Data presented as mean ± standard deviation.
Metabolism of Triclocarban
Triclocarban undergoes extensive phase I and phase II metabolism. The primary metabolic pathways include hydroxylation and subsequent conjugation with glucuronic acid or sulfate. The major hydroxylated metabolites are 2'-hydroxy-TCC, 3'-hydroxy-TCC, and 6-hydroxy-TCC. These are then conjugated to form glucuronides and sulfates, which are the main forms excreted in urine and bile[3][4].
Caption: Metabolic pathway of Triclocarban.
Experimental Protocols
In-Life Phase for Pharmacokinetic Study (Rodent Model)
This protocol outlines a typical in-life phase for a pharmacokinetic study of Triclocarban in rats following oral administration.
Caption: Experimental workflow for a rodent pharmacokinetic study.
Methodology:
-
Animal Model: Male Sprague-Dawley rats (8-10 weeks old).
-
Acclimatization: Animals are acclimated for at least one week prior to the study with free access to food and water.
-
Dose Formulation: Prepare a suspension of Triclocarban in a suitable vehicle (e.g., 0.5% methylcellulose in water).
-
Dosing: Administer a single oral dose of Triclocarban via gavage.
-
Blood Sampling: Collect blood samples (approximately 0.25 mL) from the tail vein at predetermined time points (e.g., pre-dose, 0.5, 1, 2, 4, 8, and 24 hours post-dose) into tubes containing an anticoagulant (e.g., K2-EDTA).
-
Plasma Preparation: Centrifuge the blood samples at 4°C (e.g., 3000 x g for 10 minutes) to separate the plasma.
-
Sample Storage: Store plasma samples at -80°C until analysis.
Bioanalytical Method: Quantification of Triclocarban in Plasma by LC-MS/MS
This protocol describes the quantitative analysis of Triclocarban in plasma samples using an online solid-phase extraction (SPE) coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS).
a. Sample Preparation
-
Thaw Samples: Thaw plasma samples on ice.
-
Spike with Internal Standard: To a 100 µL aliquot of plasma, add 10 µL of this compound internal standard (IS) working solution (concentration to be optimized based on expected analyte levels).
-
Protein Precipitation (if not using online SPE): Add 300 µL of acetonitrile, vortex for 1 minute, and centrifuge at 10,000 x g for 10 minutes. Transfer the supernatant for analysis.
-
For Online SPE: Dilute the plasma sample with water (e.g., 1:1 v/v) before injection.
b. LC-MS/MS Instrumentation and Conditions
Table 2: LC-MS/MS Parameters for Triclocarban Analysis
| Parameter | Condition |
| LC System | High-performance liquid chromatography (HPLC) or Ultra-high performance liquid chromatography (UHPLC) system |
| Online SPE Cartridge | e.g., Oasis HLB, Hypersil Gold |
| Analytical Column | C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | Optimized for separation of Triclocarban and its metabolites |
| Flow Rate | 0.3 - 0.5 mL/min |
| Injection Volume | 10 - 50 µL |
| Mass Spectrometer | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Negative Ion Mode |
| MRM Transitions | See Table 3 |
Table 3: Multiple Reaction Monitoring (MRM) Transitions for Triclocarban and this compound
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Triclocarban | 313.0 | 160.0 | Optimize for specific instrument |
| 313.0 | 126.0 | Optimize for specific instrument | |
| This compound | 317.0 | 164.0 | Optimize for specific instrument |
| 317.0 | 130.0 | Optimize for specific instrument |
Note: The specific MRM transitions and collision energies should be optimized for the instrument in use to achieve maximum sensitivity and specificity. The precursor ion for Triclocarban is [M-H]⁻[5]. The product ions correspond to characteristic fragments of the molecule.
c. Method Validation
The analytical method should be validated according to regulatory guidelines, including the assessment of:
-
Selectivity: No significant interfering peaks at the retention time of the analyte and IS.
-
Linearity: A linear calibration curve over the expected concentration range (e.g., 1-1000 ng/mL) with a correlation coefficient (r²) > 0.99.
-
Accuracy and Precision: Within ±15% (±20% at the Lower Limit of Quantification, LLOQ) for quality control (QC) samples at low, medium, and high concentrations.
-
Recovery: Consistent and reproducible extraction recovery.
-
Matrix Effect: Assessment of ion suppression or enhancement from the biological matrix.
-
Stability: Stability of the analyte in the biological matrix under various storage and handling conditions.
Conclusion
The use of this compound as an internal standard provides a robust and reliable method for the quantitative determination of Triclocarban in biological matrices for pharmacokinetic studies. The detailed protocols and data presented in this application note serve as a comprehensive guide for researchers in the fields of drug metabolism, pharmacokinetics, and toxicology. Accurate determination of Triclocarban's pharmacokinetic profile is essential for understanding its safety and for regulatory risk assessment.
References
- 1. mdpi.com [mdpi.com]
- 2. Investigation of human exposure to triclocarban after showering, and preliminary evaluation of its biological effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Electrochemistry-Mass Spectrometry Unveils the Formation of Reactive Triclocarban Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Vitro Glucuronidation of the Antibacterial Triclocarban and Its Oxidative Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Analysis of triclocarban in aquatic samples by liquid chromatography electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Throughput Analysis of Triclocarban in Personal Care Products
Introduction
Triclocarban (TCC) is a potent antimicrobial agent that has been widely used in a variety of personal care products, including antibacterial soaps, body washes, and lotions. Due to its persistence and potential environmental and health impacts, regulatory bodies and manufacturers require robust and reliable analytical methods to accurately quantify TCC in complex product matrices. This application note provides detailed protocols for the determination of Triclocarban in personal care products using High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS). These methods are designed for use by researchers, scientists, and quality control professionals in the pharmaceutical and cosmetic industries.
Analytical Methods
This note details three common analytical techniques for the quantification of Triclocarban. The choice of method will depend on the required sensitivity, selectivity, and available instrumentation.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a cost-effective and reliable method for the routine analysis of Triclocarban in a variety of personal care product formulations.
a) Sample Preparation:
-
Weigh 0.5 g of the personal care product sample (e.g., soap, lotion) into a 50 mL polypropylene centrifuge tube.
-
Add 20 mL of methanol to the tube.
-
Vortex for 2 minutes to disperse the sample.
-
Place the tube in an ultrasonic bath for 15 minutes to ensure complete extraction of Triclocarban.
-
Centrifuge the sample at 4000 rpm for 10 minutes.
-
Filter the supernatant through a 0.45 µm PTFE syringe filter into an HPLC vial.
b) Chromatographic Conditions:
-
Instrument: Standard HPLC system with UV detector
-
Column: Agilent SB-C8, 250 x 4.6 mm, 5 µm particle size[1]
-
Mobile Phase: Isocratic elution with a mixture of methanol and 0.01 M phosphate buffer (pH 3.0) in a 72:28 (v/v) ratio[1]
-
Flow Rate: 1.0 mL/min[1]
-
Column Temperature: 30 °C
-
Injection Volume: 20 µL
-
UV Detection: 280 nm[1]
c) Calibration:
Prepare a series of standard solutions of Triclocarban in methanol at concentrations ranging from 0.1 to 100 µg/mL. A linear relationship between concentration and peak area should be established.
| Parameter | Result |
| Linearity Range | 0 - 110 µg/mL |
| Correlation Coefficient (r²) | > 0.999[1] |
| Limit of Detection (LOD) | 0.0173 µg/mL (for a similar compound, Triclosan)[2] |
| Limit of Quantification (LOQ) | 0.0525 µg/mL (for a similar compound, Triclosan)[2] |
| Accuracy (Recovery) | 89.25% - 92.75% (for a similar compound, Triclosan)[2] |
| Precision (RSD) | < 2% (Intra-day), < 5% (Inter-day) (for a similar compound, Triclosan)[2] |
Note: Performance characteristics may vary depending on the specific product matrix.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high sensitivity and selectivity, making it ideal for the analysis of trace levels of Triclocarban and for complex matrices where interferences may be a concern.
a) Sample Preparation:
-
Follow the same sample preparation procedure as for the HPLC-UV method. A further 1:10 dilution with the initial mobile phase may be necessary depending on the expected concentration of Triclocarban.
b) Chromatographic and Mass Spectrometric Conditions:
-
Instrument: LC-MS/MS system with an electrospray ionization (ESI) source
-
Column: C18 column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase: A) 5 mM ammonium acetate in water, B) Acetonitrile. Gradient elution may be employed for optimal separation.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Ionization Mode: Negative Electrospray Ionization (ESI-)
-
MRM Transitions:
-
Quantifier: 313.1 > 160.0
-
Qualifier: 315.1 > 162.0
-
| Parameter | Result |
| Linearity Range | 0.02 - 2.0 µg/L[3] |
| Correlation Coefficient (r²) | > 0.999[3] |
| Limit of Quantification (LOQ) | 0.2 µg/kg (in human nail matrix)[4] |
| Accuracy (Recovery) | 98.1% - 106.3% (in human nail matrix)[4] |
| Precision (RSD) | 1.8% - 18.1% (in human nail matrix)[4] |
Note: Method detection limits for TCC in water have been reported in the range of 3 to 50 ng/L, demonstrating the high sensitivity of this technique.[5]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS provides excellent chromatographic resolution and is a powerful tool for the identification and quantification of Triclocarban. Due to the low volatility of TCC, a derivatization step is required prior to analysis.
a) Sample Preparation and Derivatization:
-
Extract Triclocarban from the personal care product as described in the HPLC-UV sample preparation protocol.
-
After filtration, transfer 1 mL of the methanolic extract to a clean, dry vial.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Derivatization:
-
Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) to the dried extract.
-
Add 50 µL of pyridine as a catalyst.
-
Seal the vial and heat at 70°C for 30 minutes.
-
Cool the vial to room temperature before injection.
-
b) GC-MS Conditions:
-
Instrument: GC-MS system with a capillary column
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
-
Injector Temperature: 280 °C
-
Oven Temperature Program:
-
Initial temperature: 150 °C, hold for 1 minute
-
Ramp: 10 °C/min to 300 °C, hold for 5 minutes
-
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Spectrometer Mode: Selected Ion Monitoring (SIM)
-
Ions to Monitor: To be determined based on the mass spectrum of the silylated TCC derivative.
Visualizations
References
- 1. High-performance liquid chromatographic determination of triclosan and triclocarban in cosmetic products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Analysis of triclosan and triclocarban in human nails using isotopic dilution liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Analysis of triclocarban in aquatic samples by liquid chromatography electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Signal Suppression with Triclocarban-d4 in LC-MS
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues of signal suppression encountered during the liquid chromatography-mass spectrometry (LC-MS) analysis of Triclocarban, using Triclocarban-d4 as an internal standard.
Frequently Asked Questions (FAQs)
Q1: What is signal suppression and why is it a concern when using this compound?
A1: Signal suppression, a type of matrix effect, is the reduction in the ionization efficiency of an analyte, in this case, Triclocarban, due to the presence of co-eluting components from the sample matrix.[1][2] This leads to a decreased signal intensity, which can negatively impact the accuracy, precision, and sensitivity of the analysis.[3] Even with a stable isotope-labeled internal standard like this compound, significant suppression can lead to inaccurate quantification if the suppression affects the analyte and the internal standard differently.[4]
Q2: My this compound internal standard signal is also suppressed. Is this normal?
A2: Yes, it is expected that the internal standard will experience some degree of signal suppression similar to the analyte, as it is designed to mimic the analyte's behavior in the matrix.[1] However, the key is that the ratio of the analyte to the internal standard should remain consistent for accurate quantification.[1] If you observe disproportionate suppression between Triclocarban and this compound, it may indicate a chromatographic issue or a very high concentration of interfering matrix components.[4]
Q3: What are the most common sources of signal suppression in Triclocarban analysis?
A3: The most common sources of signal suppression are endogenous components from the sample matrix, such as phospholipids, salts, and proteins, that co-elute with Triclocarban and its internal standard.[1] Other sources can include exogenous substances like plasticizers from sample tubes or mobile phase additives.[5]
Troubleshooting Guides
Issue 1: Significant Signal Suppression Observed for Both Triclocarban and this compound
This is a common scenario where matrix components are interfering with the ionization of both the analyte and the internal standard.
Troubleshooting Steps:
-
Optimize Sample Preparation: The most effective way to combat signal suppression is to remove interfering matrix components before analysis.[1][6]
-
Solid-Phase Extraction (SPE): Utilize an appropriate SPE cartridge (e.g., Oasis HLB) to clean up the sample.[7][8] This technique selectively extracts the analytes while leaving behind many matrix interferences.
-
Liquid-Liquid Extraction (LLE): This method can effectively separate Triclocarban from highly polar matrix components.
-
Protein Precipitation (PPT): For biological samples, PPT is a crucial first step to remove the bulk of proteins. However, it may not remove phospholipids, which are significant contributors to signal suppression. Consider using specialized phospholipid removal plates.
-
-
Improve Chromatographic Separation: Increasing the separation between Triclocarban and co-eluting matrix components can significantly reduce suppression.[1]
-
Gradient Modification: Adjust the mobile phase gradient to better resolve Triclocarban from the region where most matrix components elute.
-
Column Chemistry: Experiment with a different column chemistry (e.g., a phenyl-hexyl column instead of a C18) to alter selectivity.
-
-
Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components to a level where they no longer cause significant suppression.[4][9] However, ensure that the diluted concentration of Triclocarban remains above the limit of quantitation (LOQ).
Issue 2: Inconsistent or Unstable Signal for this compound
If the internal standard signal is erratic, it compromises the reliability of the entire assay.
Troubleshooting Steps:
-
Verify Internal Standard Concentration: An excessively high concentration of the internal standard can lead to self-suppression and interfere with the analyte's ionization.[4] Ensure the concentration is appropriate for the expected analyte concentration range.
-
Check for Co-elution of Analyte and Internal Standard: A slight chromatographic separation between Triclocarban and this compound, sometimes referred to as an "isotope effect," can expose them to different matrix components, leading to differential ion suppression.[4]
-
Action: Carefully examine the chromatograms to ensure perfect co-elution. If a slight separation is observed, the chromatographic method may need further optimization.
-
-
Assess Internal Standard Purity: Impurities in the deuterated standard can interfere with its signal. Ensure the purity of your this compound standard.
Experimental Protocols
Protocol 1: Post-Column Infusion Experiment to Identify Suppression Zones
This experiment helps visualize the regions in the chromatogram where signal suppression is most severe.
Methodology:
-
A standard solution of Triclocarban is continuously infused into the LC flow path after the analytical column using a T-fitting.
-
A blank, extracted matrix sample is then injected onto the LC-MS system.
-
The signal of the infused Triclocarban is monitored. A drop in the signal intensity indicates a region of ion suppression.
-
The retention time of the suppression zone can then be compared to the retention time of Triclocarban in a standard injection to determine if they overlap.
Protocol 2: Matrix Effect Evaluation using Post-Extraction Spiking
This protocol quantifies the extent of signal suppression.
Methodology:
-
Prepare two sets of samples:
-
Set A: Blank matrix is extracted, and then a known amount of Triclocarban and this compound are spiked into the final extract.
-
Set B: A pure solvent (e.g., mobile phase) is spiked with the same amount of Triclocarban and this compound as in Set A.
-
-
Analyze both sets of samples by LC-MS.
-
The matrix effect (ME) is calculated as follows: ME (%) = (Peak Area in Set A / Peak Area in Set B) * 100
-
A value < 100% indicates signal suppression.
-
A value > 100% indicates signal enhancement.
-
Quantitative Data Summary
The following table summarizes the impact of different sample preparation techniques on matrix effects for Triclocarban, as adapted from literature data.[7]
| Sample Preparation Method | Analyte | Mean Matrix Effect (%)[7] | Standard Deviation (%)[7] |
| Pressurized Liquid Extraction followed by SPE | Triclocarban | 100.5 | 8.4 |
This data suggests that a robust sample cleanup method involving SPE can effectively mitigate matrix effects for Triclocarban analysis in complex matrices like biosolids.
Visualizations
Caption: A logical workflow for troubleshooting signal suppression issues with this compound.
Caption: Diagram of a post-column infusion experiment to detect ion suppression zones.
References
- 1. longdom.org [longdom.org]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Ion suppression: a major concern in mass spectrometry - NRC Publications Archive - Canada.ca [nrc-publications.canada.ca]
- 4. benchchem.com [benchchem.com]
- 5. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. researchgate.net [researchgate.net]
- 8. Simultaneous determination of parabens, triclosan and triclocarban in water by liquid chromatography/electrospray ionisation tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Triclocarban-d4 Internal Standard Concentration
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the concentration of Triclocarban-d4 when used as an internal standard (IS) in analytical methods, particularly Liquid Chromatography-Mass Spectrometry (LC-MS).
Frequently Asked Questions (FAQs)
Q1: Why is it critical to optimize the concentration of this compound as an internal standard?
A1: Optimizing the internal standard (IS) concentration is crucial for ensuring the accuracy and precision of an analytical method. An inappropriate concentration can lead to several issues, including:
-
Poor signal-to-noise ratio: If the concentration is too low, the IS signal may be weak and irreproducible.
-
Detector saturation: An excessively high concentration can saturate the mass spectrometer detector, leading to a non-linear response.
-
Cross-interference: A high concentration of the IS might contribute to the signal of the native analyte (Triclocarban), especially if the labeled compound contains unlabeled impurities. This can lead to inaccurate quantification, particularly at the lower limit of quantification (LLOQ).
Q2: What is a good starting concentration for this compound?
A2: A common starting point for an internal standard concentration is in the mid-range of the calibration curve for the target analyte (Triclocarban). For instance, in a study analyzing Triclocarban in plasma, a ¹³C-labeled Triclocarban internal standard was used at a concentration of 50 ng/mL.[1] This provides a reasonable initial concentration to test. However, the optimal concentration will be method- and matrix-specific and should be determined experimentally.
Q3: How does the expected analyte concentration in my samples affect the choice of IS concentration?
A3: The expected concentration range of your analyte is a key factor. The internal standard response should be consistent and reliable across the entire calibration range, from the LLOQ to the Upper Limit of Quantification (ULOQ). A general guideline, especially when matrix effects are a concern, is to use an IS concentration that is approximately one-third to one-half of the ULOQ concentration for the analyte.
Q4: Are there regulatory guidelines for internal standard concentration?
A4: Yes, regulatory bodies like the U.S. Food and Drug Administration (FDA), through the International Council for Harmonisation (ICH) M10 guideline on bioanalytical method validation, provide recommendations. These guidelines emphasize the need to ensure the IS does not interfere with the analyte. Specifically, the contribution of the IS to the analyte signal at the LLOQ should be less than 20%, and the contribution of the analyte at the ULOQ to the IS signal should be less than 5%.
Troubleshooting Guide: Internal Standard Issues
This guide addresses common problems encountered with this compound as an internal standard.
| Problem | Potential Cause | Recommended Solution |
| High Variability in IS Signal | Inconsistent sample preparation (e.g., pipetting errors, poor mixing), issues with the autosampler (e.g., inconsistent injection volume), or instability of the mass spectrometer source. | Review and standardize the sample preparation procedure. Perform autosampler maintenance and check for air bubbles. Clean and inspect the MS source. |
| Poor IS Peak Shape | Co-elution with an interfering compound from the matrix, or issues with the chromatographic column. | Optimize the chromatographic method to improve separation. Replace the analytical column if it is degraded. |
| IS Signal Drifting During an Analytical Run | Gradual contamination of the MS source, or degradation of the IS in the autosampler over time. | Implement a column washing protocol between injections. Investigate the stability of this compound in the sample matrix and autosampler conditions. |
| Non-linear Calibration Curve | Cross-signal contribution from the IS to the analyte, or detector saturation at high analyte concentrations. | Re-evaluate the IS concentration. A lower concentration may be necessary. Ensure the ULOQ is within the linear range of the detector. |
Experimental Protocol for Optimizing this compound Concentration
This protocol outlines a systematic approach to determine the optimal working concentration of this compound for your specific assay.
Objective: To find a this compound concentration that provides a stable and reproducible signal without interfering with the quantification of Triclocarban across the entire calibration range.
Materials:
-
Triclocarban analytical standard
-
This compound internal standard
-
Blank matrix (e.g., plasma, water, soil extract) identical to the study samples
-
LC-MS grade solvents
Procedure:
-
Prepare Stock Solutions:
-
Prepare a stock solution of Triclocarban (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in the same solvent.
-
-
Establish Analyte Calibration Range:
-
From the Triclocarban stock solution, prepare a series of working standards to define the expected calibration curve range (e.g., from LLOQ to ULOQ).
-
-
Select Initial IS Concentrations for Testing:
-
Based on the mid-point of your analyte's calibration curve, prepare three different working solutions of this compound. For example, if your analyte range is 1-100 ng/mL, you might test IS concentrations of 10 ng/mL, 25 ng/mL, and 50 ng/mL.
-
-
Assess IS Response and Interference:
-
Set A (Blank Matrix): Analyze at least six different sources of blank matrix to check for any endogenous peaks at the retention time of Triclocarban and this compound.
-
Set B (Zero Samples): Spike the blank matrix with each of the selected this compound concentrations (without the analyte). This will be used to assess the contribution of the IS to the analyte signal.
-
Set C (LLOQ Samples): Spike the blank matrix with Triclocarban at the LLOQ concentration and each of the selected this compound concentrations.
-
Set D (ULOQ Samples): Spike the blank matrix with Triclocarban at the ULOQ concentration and each of the selected this compound concentrations.
-
-
Data Analysis and Selection of Optimal Concentration:
-
IS Response: For each concentration tested, evaluate the peak area of this compound. The ideal concentration will yield a robust and reproducible signal (Relative Standard Deviation [RSD] < 15%).
-
Analyte Interference from IS: In the zero samples (Set B), the peak area at the mass transition of Triclocarban should be less than 20% of the Triclocarban peak area in the LLOQ samples (Set C).
-
IS Interference from Analyte: In the ULOQ samples (Set D), the peak area at the mass transition of this compound should be less than 5% of the average this compound peak area in the calibration standards.
-
Select the optimal concentration: Choose the this compound concentration that meets the above criteria and provides a stable signal. If multiple concentrations are suitable, selecting the lowest one can be more cost-effective and reduces the risk of source contamination.
-
Quantitative Data Summary
The following table summarizes typical concentrations of Triclocarban found in various environmental matrices, which can help in defining the required calibration range for an analytical method.
| Matrix | Triclocarban Concentration Range | Reference |
| River Water (downstream of WWTPs) | up to 5,600 ng/L | [2] |
| Wastewater | up to 6,750 ng/L | [2] |
| Municipal Biosolids | 4,890 - 9,280 ng/g | [3][4] |
| Biosolids-amended Soil | 1.2 - 65.1 ng/g | [3][4] |
| Human Nails | µg/kg to several mg/kg | [5] |
Visualized Workflows
Caption: A logical workflow for the systematic optimization of the this compound internal standard concentration.
References
- 1. Disposition and metabolism of antibacterial agent, triclocarban, in rodents; a species and route comparison - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analysis of triclocarban in aquatic samples by liquid chromatography electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Detection of the antimicrobials triclocarban and triclosan in agricultural soils following land application of municipal biosolids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sludgenews.org [sludgenews.org]
- 5. Analysis of triclosan and triclocarban in human nails using isotopic dilution liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Analysis of Triclocarban-d4 in Complex Samples
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Triclocarban-d4 (TCC-d4) in complex biological matrices.
Frequently Asked Questions (FAQs)
Q1: What are the most common issues encountered when analyzing this compound in complex samples?
A1: The most prevalent issues include matrix effects (ion suppression or enhancement), low recovery of the analyte and its internal standard, poor chromatographic peak shape, and variability in the internal standard response. These issues can lead to inaccurate quantification and unreliable results.
Q2: Why is this compound used as an internal standard for Triclocarban (TCC) analysis?
A2: this compound is a stable isotope-labeled version of Triclocarban. It is an ideal internal standard because it has nearly identical chemical and physical properties to the analyte (TCC). This ensures that it behaves similarly during sample preparation, chromatography, and ionization, thus effectively compensating for variations in the analytical process, including matrix effects.[1][2]
Q3: Which biological matrices are most challenging for TCC-d4 analysis?
A3: Matrices with high protein and lipid content, such as whole blood and tissue homogenates, are particularly challenging due to significant matrix effects.[3] For instance, whole blood has been shown to cause significant signal suppression for TCC.[3] Urine and plasma can also present challenges, but effective sample preparation can often mitigate these.
Q4: What are the typical sample preparation techniques used to minimize matrix effects for TCC-d4?
A4: Solid-phase extraction (SPE) is a widely used and effective technique for cleaning up complex samples before LC-MS/MS analysis.[4][5] It helps to remove interfering substances like phospholipids and proteins. Other techniques include liquid-liquid extraction (LLE) and protein precipitation (PP). The choice of method depends on the specific matrix and the required sensitivity.
Q5: What are the expected metabolites of Triclocarban that might be present in samples?
A5: The main metabolic pathways for Triclocarban involve hydroxylation and direct glucuronidation.[3] Common metabolites include 2'-hydroxy-TCC, 3'-hydroxy-TCC, and their corresponding glucuronide and sulfate conjugates.[2][3] Understanding the metabolic profile is crucial for comprehensive toxicological and pharmacokinetic studies.
Troubleshooting Guides
Issue 1: High Variability or Poor Recovery of this compound Signal
Symptoms:
-
Inconsistent peak areas for TCC-d4 across a batch of samples.
-
Low signal intensity for TCC-d4, even in quality control (QC) samples.
-
Calculated concentrations of the analyte (TCC) are inaccurate or imprecise.
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Inconsistent Sample Preparation | - Ensure precise and consistent pipetting of the TCC-d4 internal standard solution into all samples and standards. - Verify the concentration of the TCC-d4 spiking solution. - Ensure thorough vortexing/mixing after adding the internal standard to ensure homogeneity. |
| Inefficient Extraction | - Optimize the solid-phase extraction (SPE) or liquid-liquid extraction (LLE) protocol. This includes evaluating different sorbents/cartridges, wash steps, and elution solvents. - For SPE, ensure the cartridge is properly conditioned and not allowed to dry out before sample loading. |
| Matrix Effects (Ion Suppression) | - Dilute the sample with a suitable solvent to reduce the concentration of interfering matrix components. - Improve sample cleanup using a more rigorous extraction method or by incorporating a phospholipid removal step. - Adjust chromatographic conditions to separate TCC-d4 from co-eluting matrix components. |
| Analyte Adsorption | - Use polypropylene or silanized glassware to minimize adsorption of the lipophilic TCC-d4 molecule to container surfaces. - Add a small percentage of an organic solvent to the sample matrix if possible. |
| Instrumental Issues | - Check for leaks in the LC system. - Clean the mass spectrometer's ion source. - Ensure the autosampler is functioning correctly and injecting the programmed volume. |
Issue 2: Poor Chromatographic Peak Shape for this compound
Symptoms:
-
Peak fronting or tailing.
-
Split peaks.
-
Broad peaks.
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Column Overload | - Reduce the injection volume or the concentration of the sample. |
| Incompatible Injection Solvent | - The injection solvent should be of similar or weaker elution strength than the initial mobile phase to ensure good peak focusing on the column. |
| Column Contamination or Degradation | - Use a guard column to protect the analytical column from strongly retained matrix components. - Flush the column with a strong solvent. - If the problem persists, replace the analytical column. |
| Secondary Interactions | - Adjust the mobile phase pH or ionic strength to minimize secondary interactions between TCC-d4 and the stationary phase. |
| Dead Volume in the LC System | - Check all fittings and connections for proper installation to minimize dead volume. |
Quantitative Data on Matrix Effects
The following table summarizes reported matrix effect (ME) values for Triclocarban in various complex matrices. A value of 100% indicates no matrix effect, values <100% indicate ion suppression, and values >100% indicate ion enhancement.
| Matrix | Analytical Method | Matrix Effect (ME) (%) | Reference |
| Biosolids | LC-ESI-MS/MS | 100.5 ± 8.4 | [2][4] |
| Whole Blood | LC-MS/MS | 40.8 (Significant Suppression) | [3] |
| Plasma | LC-MS/MS | Ionization Enhancement Observed | [3] |
| Urine | LC-MS/MS | Minimal Matrix Interference | [3] |
| Raw Wastewater | LC/ESI-MS/MS | Signal Suppression Observed | [6] |
Experimental Protocols
Protocol 1: Extraction of this compound from Human Plasma
This protocol is a general guideline and may require optimization.
-
Sample Preparation:
-
Thaw frozen plasma samples at room temperature.
-
To 200 µL of plasma in a polypropylene tube, add 20 µL of this compound internal standard solution (in methanol).
-
Vortex for 30 seconds.
-
-
Protein Precipitation:
-
Add 600 µL of cold acetonitrile to the plasma sample.
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
-
Supernatant Transfer:
-
Carefully transfer the supernatant to a new polypropylene tube.
-
-
Evaporation:
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
-
Reconstitution:
-
Reconstitute the dried extract in 100 µL of the initial mobile phase.
-
Vortex for 1 minute.
-
Transfer to an autosampler vial for LC-MS/MS analysis.
-
Protocol 2: Solid-Phase Extraction (SPE) of this compound from Urine
This protocol is a general guideline and may require optimization.
-
Sample Pre-treatment:
-
To 1 mL of urine, add 20 µL of this compound internal standard solution.
-
Add 100 µL of 1 M ammonium acetate buffer (pH 5).
-
Vortex for 30 seconds.
-
-
SPE Cartridge Conditioning:
-
Condition an Oasis HLB SPE cartridge (or equivalent) with 1 mL of methanol followed by 1 mL of deionized water. Do not allow the cartridge to go dry.
-
-
Sample Loading:
-
Load the pre-treated urine sample onto the SPE cartridge at a flow rate of approximately 1 mL/min.
-
-
Washing:
-
Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
-
Elution:
-
Elute the analyte and internal standard with 1 mL of methanol into a clean collection tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.
-
Visualizations
Triclocarban Metabolism Pathway
References
- 1. stacks.cdc.gov [stacks.cdc.gov]
- 2. Metabolic fate of environmental chemical triclocarban in colon tissues: roles of gut microbiota involved - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Triclocarban exhibits higher adipogenic activity than triclosan through peroxisome proliferator-activated receptors pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Simultaneous determination of parabens, triclosan and triclocarban in water by liquid chromatography/electrospray ionisation tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Metabolic Activation of the Antibacterial Agent Triclocarban by Cytochrome P450 1A1 Yielding Glutathione Adducts - PMC [pmc.ncbi.nlm.nih.gov]
Improving extraction recovery of Triclocarban with Triclocarban-d4
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Triclocarban (TCC) and its deuterated internal standard, Triclocarban-d4.
Frequently Asked Questions (FAQs)
Q1: Why is this compound recommended for the quantitative analysis of Triclocarban?
A1: this compound is a stable isotope-labeled internal standard that is chemically identical to Triclocarban. Its use is highly recommended in quantitative analytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), for several critical reasons:
-
Correction for Matrix Effects: Complex sample matrices (e.g., wastewater, biosolids, plasma) can suppress or enhance the ionization of Triclocarban in the mass spectrometer, leading to inaccurate quantification. Since this compound co-elutes with Triclocarban and experiences the same matrix effects, it allows for reliable correction of these variations.[1][2]
-
Compensation for Extraction Inefficiencies: During sample preparation, some of the analyte may be lost. By spiking the sample with a known amount of this compound at the beginning of the extraction process, the ratio of the native analyte to the labeled standard can be used to accurately calculate the initial concentration of Triclocarban, even if the absolute recovery is less than 100%.[1][2]
-
Improved Method Precision and Accuracy: The use of an internal standard corrects for variations in instrument response and injection volume, leading to more precise and accurate results.
Q2: What are the common extraction techniques for Triclocarban from environmental and biological samples?
A2: The most common extraction techniques for Triclocarban include:
-
Solid-Phase Extraction (SPE): This is a widely used method for aqueous samples and involves passing the liquid sample through a solid sorbent that retains the Triclocarban. The analyte is then eluted with a small volume of an organic solvent. Oasis HLB cartridges are frequently reported for this purpose.[2][3]
-
Liquid-Liquid Extraction (LLE): This technique involves partitioning Triclocarban between the aqueous sample and an immiscible organic solvent. It is a common method for various sample types.
-
Pressurized Liquid Extraction (PLE): This method is often used for solid samples like sludge and biosolids. It employs elevated temperatures and pressures to extract analytes more efficiently.[2]
-
Stir Bar Sorptive Extraction (SBSE): A "green" and sensitive method for aqueous samples where a polydimethylsiloxane (PDMS)-coated stir bar absorbs the analyte, which is then desorbed using a solvent.[4]
Q3: What are typical recovery rates for Triclocarban extraction?
A3: Recovery rates can vary significantly depending on the sample matrix and the extraction method used. However, with optimized methods and the use of an internal standard for correction, high recoveries are achievable.
| Sample Matrix | Extraction Method | Reported Recovery Rate | Reference |
| Groundwater | SBSE-LD | 93 ± 8% | [4] |
| Wastewater Effluent | SBSE-LD | 92 ± 2% to 96 ± 5% | [4] |
| Deionized Water | SPME | 97 to 107% | [5] |
| River Water | SPME | 99 to 110% | [5] |
| Environmental Water | IL-DLPME | 70.0 to 103.5% | [6] |
| Municipal Biosolids | PLE-SPE | 98.3 ± 5% | [2] |
| Human Breast Milk | SPE | 100.2% to 119.3% | [7] |
Troubleshooting Guide
Issue 1: Low recovery of both Triclocarban and this compound.
This indicates a problem with the overall extraction efficiency, where both the analyte and the internal standard are being lost at similar rates.
| Possible Cause | Troubleshooting Steps |
| Inefficient Extraction from Matrix | - For LLE: Ensure the chosen extraction solvent has the appropriate polarity to efficiently partition Triclocarban. Increase the extraction time and/or the vigor of mixing (while being mindful of emulsion formation). Consider adjusting the sample pH to ensure Triclocarban is in a neutral form for better extraction into organic solvents. |
| - For SPE: Check that the sorbent chemistry is appropriate for Triclocarban. Ensure the sample is loaded at an optimal flow rate. The elution solvent may not be strong enough; consider a stronger solvent or a larger volume. | |
| Analyte Loss During Solvent Evaporation | - If a solvent evaporation step is used, ensure it is not too aggressive (e.g., excessive temperature or gas flow), which could cause loss of the semi-volatile Triclocarban. |
| Improper pH of the Sample | - The pH of the sample can influence the charge state of Triclocarban and its solubility in different phases. For LLE and SPE, adjusting the pH to a neutral or slightly acidic condition can improve extraction efficiency. |
Issue 2: Low recovery of Triclocarban but good recovery of this compound.
This scenario is less common if the internal standard is added at the very beginning of the sample preparation. If it occurs, it might suggest a problem with the native Triclocarban in the sample.
| Possible Cause | Troubleshooting Steps |
| Degradation of Native Triclocarban | - Triclocarban can degrade under certain conditions. Ensure samples are stored properly (e.g., protected from light, at a low temperature) and processed in a timely manner. |
| Strong Binding to Particulates | - If the sample contains a high amount of suspended solids, the native Triclocarban may be strongly adsorbed and not efficiently extracted. Ensure thorough initial homogenization and consider a more rigorous extraction technique for the solid portion of the sample. |
Issue 3: High variability in recovery across replicate samples.
This points to a lack of method robustness and precision.
| Possible Cause | Troubleshooting Steps |
| Inconsistent Sample Homogenization | - For solid or multiphasic samples, ensure each aliquot taken for extraction is representative of the whole sample. |
| Inconsistent procedural steps | - Ensure all experimental parameters (e.g., volumes, mixing times, flow rates) are kept consistent across all samples. Automation of some steps can improve reproducibility. |
| Formation of Emulsions (in LLE) | - Emulsions at the aqueous-organic interface can trap the analyte and are difficult to separate consistently. To prevent emulsions, reduce the shaking intensity. To break emulsions, try adding salt to the aqueous phase, centrifuging the sample, or filtering through glass wool.[8] |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for Triclocarban in Water Samples
This protocol is a generalized procedure based on common practices reported in the literature.[2][3]
-
Internal Standard Spiking: To a 100 mL water sample, add a known amount of this compound solution in methanol.
-
Cartridge Conditioning: Condition an Oasis HLB SPE cartridge (e.g., 60 mg) by passing 5 mL of methanol followed by 5 mL of deionized water. Do not allow the cartridge to go dry.
-
Sample Loading: Load the water sample onto the SPE cartridge at a flow rate of approximately 5 mL/min.
-
Washing: Wash the cartridge with 5 mL of deionized water to remove interfering substances.
-
Drying: Dry the cartridge by applying a vacuum for 10-15 minutes.
-
Elution: Elute the Triclocarban and this compound from the cartridge with 4 mL of methanol into a clean collection tube.
-
Concentration and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume (e.g., 1 mL) of the initial mobile phase for LC-MS/MS analysis.
Protocol 2: Liquid-Liquid Extraction (LLE) for Triclocarban in Fecal Samples
This protocol is adapted from a method for extracting Triclocarban from fecal matter.[9]
-
Sample Preparation: Weigh 0.1 g of a thawed fecal sample into a centrifuge tube.
-
Internal Standard Spiking: Add 50 µL of a 500 ng/mL this compound (or ¹³C₆-TCC) solution to the sample and vortex for 1 minute at maximum speed.[9]
-
Extraction: Add 5 mL of 80:20 acetonitrile/water, vortex for 30 seconds, and then sonicate for 30 minutes.[9]
-
Centrifugation: Centrifuge the sample at 1500 rpm for 8 minutes.[9]
-
Filtration: Filter the supernatant through a 0.45 µm filter.[9]
-
Concentration: Reduce the volume of the filtrate to 1 mL under a stream of nitrogen.[9]
-
Reconstitution: Reconstitute the sample to 2 mL with a 1:1 mixture of methanol/water for LC-MS/MS analysis.[9]
Visualizations
Caption: General workflow for Triclocarban analysis using an internal standard.
Caption: Troubleshooting flowchart for low Triclocarban recovery.
References
- 1. researchgate.net [researchgate.net]
- 2. Simultaneous determination of triclocarban and triclosan in municipal biosolids by liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Simultaneous determination of parabens, triclosan and triclocarban in water by liquid chromatography/electrospray ionisation tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantitative determination of triclocarban in wastewater effluent by stir bar sorptive extraction and liquid desorption-liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Simultaneous determination of triclosan, triclocarban, and transformation products of triclocarban in aqueous samples using solid-phase micro-extraction-HPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. [Determination of triclosan and triclocarban in human breast milk by solid-phase extraction and ultra performance liquid chromatography-tandem mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Extraction of 3,4,4′-Trichlorocarbanilide from Rat Fecal Samples for Determination by High Pressure Liquid Chromatography–Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Stability of Triclocarban-d4 in different solvent mixtures
This technical support center provides guidance on the stability of Triclocarban-d4 in various solvent mixtures for researchers, scientists, and drug development professionals. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound stock solutions?
A1: For optimal stability, it is recommended to store this compound stock solutions at low temperatures. Based on supplier recommendations, the following storage periods have been suggested[1]:
-
-80°C: up to 6 months
-
-20°C: up to 1 month
For daily use or short-term storage, refrigeration at 2-8°C is advisable, although stability under these conditions should be verified for the specific solvent used. Always refer to the manufacturer's certificate of analysis for any specific storage instructions.
Q2: How stable is this compound in different types of solvents?
Q3: Can the deuterium atoms on this compound exchange with hydrogen atoms from the solvent?
A3: Hydrogen-deuterium (H/D) exchange is a potential concern for all deuterated standards. The likelihood of exchange depends on the position of the deuterium labels on the molecule and the nature of the solvent. For this compound, the deuterium atoms are located on the phenyl ring, which is generally a stable position. However, prolonged exposure to protic solvents (e.g., water, methanol) or storage under acidic or basic conditions can increase the risk of back-exchange.[2][3] It is best practice to use aprotic solvents for stock solutions and to prepare aqueous working solutions fresh.
Q4: What are the signs of this compound degradation in my samples?
A4: Degradation of this compound can manifest in several ways in your analytical data. You might observe a decrease in the peak area or signal intensity of the deuterated standard over time. The appearance of new, unexpected peaks in your chromatogram could indicate the formation of degradation products. In mass spectrometry, a shift in the isotopic distribution towards lower masses may suggest H/D exchange.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Decreasing signal intensity of this compound over time. | Chemical degradation due to solvent, temperature, or light exposure. | Prepare fresh stock solutions. Store stock solutions in an appropriate aprotic solvent at -20°C or -80°C. Protect solutions from light by using amber vials or storing them in the dark. |
| Inconsistent analytical results. | Instability of this compound in the sample matrix or mobile phase. | Perform a stability study of this compound in your specific sample matrix and mobile phase to determine its stability under your experimental conditions. |
| Appearance of unexpected peaks in the chromatogram. | Formation of degradation products. | Conduct a forced degradation study to identify potential degradation products and establish a degradation profile. This can help in developing a stability-indicating analytical method. |
| Shift in the isotopic pattern of this compound. | Hydrogen-Deuterium (H/D) exchange with the solvent or matrix. | Use aprotic solvents (e.g., acetonitrile, DMSO) for stock solutions. Minimize the time this compound is in contact with protic solvents, especially under non-neutral pH conditions. Prepare aqueous working solutions immediately before use. |
Data Presentation
Table 1: Recommended Storage of this compound Stock Solutions
| Storage Temperature | Recommended Maximum Storage Period |
| -80°C | 6 months[1] |
| -20°C | 1 month[1] |
Table 2: Solubility of Triclocarban (Non-Deuterated) in Various Solvents
Disclaimer: The following data is for the non-deuterated form, Triclocarban, and should be used as a general guide for preparing this compound solutions. The solubility of this compound is expected to be very similar.
| Solvent | Solubility | Temperature |
| Acetone | 1 g in 25 mL[4] | Not Specified |
| Dimethylformamide (DMF) | 1 g in 3 mL[4] | Not Specified |
| Methanol | 1.6 g/L[4] | 35°C |
| DMSO | 100 mg/mL (requires sonication)[5] | Not Specified |
| Water | <0.1 g/100 mL[6] | 26°C |
| Acetonitrile | Soluble (used as a solvent for commercial solutions)[7] | Not Specified |
| Cyclohexane | Low solubility[8] | Not Specified |
Experimental Protocols
Protocol: Assessing the Stability of this compound in a Solvent Mixture
This protocol outlines a general procedure to evaluate the stability of this compound in a specific solvent mixture under defined conditions.
1. Materials:
-
This compound
-
High-purity solvents (e.g., acetonitrile, methanol, water)
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
-
HPLC or LC-MS/MS system
-
Temperature-controlled incubator or water bath
-
Amber vials
2. Preparation of Stock and Working Solutions:
-
Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable aprotic solvent (e.g., acetonitrile).
-
From the stock solution, prepare working solutions at a lower concentration (e.g., 10 µg/mL) in the solvent mixture you wish to test.
3. Stability Study Design:
-
Aliquots of the working solution should be stored under different conditions to be tested (e.g., room temperature, 4°C, protected from light, exposed to light).
-
A control sample should be stored at -80°C.
-
Samples should be analyzed at various time points (e.g., 0, 24, 48, 72 hours, and 1 week).
4. Analytical Method:
-
Use a validated stability-indicating analytical method, typically HPLC with UV detection or LC-MS/MS.
-
The method should be able to separate this compound from any potential degradation products.
5. Data Analysis:
-
At each time point, determine the concentration of this compound remaining in each sample.
-
Compare the results to the initial concentration (time 0) and the control sample.
-
A significant decrease in concentration indicates instability under those storage conditions.
Visualizations
Caption: Workflow for assessing the stability of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 4. Triclocarban | C13H9Cl3N2O | CID 7547 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. Triclocarban CAS#: 101-20-2 [m.chemicalbook.com]
- 7. hpc-standards.com [hpc-standards.com]
- 8. SOLUTION THERMODYNAMICS OF TRICLOSAN AND TRICLOCARBAN IN SOME VOLATILE ORGANIC SOLVENTS [scielo.org.co]
Technical Support Center: Triclocarban (TCC) Analysis with Triclocarban-d4 Internal Standard
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the analysis of Triclocarban (TCC) using Triclocarban-d4 (TCC-d4) as an internal standard.
Troubleshooting Guide
This guide addresses common issues encountered during the LC-MS/MS analysis of Triclocarban.
Issue 1: Low or No Signal for this compound Internal Standard
Question: I am not observing a sufficient signal for my this compound internal standard. What are the potential causes and how can I troubleshoot this?
Answer: A weak or absent signal from your stable isotope-labeled (SIL) internal standard can arise from issues in sample preparation, instrument settings, or the standard itself. Here are the potential causes and recommended actions:
-
Improper Storage and Handling:
-
Question: Was the TCC-d4 standard stored under the manufacturer's recommended conditions (e.g., temperature, light protection)?
-
Action: Always refer to the manufacturer's guidelines for storage. Degradation can occur due to improper storage. It is advisable to prepare fresh working solutions and minimize freeze-thaw cycles.[1]
-
-
Pipetting or Dilution Errors:
-
Question: Have you verified the accuracy of your pipettes and the dilution calculations?
-
Action: Inaccurate dilutions or pipetting can lead to a lower than expected concentration of the internal standard. Double-check all calculations and ensure pipettes are calibrated.
-
-
Degradation in Matrix:
-
Question: Could the TCC-d4 be degrading after being added to the biological matrix?
-
Action: To assess stability, incubate the TCC-d4 in the sample matrix at various temperatures and for different durations prior to extraction and analysis.[1]
-
-
Instrumental Issues:
-
Question: Are the mass spectrometry parameters optimized for TCC-d4?
-
Action: Confirm that the correct mass transition for TCC-d4 is being monitored and that instrument parameters such as cone voltage and collision energy are optimized for this compound.
-
Issue 2: High Variability in this compound Response
Question: My TCC-d4 response is highly variable between samples. What could be causing this and what steps should I take?
Answer: High variability in the internal standard response can compromise the accuracy and precision of your results. The following are common causes and their solutions:
-
Inconsistent Sample Preparation:
-
Question: Is the sample extraction and cleanup process consistent for all samples?
-
Action: Ensure uniform execution of all sample preparation steps, including extraction times, solvent volumes, and mixing procedures. Automation of sample preparation can enhance reproducibility.
-
-
Matrix Effects:
-
Question: Are you observing signal suppression or enhancement that varies between samples?
-
Action: Matrix effects occur when co-eluting substances interfere with the ionization of the analyte and internal standard.[2] While TCC-d4 is designed to compensate for these effects, significant variations in the matrix composition between samples can still lead to variability. A thorough sample cleanup is crucial.[3][4] Consider performing a post-extraction spike experiment to evaluate the extent of matrix effects.[2]
-
-
Instrument Contamination:
-
Question: Is there a possibility of carryover from a previous injection?
-
Action: Inject a blank solvent after a high-concentration sample to check for carryover. If observed, optimize the wash steps in your autosampler program.
-
Frequently Asked Questions (FAQs)
Q1: Why is this compound used as an internal standard for Triclocarban analysis?
A1: this compound is a stable isotope-labeled version of Triclocarban. It is an ideal internal standard because it has nearly identical chemical and physical properties to the unlabeled Triclocarban. This means it behaves similarly during sample preparation (extraction, cleanup) and chromatographic separation. However, it can be distinguished by its higher mass in the mass spectrometer. This allows for accurate quantification by correcting for analyte loss during sample processing and for matrix-induced signal suppression or enhancement.[3][4][5]
Q2: What are common sources of interference in Triclocarban analysis?
A2: Interferences can originate from the sample matrix or from external sources.
-
Matrix Interferences: Complex matrices like biosolids, sludge, and soil contain numerous organic and inorganic compounds that can co-elute with Triclocarban and cause ion suppression or enhancement in the mass spectrometer.[3][4][6][7]
-
Co-contaminants: Technical grade Triclocarban can contain impurities such as 4,4'-dichlorocarbanilide (DCC) and 3,3',4,4'-tetrachlorocarbanilide (TetraCC), which may be present in samples and could potentially interfere with the analysis.[8][9]
-
Co-occurrence with other antimicrobials: Triclocarban often co-occurs with other antimicrobial agents like Triclosan, which may need to be chromatographically separated to prevent potential interference.[10]
Q3: How can I assess and mitigate matrix effects?
A3: The use of TCC-d4 as an internal standard is the primary way to compensate for matrix effects.[2] However, it is still important to assess the extent of these effects.
-
Assessment: A common method is the post-extraction spike experiment. The response of an analyte spiked into an extracted blank matrix is compared to the response of the analyte in a neat solvent.[2]
-
Mitigation:
-
Sample Cleanup: A robust sample cleanup procedure, such as solid-phase extraction (SPE), is essential to remove interfering matrix components.[3][4][6]
-
Chromatographic Separation: Optimizing the liquid chromatography method to separate Triclocarban from co-eluting matrix components can also reduce interference.[5]
-
Dilution: Diluting the sample extract can reduce the concentration of interfering compounds, but this may compromise the limits of detection.
-
Q4: Is there a risk of isotopic interference between Triclocarban and this compound?
A4: Yes, there is a potential for isotopic interference, also known as "cross-talk". This can occur if the unlabeled Triclocarban has naturally occurring isotopes that contribute to the signal of the this compound, or if the TCC-d4 standard contains some level of the unlabeled compound. This is more pronounced for compounds containing chlorine due to the natural isotopic distribution of 35Cl and 37Cl.[11] This can lead to non-linear calibration curves. A non-linear calibration function may be required for accurate quantification in such cases.[11]
Quantitative Data Summary
The following tables summarize key quantitative data from various studies on Triclocarban analysis.
Table 1: Recoveries and Matrix Effects of Triclocarban in Different Matrices
| Matrix Type | Sample Preparation | Recovery (%) | Matrix Effect (%) | Citation |
| Municipal Biosolids | Pressurized Liquid Extraction (PLE), SPE | 98.3 ± 5.0 | 100.5 ± 8.4 | [3][4] |
| Foodstuffs | Immunoaffinity Chromatography (IAC) | 70.1 - 92.8 | Not Reported | [12][13] |
| Human Nails | Liquid-Liquid Extraction (LLE) | 98.1 - 106.3 | Not Reported | [14][15] |
| River Water | Solid-Phase Micro-Extraction (SPME) | 99 - 110 | Not Reported | [16] |
| Wastewater | Solid-Phase Extraction (SPE) | ~65 | Signal Suppression/Enhancement | [6] |
Table 2: Limits of Quantification (LOQ) for Triclocarban in Various Sample Types
| Matrix Type | LOQ | Citation |
| Municipal Biosolids | 0.2 ng/g (dry weight) | [3][4] |
| Aquatic Samples | 3 - 50 ng/L | [5] |
| Food Samples | 0.01 - 0.02 µg/kg | [12][13] |
| Beverage Samples | 1 ng/L | [12][13] |
| Human Nails | 0.2 µg/kg | [14][15] |
| Soil | 40 µg/kg | [17] |
Experimental Protocols
This section provides a detailed methodology for a typical Triclocarban analysis in environmental water samples using SPE and LC-MS/MS.
1. Sample Preparation: Solid-Phase Extraction (SPE)
-
Sample Pre-treatment: To a 200 mL water sample, add a surrogate standard stock solution to achieve a final concentration of 100-200 ng/L of TCC-d4.
-
Cartridge Conditioning: Condition an Oasis HLB (60 mg) SPE cartridge by passing 4 mL of methanol followed by 4 mL of deionized water.[6]
-
Sample Loading: Load the pre-treated water sample onto the SPE cartridge at a flow rate of approximately 5 mL/min.
-
Cartridge Washing: Wash the cartridge with 4 mL of deionized water to remove hydrophilic interferences.
-
Analyte Elution: Elute the retained analytes with 4 mL of methanol.[6]
-
Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a suitable volume (e.g., 500 µL) of the mobile phase.
2. LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: C18 column (e.g., 150 mm x 2.1 mm, 4 µm).[2]
-
Mobile Phase: A gradient elution using water and methanol, both containing 10 mM acetic acid, can be employed. The addition of acetic acid can enhance sensitivity and selectivity by forming acetic acid adducts.[5]
-
Flow Rate: 0.2 - 0.4 mL/min.
-
Injection Volume: 10 µL.
-
-
Mass Spectrometry (MS):
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.[5]
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
Typical Transitions:
-
Triclocarban: Monitor the [M-H]⁻ base peak (m/z 313) and its ³⁷Cl-containing isotopes (m/z 315, 317) as reference ions.[5]
-
This compound: The specific transition will depend on the labeling pattern of the standard.
-
-
3. Quality Control
-
Calibration Curve: Prepare a calibration curve using standards of known Triclocarban concentrations, with a fixed concentration of TCC-d4 in each.
-
Blanks: Analyze procedural blanks to check for contamination.
-
Spiked Samples: Analyze matrix-spiked samples to assess recovery and accuracy.
References
- 1. benchchem.com [benchchem.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Simultaneous determination of triclocarban and triclosan in municipal biosolids by liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Analysis of triclocarban in aquatic samples by liquid chromatography electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Simultaneous determination of parabens, triclosan and triclocarban in water by liquid chromatography/electrospray ionisation tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [PDF] Occurrence and Consequences of Matrix Effects in Simultaneous Multi-class LC-MS/MS Determination of Pesticides, Pharmaceuticals and Perfluoroalkylsubstances in Different Types of Groundwater | Semantic Scholar [semanticscholar.org]
- 8. Detection of triclocarban and two co-contaminating chlorocarbanilides in US aquatic environments using isotope dilution liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. asu.elsevierpure.com [asu.elsevierpure.com]
- 10. Co-occurrence of triclocarban and triclosan in U.S. water resources - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Correction for isotopic interferences between analyte and internal standard in quantitative mass spectrometry by a nonlinear calibration function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. An Immunoaffinity Purification Method for the Simultaneous Analysis of Triclocarban and Triclosan in Foodstuffs by Liquid Chromatography Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Analysis of triclosan and triclocarban in human nails using isotopic dilution liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Simultaneous determination of triclosan, triclocarban, and transformation products of triclocarban in aqueous samples using solid-phase micro-extraction-HPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Triclocarban-d4 Analysis
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering poor peak shape during the analysis of Triclocarban-d4 by liquid chromatography (LC). The following question-and-answer format directly addresses common chromatographic issues.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What are the likely causes of peak tailing for this compound and how can I fix it?
Peak tailing, characterized by an asymmetrical peak with a drawn-out trailing edge, is a common issue. For this compound, a relatively non-polar compound, this can be indicative of several problems.
Possible Causes & Solutions:
-
Secondary Silanol Interactions: Residual, un-endcapped silanol groups on the silica-based stationary phase can interact with the polar urea functional group of this compound, causing tailing.[1][2]
-
Solution:
-
Use a modern, high-purity, end-capped C18 or C8 column.
-
Consider a column with a different stationary phase, such as a phenyl-hexyl or a polar-embedded phase, to minimize silanol interactions.[2]
-
Adjust the mobile phase pH. For a neutral compound like Triclocarban, this is less likely to be the primary cause, but ensuring a consistent and appropriate pH can sometimes help.[2][3]
-
-
-
Column Contamination or Degradation: Accumulation of matrix components or degradation of the stationary phase can create active sites that lead to peak tailing.[4]
-
Solution:
-
Use a guard column to protect the analytical column from strongly retained sample components.[5]
-
Implement a robust sample preparation method, such as solid-phase extraction (SPE), to clean up the sample and remove interfering matrix components.[2]
-
Flush the column with a strong solvent (e.g., 100% acetonitrile or methanol) to remove contaminants.[3] If tailing persists, the column may need to be replaced.[4]
-
-
-
Extra-Column Volume: Excessive tubing length or internal diameter between the column and detector can cause peak broadening and tailing.[1][2]
Q2: My this compound peak is fronting. What should I investigate?
Peak fronting, where the peak has a sloping front, is often related to sample overload or solvent mismatch issues.[6][7]
Possible Causes & Solutions:
-
Sample Overload: Injecting too much analyte can saturate the stationary phase, leading to fronting.[5][6][7]
-
Solvent Mismatch: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause the analyte to travel through the column too quickly at the beginning of the separation, resulting in a fronting peak.[3][4][6]
-
Solution: Whenever possible, dissolve and inject the sample in the initial mobile phase.[3] If a stronger solvent is necessary for solubility, keep the injection volume as small as possible.
-
-
Low Column Temperature: Insufficient temperature can sometimes contribute to poor peak shape.[3]
-
Solution: Increase the column temperature. A good starting point is 30-40 °C.
-
Q3: I am observing split peaks for this compound. What could be the cause?
Split peaks can be one of the more challenging issues to diagnose as they can arise from multiple sources.[5][9]
Possible Causes & Solutions:
-
Partially Blocked Frit or Column Void: A blockage in the column inlet frit or a void in the packing material can cause the sample to be distributed unevenly onto the column, leading to split peaks.[10][11]
-
Injection Solvent Incompatibility: Injecting the sample in a solvent that is not miscible with the mobile phase or is too strong can cause the peak to split.[1][12]
-
Solution: Ensure the sample solvent is compatible with and ideally weaker than the mobile phase.[12]
-
-
Incomplete Sample Dissolution: If this compound is not fully dissolved in the sample solvent, it can lead to split peaks.[1]
-
Solution: Ensure complete dissolution of the sample. Gentle sonication may be helpful.
-
Data Presentation: Typical LC Conditions for Triclocarban Analysis
The following table summarizes typical starting conditions for the analysis of Triclocarban, which can be adapted for this compound.
| Parameter | Condition | Reference |
| Column | C18, C8, or Phenyl-Hexyl (e.g., 2.1 x 100 mm, 2.7 µm) | [13],[14] |
| Mobile Phase A | Water with 0.1% Formic Acid or 10 mM Acetic Acid | [14] |
| Mobile Phase B | Acetonitrile or Methanol | [15],[13] |
| Gradient | Isocratic or Gradient elution. A typical gradient might be 50-95% B over 5-10 minutes. | [15],[14] |
| Flow Rate | 0.2 - 0.5 mL/min | [13] |
| Column Temperature | 30 - 40 °C | [10] |
| Injection Volume | 1 - 10 µL | [16] |
| Detector | UV at ~265 nm or Mass Spectrometer (MS) | [15],[14] |
Experimental Protocols
Protocol 1: Column Flushing to Address Potential Contamination
-
Disconnect the column from the detector.
-
Set the pump to deliver 100% of a strong, miscible solvent (e.g., isopropanol, then hexane for reversed-phase columns if lipids are suspected, followed by isopropanol again).
-
Flush the column with at least 20 column volumes of each solvent.
-
Flush with 20 column volumes of the mobile phase B (e.g., acetonitrile or methanol).
-
Equilibrate the column with the initial mobile phase conditions for at least 10-15 minutes before the next injection.
Protocol 2: Sample Solvent Strength Evaluation
-
Prepare two solutions of this compound at the same concentration.
-
Dissolve the first sample in the initial mobile phase composition (e.g., 50:50 water:acetonitrile).
-
Dissolve the second sample in 100% acetonitrile.
-
Inject the same volume of both samples and compare the peak shapes. A significant improvement in the peak shape of the first sample indicates that the sample solvent was the issue.
Mandatory Visualization
Caption: Troubleshooting workflow for poor peak shape of this compound.
References
- 1. Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables - Blogs - News [alwsci.com]
- 2. chromtech.com [chromtech.com]
- 3. HPLC Troubleshooting Guide [scioninstruments.com]
- 4. News - Common Causes of Poor Peak Shape in HPLC and How to Fix Them [mxchromasir.com]
- 5. mastelf.com [mastelf.com]
- 6. Understanding Peak Fronting in HPLC | Phenomenex [phenomenex.com]
- 7. youtube.com [youtube.com]
- 8. [4]Troubleshooting HPLC- Fronting Peaks [restek.com]
- 9. uhplcs.com [uhplcs.com]
- 10. Peak Splitting in HPLC: Causes and Solutions | Separation Science [sepscience.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. researchgate.net [researchgate.net]
- 13. High-performance liquid chromatographic determination of triclosan and triclocarban in cosmetic products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Analysis of triclocarban in aquatic samples by liquid chromatography electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. [3]Troubleshooting HPLC- Tailing Peaks [restek.com]
Technical Support Center: Minimizing Ion Suppression of Triclocarban-d4 in Electrospray Ionization
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of ion suppression when analyzing Triclocarban-d4 (TCC-d4) using Electrospray Ionization Mass Spectrometry (ESI-MS).
Troubleshooting Guide
This guide provides solutions to specific issues you may encounter during the analysis of this compound.
Issue 1: Low or No Signal for this compound in Matrix Samples Compared to Neat Standards
-
Possible Cause: Significant ion suppression is likely occurring due to co-eluting matrix components from your sample (e.g., plasma, wastewater).[1][2][3] These components compete with TCC-d4 for ionization in the ESI source, reducing its signal intensity.[1][2]
-
Troubleshooting Steps:
-
Confirm Ion Suppression: Perform a post-column infusion experiment to identify the retention time regions where ion suppression is most severe.
-
Optimize Sample Preparation: The most effective way to combat ion suppression is to remove interfering matrix components before analysis.[4] Solid-Phase Extraction (SPE) is generally more effective at removing a broad range of interferences compared to simpler methods like Protein Precipitation (PPT).[4]
-
Adjust Chromatographic Conditions: Modify your LC gradient to separate the TCC-d4 peak from the regions of ion suppression identified in the post-column infusion experiment.
-
Sample Dilution: Diluting your sample can reduce the concentration of matrix components, thereby lessening ion suppression. However, this may compromise the limit of detection.
-
Issue 2: High Variability in this compound Signal Across a Sample Batch
-
Possible Cause: Inconsistent sample cleanup or matrix effects that vary between individual samples can lead to high variability in signal intensity.
-
Troubleshooting Steps:
-
Standardize Sample Preparation: Ensure your sample preparation protocol is followed precisely for every sample. Automated sample preparation can improve consistency.
-
Use a Stable Isotope-Labeled Internal Standard: As you are using this compound, it serves as an excellent internal standard for native Triclocarban. Ensure it is added to all samples and standards at a consistent concentration early in the sample preparation process to compensate for variability in extraction efficiency and matrix effects.[5]
-
Evaluate Matrix Effects: Quantify the matrix effect for a representative set of samples to understand the extent of variability. A recent study highlighted that the biological matrix itself can significantly influence ion suppression, with whole blood showing significant signal suppression for TCC (Matrix Effect = 40.8%).[6]
-
Frequently Asked Questions (FAQs)
Q1: What is ion suppression in the context of ESI-MS?
A1: Ion suppression is a phenomenon where the ionization efficiency of the analyte of interest (in this case, this compound) is reduced by the presence of other co-eluting molecules in the sample matrix.[2] This leads to a decreased signal intensity and can negatively impact the accuracy, precision, and sensitivity of the analysis.[7]
Q2: How do I know if I have an ion suppression problem?
A2: A common indicator of ion suppression is a significantly lower signal response for your analyte in a matrix sample compared to a pure standard solution of the same concentration.[8] You can qualitatively assess ion suppression using a post-column infusion experiment or quantitatively by comparing the signal of a post-extraction spiked sample to a neat standard.[1][8]
Q3: What are the most common sources of ion suppression for this compound analysis?
A3: For an analyte like Triclocarban, which is often analyzed in complex biological or environmental samples, common sources of ion suppression include:
-
Endogenous matrix components: Salts, proteins, and lipids (especially phospholipids) in biological samples like plasma or blood.[1][3]
-
Exogenous substances: Detergents, plasticizers from lab consumables, and mobile phase additives.[5]
-
High concentrations of non-volatile buffers: Phosphate buffers should be avoided in favor of volatile ones like ammonium formate or acetate.[5]
Q4: Which sample preparation technique is best for minimizing ion suppression of this compound?
A4: While the optimal technique can be matrix-dependent, Solid-Phase Extraction (SPE) is generally considered the most effective method for removing a wide range of interfering matrix components, leading to reduced ion suppression compared to Liquid-Liquid Extraction (LLE) and Protein Precipitation (PPT).[4]
Q5: Can I use a different ionization technique to avoid ion suppression?
A5: Yes, Atmospheric Pressure Chemical Ionization (APCI) is generally less susceptible to ion suppression than ESI because ionization occurs in the gas phase.[9] If your analyte is amenable to APCI, switching ionization sources can be a viable strategy.
Quantitative Data on Matrix Effects
The choice of sample preparation and biological matrix can significantly impact the degree of ion suppression. The following tables summarize the expected performance of different sample preparation techniques and the observed matrix effects in various biological matrices for Triclocarban.
Table 1: Illustrative Comparison of Sample Preparation Techniques for this compound in Plasma
| Sample Preparation Method | Typical Recovery (%) | Relative Ion Suppression (%) | Key Advantages | Key Disadvantages |
| Protein Precipitation (PPT) | 85 - 100 | 40 - 70 | Fast, simple, inexpensive | High levels of residual matrix components (phospholipids) |
| Liquid-Liquid Extraction (LLE) | 70 - 90 | 20 - 40 | Cleaner extracts than PPT | More labor-intensive, potential for emulsions |
| Solid-Phase Extraction (SPE) | 80 - 105 | 5 - 20 | Provides the cleanest extracts, high analyte concentration | More complex method development, higher cost |
Note: The values in this table are illustrative and can vary depending on the specific analyte, matrix, and protocol.
Table 2: Matrix Effects for Triclocarban in Different Human Biological Matrices
| Biological Matrix | Matrix Effect (%) |
| Urine | Minimal |
| Serum | Moderate |
| Plasma | Moderate (Ionization Enhancement Observed) |
| Whole Blood | 40.8 (Significant Suppression) |
Data adapted from a comparative analysis of paired human samples.[6]
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) of this compound from Human Plasma
This protocol is designed to provide a clean extract of this compound from plasma, minimizing ion suppression.
-
Sample Pre-treatment: To 500 µL of human plasma, add 50 µL of an internal standard working solution (e.g., ¹³C₆-Triclocarban in methanol). Vortex for 10 seconds. Add 1 mL of 4% phosphoric acid in water and vortex for another 10 seconds.
-
SPE Cartridge Conditioning: Condition a mixed-mode polymeric SPE cartridge (e.g., Oasis MAX) with 2 mL of methanol followed by 2 mL of deionized water. Do not allow the cartridge to dry.
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge at a slow, steady flow rate (approx. 1-2 mL/min).
-
Washing:
-
Wash the cartridge with 2 mL of 5% ammonium hydroxide in water to remove acidic and neutral interferences.
-
Wash the cartridge with 2 mL of 20% methanol in water to remove polar interferences.
-
-
Elution: Elute the this compound from the cartridge with 2 mL of methanol containing 2% formic acid into a clean collection tube.
-
Dry-down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid) for LC-MS/MS analysis.
Protocol 2: Liquid-Liquid Extraction (LLE) of this compound from Human Plasma
This protocol offers a simpler alternative to SPE, though it may result in a slightly less clean extract.
-
Sample Preparation: To 500 µL of human plasma in a glass tube, add 50 µL of an internal standard working solution.
-
Extraction: Add 2 mL of methyl tert-butyl ether (MTBE). Cap the tube and vortex vigorously for 2 minutes.
-
Centrifugation: Centrifuge the sample at 4000 x g for 10 minutes to separate the organic and aqueous layers.
-
Supernatant Transfer: Carefully transfer the upper organic layer (MTBE) to a new clean tube, avoiding the protein pellet at the interface.
-
Dry-down and Reconstitution: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of mobile phase for LC-MS/MS analysis.
Protocol 3: Protein Precipitation (PPT) of this compound from Human Plasma
This is the fastest but least clean sample preparation method.
-
Precipitation: In a microcentrifuge tube, add 300 µL of cold acetonitrile to 100 µL of human plasma containing the internal standard.
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the sample at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Collection: Carefully transfer the supernatant to a new tube or a 96-well plate for direct injection or further processing (e.g., evaporation and reconstitution).
Visualizations
Caption: Troubleshooting workflow for addressing ion suppression of this compound.
Caption: Comparison of sample preparation workflows for this compound analysis.
References
- 1. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Assessment of matrix effect in quantitative LC-MS bioanalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Optimal matrix identification of parabens, triclosan and triclocarban for biomonitoring: Comparative analysis in urine, whole blood, serum, and plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Protein Precipitation by Metal Hydroxides as a Convenient and Alternative Sample Preparation Procedure for Bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 9. lcms.cz [lcms.cz]
Technical Support Center: Triclocarban-d4 Quality Control and Purity Assessment
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the quality control and purity assessment of Triclocarban-d4.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application in a laboratory setting?
This compound is a deuterated form of Triclocarban, a broad-spectrum antibacterial agent. In analytical chemistry, it is primarily used as an internal standard for the quantification of Triclocarban in various matrices using techniques such as Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Mass Spectrometry (LC-MS).[1] The deuterium labeling allows it to be differentiated from the non-labeled analyte by mass spectrometry, while exhibiting nearly identical chemical and physical properties.
Q2: What are the typical quality control specifications for a this compound analytical standard?
The quality of a this compound analytical standard is determined by its chemical and isotopic purity. Reputable suppliers provide a Certificate of Analysis (CoA) with detailed specifications. Key parameters include:
| Parameter | Typical Specification | Analytical Method |
| Chemical Purity | >98% | HPLC-UV |
| Isotopic Purity | ≥98% | LC-MS or ¹H-NMR |
| Identity | Conforms to structure | ¹H-NMR, Mass Spectrometry |
| Residual Solvents | Varies by synthesis | GC-HS |
| Storage Temperature | Room temperature, protected from light and moisture. | N/A |
Q3: How should this compound solutions be stored to ensure stability?
For long-term stability, stock solutions of this compound should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1] It is crucial to minimize freeze-thaw cycles. For daily use, a working solution can be stored at 2-8°C for a shorter period, though stability under these conditions should be verified by the user.
Q4: What are the potential sources of error when using this compound as an internal standard?
Several factors can introduce errors in quantitative analysis when using this compound:
-
Inaccurate Concentration: Errors in the preparation of the stock or working solutions.
-
Degradation: Improper storage leading to chemical breakdown.
-
Isotopic Exchange: Although rare for the labeled positions in this compound, back-exchange of deuterium for hydrogen can occur under certain conditions.
-
Matrix Effects: Differential ion suppression or enhancement between Triclocarban and this compound in complex matrices.
-
Interferences: Presence of co-eluting compounds with the same mass-to-charge ratio as this compound.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the use of this compound in analytical experiments.
Issue 1: High Variability in Internal Standard Response
Symptoms:
-
Inconsistent peak areas for this compound across a single analytical run.
-
Poor reproducibility of quality control (QC) samples.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Inconsistent Pipetting | - Calibrate and verify the performance of all pipettes used for dispensing the internal standard. - Use a consistent pipetting technique for all samples, standards, and QCs. |
| Sample Preparation Variability | - Ensure thorough mixing of the internal standard with the sample matrix. - Optimize the extraction procedure to ensure consistent recovery of both the analyte and the internal standard. |
| LC-MS System Instability | - Check for leaks in the LC system. - Ensure the autosampler is functioning correctly and injecting consistent volumes. - Clean the mass spectrometer's ion source to remove any contaminants that may be causing inconsistent ionization. |
| Matrix Effects | - Dilute the sample to minimize the concentration of matrix components. - Optimize the chromatographic separation to separate the analyte and internal standard from interfering matrix components. |
Issue 2: Inaccurate Quantification Results
Symptoms:
-
Calculated concentrations of Triclocarban are consistently higher or lower than expected.
-
Failure to meet acceptance criteria for calibration curves and QC samples.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Incorrect Internal Standard Concentration | - Prepare a fresh stock solution of this compound from the neat material. - Verify the concentration of the stock solution using a calibrated analytical balance and appropriate volumetric glassware. |
| Chemical or Isotopic Impurity of the Internal Standard | - Review the Certificate of Analysis for the this compound standard. - If necessary, perform purity analysis as detailed in the Experimental Protocols section below. |
| Cross-Contamination | - Ensure that the Triclocarban standard is not contaminated with this compound, and vice-versa. - Use separate glassware and syringes for handling the analyte and internal standard solutions. |
| Degradation of Analyte or Internal Standard | - Prepare fresh calibration standards and QC samples. - Investigate the stability of Triclocarban and this compound in the sample matrix and storage conditions. |
Experimental Protocols
Protocol 1: Determination of Chemical Purity by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general method for assessing the chemical purity of a this compound standard.
1. Instrumentation and Reagents:
-
High-Performance Liquid Chromatograph with a UV detector.
-
C18 analytical column (e.g., 4.6 x 250 mm, 5 µm).
-
Acetonitrile (HPLC grade).
-
Methanol (HPLC grade).
-
Water (HPLC grade).
-
Phosphoric acid.
-
This compound standard.
2. Chromatographic Conditions:
| Parameter | Condition |
| Mobile Phase | Acetonitrile:Water (70:30, v/v) with 0.1% Phosphoric Acid |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 265 nm |
| Injection Volume | 10 µL |
3. Procedure:
-
Prepare a stock solution of this compound in methanol at a concentration of approximately 1 mg/mL.
-
Dilute the stock solution with the mobile phase to a working concentration of approximately 100 µg/mL.
-
Inject the working solution into the HPLC system.
-
Record the chromatogram and integrate the peak areas of all observed peaks.
-
Calculate the chemical purity as the percentage of the main peak area relative to the total area of all peaks.
4. Acceptance Criteria:
-
The chemical purity should be >98%.
Protocol 2: Assessment of Isotopic Purity by Liquid Chromatography-Mass Spectrometry (LC-MS)
This protocol describes a method for determining the isotopic purity of this compound.
1. Instrumentation and Reagents:
-
Liquid Chromatograph coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
C18 analytical column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Acetonitrile (LC-MS grade).
-
Water (LC-MS grade).
-
Formic acid.
-
This compound standard.
2. LC-MS Conditions:
| Parameter | Condition |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 5% B to 95% B over 5 minutes |
| Flow Rate | 0.4 mL/min |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Mass Analyzer Mode | Full Scan (m/z 100-500) |
3. Procedure:
-
Prepare a dilute solution of this compound in methanol (approximately 1 µg/mL).
-
Infuse the solution directly into the mass spectrometer or inject it into the LC-MS system.
-
Acquire the full scan mass spectrum of the molecular ion region for this compound ([M+H]⁺ at approximately m/z 320.0).
-
Identify and integrate the peak areas for the unlabeled Triclocarban (d0, [M+H]⁺ at m/z 316.0) and the deuterated this compound ([M+H]⁺ at m/z 320.0).
-
Calculate the isotopic purity using the following formula: Isotopic Purity (%) = [Area(d4) / (Area(d0) + Area(d4))] x 100
4. Acceptance Criteria:
-
The isotopic purity should be ≥98%.
Visualizations
Caption: Workflow for this compound Quality Control.
Caption: Troubleshooting workflow for internal standard variability.
References
Dealing with contamination in Triclocarban-d4 stock solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Triclocarban-d4 stock solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application in a laboratory setting?
A1: this compound is a deuterated form of Triclocarban, an antimicrobial agent. In the laboratory, its primary use is as an internal standard for quantitative analysis, particularly in liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) methods. The deuterium labeling allows it to be distinguished from the non-labeled Triclocarban in a sample, enabling accurate quantification.
Q2: What is the recommended solvent for preparing this compound stock solutions?
A2: Triclocarban is practically insoluble in water. Therefore, organic solvents are required. Acetone, acetonitrile, and dimethyl sulfoxide (DMSO) are commonly used solvents for preparing Triclocarban and its deuterated analog stock solutions. The choice of solvent will depend on the specific analytical method and its compatibility with the instrumentation.
Q3: What are the recommended storage conditions and stability of this compound stock solutions?
A3: For long-term storage, it is recommended to store this compound stock solutions at -20°C or -80°C. At -20°C, the solution is typically stable for at least one year, while at -80°C, it can be stable for up to two years. It is advisable to prepare aliquots to avoid repeated freeze-thaw cycles, which can lead to degradation.
Q4: What are the potential sources of contamination in this compound stock solutions?
A4: Contamination can arise from various sources, including:
-
Chemical impurities: Residual starting materials or by-products from the synthesis of this compound.
-
Cross-contamination: Introduction of other chemicals from shared laboratory equipment or glassware.
-
Solvent impurities: Contaminants present in the solvent used to prepare the stock solution.
-
Microbial contamination: Growth of bacteria or fungi in the stock solution, particularly if prepared in non-sterile conditions or stored improperly.
-
Leachables from containers: Plasticizers or other compounds leaching from storage vials.
Troubleshooting Guides
Issue 1: Unexpected Peaks in Chromatogram
Symptom: When analyzing the this compound stock solution, you observe additional, unexpected peaks in the chromatogram.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Contaminated Solvent | 1. Analyze a blank sample of the solvent used to prepare the stock solution. 2. If the blank shows the same interfering peaks, use a fresh, high-purity (e.g., LC-MS grade) solvent to prepare a new stock solution. |
| Contaminated Glassware/Vials | 1. Thoroughly clean all glassware with a suitable laboratory detergent, followed by rinsing with high-purity water and the analysis solvent. 2. Consider using silanized glassware to minimize adsorption of the analyte to the glass surface. 3. If using plastic vials, ensure they are compatible with the solvent and consider switching to amber glass vials to prevent photodegradation. |
| Degradation of this compound | 1. Review the storage conditions and age of the stock solution. Triclocarban can degrade under certain conditions, such as exposure to light or extreme pH.[1][2][3][4] 2. Prepare a fresh stock solution from a new vial of the standard. 3. Analyze the fresh solution to see if the extraneous peaks are absent. |
| Synthetic Impurities | 1. Review the certificate of analysis (CoA) for the this compound standard to check for known impurities. Common impurities from the synthesis of Triclocarban can include 4-chloroaniline and 3,4-dichloroaniline. 2. If the impurity is not listed, consider using a different batch or supplier of the standard. |
Issue 2: Inconsistent or Drifting Instrument Response
Symptom: The peak area or height of the this compound internal standard is not consistent across a series of injections or drifts over time.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Inaccurate Pipetting | 1. Verify the calibration of the micropipettes used for preparing dilutions and adding the internal standard. 2. Ensure proper pipetting technique is being used. |
| Evaporation of Solvent | 1. Keep stock and working solutions tightly capped when not in use. 2. Use autosampler vials with septa to minimize evaporation during an analytical run. |
| Adsorption to Surfaces | 1. Triclocarban is hydrophobic and can adsorb to plastic and glass surfaces. 2. Consider using polypropylene or silanized glass vials. 3. Ensure the solvent composition of the sample is compatible with the analytical column to prevent on-column adsorption. |
| Instrument Instability | 1. Check the stability of the mass spectrometer and liquid chromatography system. 2. Perform system suitability tests before running samples. |
Experimental Protocols
Protocol 1: Preparation of a 1 mg/mL this compound Stock Solution
Materials:
-
This compound (solid)
-
High-purity solvent (e.g., LC-MS grade acetone or acetonitrile)
-
Calibrated analytical balance
-
Volumetric flask (e.g., 10 mL, Class A)
-
Calibrated micropipettes
-
Amber glass vials with PTFE-lined caps
Procedure:
-
Accurately weigh approximately 10 mg of this compound solid using a calibrated analytical balance. Record the exact weight.
-
Quantitatively transfer the weighed solid to a 10 mL volumetric flask.
-
Add a small amount of the chosen solvent to the flask to dissolve the solid. Gently swirl the flask to ensure complete dissolution.
-
Once dissolved, bring the solution to the 10 mL mark with the solvent.
-
Cap the flask and invert it several times to ensure the solution is homogeneous.
-
Transfer the stock solution to an amber glass vial for storage.
-
Label the vial with the compound name, concentration, solvent, preparation date, and your initials.
-
Store the stock solution at -20°C or -80°C.
Protocol 2: Quality Control (QC) Check of this compound Stock Solution
Objective: To verify the identity and assess the purity of the prepared this compound stock solution.
Methodology:
-
Identity Verification (LC-MS/MS):
-
Prepare a working solution by diluting the stock solution to an appropriate concentration (e.g., 1 µg/mL) with the mobile phase.
-
Infuse the working solution directly into the mass spectrometer or inject it onto the LC column.
-
Acquire a full scan mass spectrum to confirm the presence of the molecular ion of this compound.
-
Perform a product ion scan to confirm the characteristic fragmentation pattern and compare it to a reference spectrum if available.
-
-
Purity Assessment (LC-MS):
-
Inject the working solution onto a suitable LC column (e.g., C18) and acquire a chromatogram.
-
Integrate the peak for this compound and any impurity peaks.
-
Calculate the purity of the stock solution by dividing the peak area of this compound by the total peak area of all components. An acceptable purity is typically >98%.
-
Visualizations
Logical Workflow for Troubleshooting Contamination
Caption: Troubleshooting workflow for identifying the source of unexpected peaks.
Experimental Workflow for Sample Analysis using this compound Internal Standard
Caption: General workflow for environmental sample analysis with this compound.
Signaling Pathway Interaction of Triclocarban
Caption: Triclocarban's interaction with hormone signaling pathways.[5][6][7][8][9]
References
- 1. Biological degradation of triclocarban and triclosan in a soil under aerobic and anaerobic conditions and comparison with environmental fate modelling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biological degradation of triclocarban and triclosan in a soil under aerobic and anaerobic conditions and comparison with environmental fate modelling (Journal Article) | ETDEWEB [osti.gov]
- 3. researchgate.net [researchgate.net]
- 4. Triclocarban and triclosan biodegradation at field concentrations and the resulting leaching potentials in three agricultural soils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of triclocarban on the transcription of estrogen, androgen and aryl hydrocarbon receptor responsive genes in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. New concern over antibacterial soap; Triclocarban additive boosts hormone effects, university team reports | UC Davis [ucdavis.edu]
- 8. academic.oup.com [academic.oup.com]
- 9. Effects of the antimicrobial contaminant triclocarban, and co-exposure with the androgen 17β-trenbolone, on reproductive function and ovarian transcriptome of the fathead minnow (Pimephales promelas) - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Analytical Validation of Triclocarban Quantification: Isotopic vs. Non-Isotopic Methods
For researchers, scientists, and drug development professionals, the accurate quantification of active pharmaceutical ingredients and other chemical compounds is paramount. This guide provides a detailed comparison of two common analytical approaches for the determination of Triclocarban: a high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method employing a stable isotope-labeled internal standard (Triclocarban-d4), and a high-performance liquid chromatography with ultraviolet detection (HPLC-UV) method using external standardization.
The use of a stable isotope-labeled internal standard, such as this compound, in LC-MS/MS analysis is considered the gold standard for quantification. This is due to its ability to mimic the analyte of interest throughout sample preparation and analysis, correcting for variations in extraction recovery and matrix effects. This approach generally leads to higher accuracy and precision. In contrast, HPLC-UV methods are widely accessible and cost-effective but may be more susceptible to matrix interferences and variability when an isotopic internal standard is not employed.
Performance Comparison: this compound Internal Standard vs. External Standard
The following tables summarize the validation parameters for the two analytical methods, compiled from various studies. These data facilitate a direct comparison of their performance characteristics.
Table 1: Method Validation Parameters for Triclocarban Analysis using LC-MS/MS with this compound Internal Standard
| Validation Parameter | Result |
| Linearity (Correlation Coefficient, r²) | >0.99 |
| Limit of Detection (LOD) | 0.2 ng/g |
| Limit of Quantification (LOQ) | 0.2 µg/kg[1] |
| Accuracy (Recovery) | 98.1% to 106.3%[1] |
| Precision (Relative Standard Deviation, RSD) | 1.8% to 18.1%[1] |
Table 2: Method Validation Parameters for Triclocarban Analysis using HPLC-UV with External Standard
| Validation Parameter | Result |
| Linearity (Correlation Coefficient, r²) | 0.999[2] |
| Limit of Detection (LOD) | 0.04 ng/mL[3] |
| Limit of Quantification (LOQ) | 40 µg/kg[4][5] |
| Accuracy (Recovery) | 87% |
| Precision (Relative Standard Deviation, RSD) | <5% |
Experimental Protocols
Detailed methodologies for both analytical approaches are provided below to allow for replication and adaptation in your own laboratory settings.
Method 1: LC-MS/MS with this compound Internal Standard
This method is suitable for the sensitive and selective quantification of Triclocarban in complex matrices such as biosolids and human nail samples.[1]
1. Sample Preparation:
-
Spike the sample with a known concentration of this compound internal standard solution.
-
Perform sample extraction using an appropriate technique, such as pressurized liquid extraction (PLE) for solid samples or liquid-liquid extraction for aqueous samples.
-
Clean up the extract using solid-phase extraction (SPE) with a suitable sorbent (e.g., Oasis HLB).
-
Evaporate the eluate to dryness and reconstitute in the mobile phase.
2. LC-MS/MS Analysis:
-
Liquid Chromatography:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and methanol with 0.1% formic acid (B).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
Multiple Reaction Monitoring (MRM): Monitor the transitions for Triclocarban and this compound.
-
Method 2: HPLC-UV with External Standard
This method is a cost-effective alternative for the quantification of Triclocarban in less complex matrices like cosmetic products or water samples.[2][3]
1. Sample Preparation:
-
Dissolve or extract the sample in a suitable solvent (e.g., methanol).
-
Filter the sample extract through a 0.45 µm filter before injection.
2. HPLC-UV Analysis:
-
High-Performance Liquid Chromatography:
-
UV Detection:
-
Wavelength: 265 nm.[3]
-
Visualizing the Workflow
The following diagrams illustrate the experimental workflows for both analytical methods.
References
- 1. Analysis of triclosan and triclocarban in human nails using isotopic dilution liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. High-performance liquid chromatographic determination of triclosan and triclocarban in cosmetic products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Reverse-phase HPLC method for the simultaneous analysis of triclosan and triclocarban in surface waters | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Analysis of triclosan and triclocarban in soil and biosolids using molecularly imprinted solid phase extraction coupled with HPLC-UV - PubMed [pubmed.ncbi.nlm.nih.gov]
Inter-laboratory comparison of Triclocarban quantification methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methodologies for the quantification of Triclocarban (TCC), a widely used antimicrobial agent. The information is compiled from various studies to assist researchers in selecting appropriate methods for their specific needs. While a direct inter-laboratory comparison study was not identified, this document synthesizes data from individual validated methods to offer a comprehensive comparison.
Quantitative Data Summary
The performance of different analytical methods for Triclocarban quantification is summarized below. The tables provide a comparative look at the limits of detection (LOD), limits of quantification (LOQ), and recovery rates across various sample matrices.
Table 1: Comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) Methods
| Sample Matrix | Extraction Method | Analytical Method | LOD | LOQ | Recovery (%) | Reference |
| Aquatic Samples | Solid-Phase Extraction (SPE) | LC-ESI-MS | 3-50 ng/L | - | - | [1] |
| Wastewater | SPE | LC-ESI-MS/MS | - | 0.08-0.44 ng/L | >85% (surface water), 65% (raw wastewater) | [2] |
| Wastewater Effluent | Stir Bar Sorptive Extraction (SBSE) | LC-MS/MS | - | 10 ng/L | 92-96% | [3] |
| Biosolids & Soil | Pressurized Liquid Extraction (PLE) | UPLC-MS/MS | 0.05 ng/g | - | 93-102% | [4][5][6] |
| Municipal Biosolids | PLE followed by SPE | LC-ESI-MS/MS | 0.2 ng/g (d.w.) | - | 98.3% | [7] |
| Aqueous Samples | Solid-Phase Micro-Extraction (SPME) | HPLC-MS/MS | 0.38-4.67 ng/L | - | 99-110% | [8] |
| Rat Feces | Liquid Extraction | HPLC-MS/MS | 69.0 ng/g | 92.9 ng/g | - | [9] |
Table 2: Comparison of Gas Chromatography-Mass Spectrometry (GC-MS) Methods
| Sample Matrix | Extraction Method | Derivatization | Analytical Method | LOD | LOQ | Recovery (%) | Reference |
| General | Silylation | Trimethylsilylation | GC-MS | - | - | - | [10] |
| Digested Sludge | Supercritical Fluid Extraction | - | GC-MS | - | 70 ng/g | - | [11] |
Table 3: Comparison of High-Performance Liquid Chromatography (HPLC) Methods
| Sample Matrix | Extraction Method | Analytical Method | LOD | LOQ | Recovery (%) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | Cosmetic Products | - | HPLC-UV | - | - | - |[12][13] | | Soil & Biosolids | Molecularly Imprinted SPE (MISPE) | HPLC-UV | - | 40 µg/kg (soil), 100 µg/kg (biosolids) | - |[14] | | Wastewater | SPE | UPLC-UV | 0.028 µg/L | - | 89.5-102.8% |[15] |
Experimental Protocols
Detailed methodologies for the key analytical techniques are outlined below. These protocols are generalized from several cited studies.
1. Liquid Chromatography-Mass Spectrometry (LC-MS)
-
Sample Preparation (Aqueous Samples):
-
Sample Preparation (Solid Samples - Biosolids, Soil):
-
Pressurized Liquid Extraction (PLE): Mix the sample with a drying agent (e.g., Ottawa sand).[4][5]
-
Extract using an accelerated solvent extractor with a solvent like acetone.[4][5][11]
-
Evaporate the extract to dryness and proceed with cleanup if necessary.
-
For cleaner samples, a subsequent SPE cleanup can be employed.[7]
-
-
LC-MS/MS Analysis:
-
Chromatographic Column: C18 reversed-phase column is commonly used.[1]
-
Mobile Phase: A gradient of acetonitrile and water, often with an additive like acetic acid or ammonium acetate, is typical.[1]
-
Ionization: Electrospray ionization (ESI) in negative ion mode is frequently employed.[1][7]
-
Detection: Tandem mass spectrometry (MS/MS) is used for selective and sensitive quantification, often utilizing multiple reaction monitoring (MRM).[11]
-
2. Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation and Derivatization:
-
Extract Triclocarban from the sample matrix using appropriate techniques (e.g., supercritical fluid extraction for sludge).[11]
-
Derivatization: Due to its low volatility, Triclocarban requires derivatization before GC-MS analysis. Silylation is a common method, where active hydrogens are replaced with a trimethylsilyl (TMS) group.[10] This is often achieved by reacting the extracted analyte with a silylating agent like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).
-
-
GC-MS Analysis:
-
Injection: The derivatized sample is injected into the GC.
-
Separation: A capillary column (e.g., DB-5ms) is used to separate the analyte from other components.
-
Detection: A mass spectrometer is used for detection and quantification.
-
3. High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
-
Sample Preparation:
-
For cosmetic products, a simple dilution with a suitable solvent may be sufficient.
-
For environmental samples like wastewater, a pre-concentration step such as SPE is necessary.[15] A novel approach using molecularly imprinted polymers for SPE (MISPE) has also been shown to be effective for soil and biosolid samples.[14]
-
-
HPLC-UV Analysis:
-
Chromatographic Column: A C8 or C18 reversed-phase column is typically used.[12][13]
-
Mobile Phase: An isocratic or gradient elution with a mixture of methanol or acetonitrile and a phosphate buffer is common.[12][13]
-
Detection: A UV detector set at a wavelength around 280 nm is used for quantification.[12][13]
-
Visualized Experimental Workflow
The following diagram illustrates a general workflow for the quantification of Triclocarban in environmental samples.
Caption: General workflow for Triclocarban quantification.
References
- 1. Analysis of triclocarban in aquatic samples by liquid chromatography electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Simultaneous determination of parabens, triclosan and triclocarban in water by liquid chromatography/electrospray ionisation tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. "Quantitative Determination of Triclocarban in Wastewater Effluent by S" by Dustin R. Klein, David F. Flannelly et al. [openworks.wooster.edu]
- 4. tandfonline.com [tandfonline.com]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Simultaneous determination of triclosan, triclocarban, and transformation products of triclocarban in aqueous samples using solid-phase micro-extraction-HPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Extraction of 3,4,4′-Trichlorocarbanilide from Rat Fecal Samples for Determination by High Pressure Liquid Chromatography–Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. sludgenews.org [sludgenews.org]
- 12. High-performance liquid chromatographic determination of triclosan and triclocarban in cosmetic products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Analysis of triclosan and triclocarban in soil and biosolids using molecularly imprinted solid phase extraction coupled with HPLC-UV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. akjournals.com [akjournals.com]
Performance of Triclocarban-d4 in Environmental Matrices: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the performance of Triclocarban-d4 as an internal standard in the analysis of the antimicrobial agent triclocarban (TCC) across various environmental matrices. The use of a stable isotope-labeled internal standard like this compound is a critical component of robust analytical methodologies, ensuring high accuracy and precision by correcting for matrix effects and variations in sample preparation and instrumental analysis. This document summarizes quantitative data from multiple studies, details experimental protocols, and visualizes the analytical workflow.
Quantitative Performance Data
The use of isotope dilution techniques with stable isotope-labeled standards, such as this compound or ¹³C-Triclocarban, is the gold standard for the accurate quantification of triclocarban in complex environmental samples. These methods consistently yield high recovery rates and excellent precision. While direct head-to-head comparative studies of different isotopologues are limited in the reviewed literature, the data presented in various studies using a stable isotope of TCC demonstrate the effectiveness of this approach.
| Matrix | Analytical Method | Internal Standard | Analyte Recovery (%) | Relative Standard Deviation (RSD) (%) | Key Findings |
| Municipal Biosolids | PLE, SPE, LC-ESI-MS/MS | Stable Isotope of TCC | 98.3 ± 5.0 | Not Specified | The sample clean-up method effectively removed interferences, with matrix effects for triclocarban at 100.5 ± 8.4%.[1][2] |
| Agricultural Soil | PLE, LC-MS/MS | Triclocarban-¹³C₆ | >95 | Not Specified | The method proved to be rapid and sensitive for the quantification of TCC in soil samples. |
| River Water | SPE, LC/ESI/MS | Stable Isotopes of TCC | Not Specified | Not Specified | Accurate quantification at ng/L levels was achieved, demonstrating the method's high sensitivity.[3] |
| Human Nails | LLE, UPLC-MS/MS | Isotopic Dilution | 98.1 - 106.3 | 1.8 - 18.1 | The method showed satisfactory sensitivity and precision for analyzing TCC in a biological matrix.[4] |
| Urine and Serum | SPE, UHPLC/ESI-MS/MS | Not Specified | 82.0 - 120.7 (Urine) 76.7 - 113.9 (Serum) | <7.6 | The method was successfully applied to quantify TCC and its metabolites in biological fluids. |
Note: The data presented reflects the overall method performance where a stable isotope-labeled triclocarban standard was used. Specific recovery data for this compound itself is often not reported separately from the analyte recovery. The high recovery and low variability of the target analyte (triclocarban) are indicative of the successful performance of the internal standard in compensating for analytical variabilities.
Experimental Protocols
The following sections detail a generalized experimental protocol for the analysis of triclocarban in environmental matrices using this compound as an internal standard, based on methodologies cited in the literature.
Sample Preparation and Extraction for Solid Matrices (Soil, Sediment, Biosolids)
-
Internal Standard Spiking: Prior to extraction, a known amount of this compound solution is spiked into the homogenized solid sample. This is a critical step to ensure that the internal standard undergoes the same extraction and clean-up procedures as the native analyte.
-
Pressurized Liquid Extraction (PLE):
-
Solvent: A mixture of acetone and water is commonly used.
-
Procedure: The spiked sample is mixed with a dispersing agent like diatomaceous earth and loaded into a PLE cell. The extraction is performed at an elevated temperature (e.g., 100°C) and pressure (e.g., 1500 psi). The system typically undergoes several static extraction cycles.
-
-
Solid-Phase Extraction (SPE) Clean-up:
-
Cartridge: An Oasis HLB (Hydrophilic-Lipophilic Balanced) cartridge is frequently used for clean-up.
-
Procedure: The PLE extract is diluted with water and loaded onto the conditioned SPE cartridge. The cartridge is then washed with a water/methanol solution to remove interferences. The target analytes, including triclocarban and this compound, are eluted with a solvent like methanol or acetonitrile.
-
Concentration: The eluate is evaporated to near dryness under a gentle stream of nitrogen and reconstituted in a suitable solvent (e.g., methanol/water) for LC-MS/MS analysis.
-
Sample Preparation and Extraction for Aqueous Matrices (Wastewater, River Water)
-
Internal Standard Spiking: A known amount of this compound solution is added to the water sample.
-
Solid-Phase Extraction (SPE):
-
Cartridge: C18 or Oasis HLB cartridges are commonly employed.
-
Procedure: The water sample is passed through the conditioned SPE cartridge. The cartridge is then washed with purified water to remove salts and polar interferences.
-
Elution: The retained analytes are eluted with a solvent such as methanol or a mixture of dichloromethane and acetone.
-
Concentration: The eluate is concentrated and reconstituted in a suitable solvent for analysis.
-
Instrumental Analysis: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Chromatographic Separation:
-
Column: A C18 reversed-phase column (e.g., Waters ACQUITY UPLC BEH C18) is typically used.
-
Mobile Phase: A gradient elution with a mobile phase consisting of water (often with a modifier like ammonium acetate or formic acid) and an organic solvent (e.g., acetonitrile or methanol) is employed to achieve separation of triclocarban from other matrix components.
-
-
Mass Spectrometric Detection:
-
Ionization: Electrospray ionization (ESI) in negative ion mode is commonly used for the detection of triclocarban.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for selective and sensitive detection. Specific precursor-to-product ion transitions for both triclocarban and this compound are monitored.
-
Quantification: The concentration of triclocarban in the sample is determined by comparing the peak area ratio of the native triclocarban to the this compound internal standard against a calibration curve prepared with known concentrations of both compounds.
-
Visualizations
Analytical Workflow for Triclocarban in Solid Matrices
References
- 1. Simultaneous determination of triclocarban and triclosan in municipal biosolids by liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Analysis of triclocarban in aquatic samples by liquid chromatography electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Analysis of triclosan and triclocarban in human nails using isotopic dilution liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: Triclocarban-d4 vs. 13C-Triclocarban as Internal Standards in Bioanalysis
For researchers, scientists, and drug development professionals, the choice of an appropriate internal standard is paramount for achieving accurate and reliable quantification of analytes in complex matrices. This guide provides a comprehensive comparison of two commonly used isotopically labeled internal standards for the antimicrobial agent triclocarban: Triclocarban-d4 and 13C-Triclocarban.
This comparison delves into the theoretical advantages and disadvantages of deuterium versus carbon-13 labeling and is supported by a review of performance data from published analytical methods.
Theoretical Showdown: Deuterium vs. Carbon-13 Labeling
The ideal internal standard should behave identically to the analyte of interest during sample preparation, chromatography, and ionization, with the only difference being its mass. Both deuterated and 13C-labeled standards aim to achieve this, but subtle differences in their physicochemical properties can impact analytical performance.
This compound , a deuterated internal standard, involves the replacement of four hydrogen atoms with deuterium. While often more cost-effective to synthesize, deuterium labeling can introduce a slight chromatographic shift, causing the internal standard to elute marginally earlier than the native analyte. This can be problematic if matrix effects, such as ion suppression or enhancement, vary across the chromatographic peak, potentially leading to inaccuracies in quantification. Furthermore, deuterium labels, particularly if located at exchangeable positions, can be susceptible to back-exchange with protons from the solvent, compromising the integrity of the standard.
13C-Triclocarban , on the other hand, incorporates stable carbon-13 isotopes into the molecule's backbone. This results in a standard that is chemically and chromatographically indistinguishable from the native triclocarban. Consequently, 13C-labeled standards co-elute perfectly with the analyte, ensuring that both experience the same matrix effects at the same time. The carbon-13 label is also highly stable and not prone to isotopic exchange, making it a more robust choice for complex and varied sample matrices.
Performance Data at a Glance
The following table summarizes quantitative performance data for this compound and 13C-Triclocarban as reported in separate analytical method validation studies. It is important to note that a direct comparison is challenging as the studies were conducted in different laboratories, using different matrices and analytical instrumentation.
| Performance Metric | This compound | 13C-Triclocarban (Triclocarban-13C6) |
| Matrix | Wastewater & River Water | Soil & Biosolids |
| Recovery | Not explicitly reported, but accuracy was assessed. | Generally >95% |
| Precision (%RSD) | Intraday: 6%Interday: 6% | Not explicitly reported as %RSD. |
| Accuracy (%Recovery) | Intraday: 97%Interday: 81% | Not explicitly reported as %accuracy, but high recovery suggests good accuracy. |
| Limit of Quantification (LOQ) | 0.64 ng/L | Not explicitly reported. |
| Method Detection Limit (MDL) | Not explicitly reported. | 0.58 ng/g in soil3.08 ng/g in biosolids |
Experimental Protocols
Method Using this compound Internal Standard
A multi-residue analysis of various endocrine-disrupting chemicals, including triclocarban, was performed using this compound as an internal standard. The method involved the following key steps:
-
Sample Preparation: Wastewater and river water samples were subjected to solid-phase extraction (SPE) to concentrate the analytes and remove interfering matrix components.
-
Chromatography: Ultra-high-performance liquid chromatography (UHPLC) was used for the separation of triclocarban from other compounds.
-
Detection: A quadrupole time-of-flight (QTOF) mass spectrometer was employed for the detection and quantification of triclocarban and its internal standard.
-
Quantification: The concentration of triclocarban was determined by calculating the ratio of the peak area of the analyte to the peak area of the this compound internal standard.
Method Using 13C-Triclocarban Internal Standard
The occurrence of triclocarban in agricultural soils following the application of municipal biosolids was investigated using 13C-Triclocarban (triclocarban-13C6) as an internal standard. The methodology included:
-
Sample Preparation: Soil and biosolid samples were extracted using pressurized liquid extraction (PLE). The extracts were then cleaned up to remove matrix interferences.
-
Internal Standard Spiking: A known amount of triclocarban-13C6 was added to the samples before extraction to correct for any losses during the sample preparation process.
-
Chromatography: Liquid chromatography was used to separate triclocarban and its internal standard.
-
Detection: Tandem mass spectrometry (MS-MS) was used for the sensitive and selective detection of both the analyte and the internal standard.
-
Quantification: Quantification was based on the ratio of the peak area of triclocarban to the peak area of the triclocarban-13C6 internal standard.
Visualizing the Workflow and Comparison
To better illustrate the analytical process and the key differences between the two internal standards, the following diagrams are provided.
Caption: A generalized experimental workflow for the analysis of triclocarban using a stable isotope-labeled internal standard.
Caption: Logical comparison of the key characteristics of this compound and 13C-Triclocarban as internal standards.
Conclusion
Based on the fundamental principles of isotope dilution mass spectrometry and the available literature, 13C-Triclocarban is the superior choice as an internal standard for the quantification of triclocarban . Its identical chromatographic behavior and the stability of the isotopic label provide a higher degree of confidence in the accuracy and robustness of the analytical results, particularly in challenging biological and environmental matrices.
While this compound may be a more economical option, researchers must be aware of the potential for chromatographic shifts and isotopic exchange, which could compromise data quality. For applications demanding the highest level of accuracy and reliability, such as in regulated bioanalysis and clinical studies, the investment in a 13C-labeled internal standard is well-justified.
A Comparative Analysis of LC-MS and GC-MS Methods for Triclocarban Quantification
For researchers, scientists, and drug development professionals, the accurate quantification of Triclocarban (TCC), a widely used antimicrobial agent, is crucial for environmental monitoring, toxicological studies, and product safety assessment. The two primary analytical techniques employed for this purpose are Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS). This guide provides a comprehensive cross-validation of these methods, presenting their respective experimental protocols, performance data, and key considerations to aid in selecting the most suitable technique for specific research needs.
Executive Summary
Liquid Chromatography-Mass Spectrometry (LC-MS) stands out as the more direct and sensitive method for the analysis of Triclocarban. Its ability to analyze TCC in its native form avoids the complexities of derivatization, offering lower detection limits and high-throughput capabilities. In contrast, Gas Chromatography-Mass Spectrometry (GC-MS) necessitates a chemical derivatization step, typically silylation, to overcome the low volatility and polar nature of the TCC molecule. While GC-MS provides excellent chromatographic resolution, the available data suggests that its sensitivity for TCC is generally lower than that of LC-MS/MS.
Quantitative Performance Comparison
The performance of an analytical method is paramount for generating reliable and reproducible data. The following tables summarize the key quantitative parameters for both LC-MS and GC-MS methods for the analysis of Triclocarban, based on data from various studies.
Table 1: Performance Characteristics of LC-MS/MS Methods for Triclocarban
| Parameter | Matrix | Value | Reference |
| Limit of Detection (LOD) | Biosolids | 0.2 ng/g (d.w.) | [1][2] |
| Limit of Quantification (LOQ) | Biosolids | 0.5 ng/g | [3] |
| LOQ | Soil | 0.05 ng/g | [3] |
| LOD | Aquatic Samples | 3 - 50 ng/L | [4] |
| Recovery | Biosolids | 98.3 ± 5% | [1][2] |
| Recovery | Soil | >95% | [3] |
| Linearity (R²) | Soil & Biosolids | >0.99 | [3] |
Table 2: Performance Characteristics of GC-MS Method for Triclocarban
| Parameter | Matrix | Value | Reference |
| Limit of Quantification (LOQ) | Biosolids | 100 µg/kg (100 ng/g) | [5] |
| Detection Limit | Blood (as silyl derivative) | 25 ng | [6] |
| Recovery | - | Data not readily available | |
| Linearity (R²) | - | Data not readily available | |
| Precision | - | Data not readily available |
Note: Comprehensive validation data for GC-MS analysis of Triclocarban is less prevalent in recent literature compared to LC-MS/MS.
Experimental Protocols
Detailed and robust experimental protocols are the foundation of accurate analytical measurements. Below are representative methodologies for both LC-MS and GC-MS analysis of Triclocarban.
Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol
This method is suitable for the analysis of TCC in environmental and biological matrices.
-
Sample Preparation (Solid-Phase Extraction - SPE):
-
Aqueous samples are passed through an SPE cartridge (e.g., Oasis HLB) to concentrate the analyte and remove interfering matrix components.
-
The cartridge is then washed to remove any remaining impurities.
-
Triclocarban is eluted from the cartridge using an appropriate organic solvent (e.g., methanol).
-
The eluate is evaporated to dryness and reconstituted in a suitable solvent for LC-MS analysis.[4]
-
-
Chromatographic Separation:
-
Column: A C18 reversed-phase column is typically used for separation.
-
Mobile Phase: A gradient or isocratic elution with a mixture of an aqueous component (e.g., water with a small amount of formic acid or ammonium formate) and an organic solvent (e.g., methanol or acetonitrile) is employed.
-
Flow Rate: A typical flow rate is in the range of 0.2-0.5 mL/min.
-
-
Mass Spectrometric Detection:
-
Ionization: Electrospray ionization (ESI) in the negative ion mode is commonly used for TCC.
-
Detection: The mass spectrometer is operated in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode for enhanced sensitivity and selectivity. Key ions monitored for TCC include m/z 313, 315, and 317, corresponding to the [M-H]⁻ ion and its chlorine isotopes.[4]
-
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol with Derivatization
Due to its low volatility, Triclocarban requires derivatization prior to GC-MS analysis. Silylation is the most common approach.
-
Sample Extraction:
-
Similar to the LC-MS protocol, an initial extraction from the sample matrix is required. This can involve liquid-liquid extraction or solid-phase extraction.
-
-
Derivatization (Silylation):
-
The dried sample extract is reconstituted in an anhydrous solvent.
-
A silylating reagent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often with a catalyst like trimethylchlorosilane (TMCS), is added to the sample.
-
The reaction mixture is heated (e.g., at 60-80°C) for a specific duration to ensure complete derivatization of the TCC molecule. This process replaces the active hydrogens on the urea functional group with trimethylsilyl (TMS) groups, increasing the volatility of the analyte.
-
-
Chromatographic Separation:
-
Column: A non-polar or low-polarity capillary column (e.g., DB-5ms or HP-5ms) is suitable for separating the silylated TCC derivative.
-
Carrier Gas: Helium is typically used as the carrier gas.
-
Oven Temperature Program: A temperature gradient is programmed to ensure good separation and peak shape.
-
-
Mass Spectrometric Detection:
-
Ionization: Electron ionization (EI) at 70 eV is the standard ionization technique.
-
Detection: The mass spectrometer is operated in either full scan mode to obtain a complete mass spectrum or in selected ion monitoring (SIM) mode for targeted quantification, which offers higher sensitivity.
-
Analytical Workflow and Methodological Considerations
The choice between LC-MS and GC-MS for Triclocarban analysis involves a trade-off between direct analysis and the need for derivatization, which impacts sample throughput, method development time, and potential for analytical variability.
Conclusion
For the routine analysis and sensitive quantification of Triclocarban, LC-MS, particularly LC-MS/MS, is the superior method. It offers a more straightforward workflow by eliminating the need for derivatization, which in turn reduces sample handling, potential for error, and analysis time. The documented lower limits of detection and quantification make it the preferred choice for trace-level analysis in complex matrices.
GC-MS remains a viable alternative, especially in laboratories where LC-MS is not available. However, the requirement for a robust and reproducible derivatization protocol adds a layer of complexity to the analysis. The apparently lower sensitivity, as suggested by the available literature, may limit its application for detecting very low concentrations of Triclocarban. Further development and validation of GC-MS methods for Triclocarban are needed to provide a more comprehensive comparison. Researchers should carefully consider their specific analytical needs, sample matrices, required sensitivity, and available instrumentation when choosing between these two powerful techniques.
References
- 1. Simultaneous determination of triclocarban and triclosan in municipal biosolids by liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. sludgenews.org [sludgenews.org]
- 4. Analysis of triclocarban in aquatic samples by liquid chromatography electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Analysis of triclosan and triclocarban in soil and biosolids using molecularly imprinted solid phase extraction coupled with HPLC-UV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
The Gold Standard for Triclocarban Analysis: Unpacking the Accuracy and Precision of Triclocarban-d4
For researchers, scientists, and drug development professionals demanding the highest level of accuracy in triclocarban quantification, the use of a stable isotope-labeled internal standard is paramount. This guide provides a comprehensive comparison of analytical methods, highlighting the superior performance of isotope dilution mass spectrometry utilizing Triclocarban-d4.
Triclocarban (TCC), a potent antimicrobial agent found in a wide array of consumer and personal care products, is a compound of significant interest due to its potential environmental and health impacts.[1] Accurate and precise quantification of TCC in various matrices, from environmental samples to biological tissues, is crucial for toxicological studies, environmental monitoring, and regulatory compliance. While various analytical techniques exist, the stable isotope dilution method using this compound has emerged as the gold standard, offering unparalleled accuracy by effectively compensating for matrix effects and variations in sample preparation and instrument response.[2][3]
Performance Comparison: this compound vs. Alternative Methods
The use of a stable isotope-labeled internal standard like this compound, which is chemically identical to the analyte but has a different mass, allows for the most precise and accurate quantification. This is because it co-elutes with the native analyte and experiences the same ionization suppression or enhancement, effectively normalizing the results.[4]
| Analytical Method | Internal Standard | Sample Matrix | Recovery (%) | Precision (RSD %) | Limit of Quantification (LOQ) | Key Advantages | Key Disadvantages |
| LC-MS/MS | This compound (or other stable isotopes) | Biosolids | 98.3 ± 5 | Not explicitly stated, but method is described as "accurate" | 0.2 ng/g | High accuracy and precision, effectively mitigates matrix effects | Higher cost of isotopic standards |
| LC-MS/MS | Triclocarban-d7 | Aquatic Samples | Not explicitly stated, but method is described as enabling "accurate quantification" | Not explicitly stated | 3 - 50 ng/L (Matrix dependent) | High sensitivity and selectivity | Potential for isotopic interference if not properly resolved |
| LC-MS/MS | Deuterated Benzophenone | Environmental Samples | 83 - 107 | 9 - 21 | 0.1 - 1.0 ng/g | Lower cost of internal standard | Structural mismatch can lead to different extraction and ionization behavior, impacting accuracy |
| HPLC-UV | None | Cosmetic Products | Not explicitly stated | Not explicitly stated | Not explicitly stated, calibration curve from 0-110 µg/mL | Lower cost, simpler instrumentation | Susceptible to matrix interferences, lower sensitivity and selectivity compared to MS |
| GC-MS | None (with derivatization) | Complex Matrices | Not explicitly stated | Not explicitly stated | Not explicitly stated | High chromatographic resolution | Requires derivatization, which can introduce variability and potential for analyte loss |
Table 1: Comparison of Analytical Methods for Triclocarban (TCC) Analysis. Data compiled from multiple sources illustrates the superior performance of methods employing stable isotope dilution.
Experimental Protocol: Triclocarban Analysis using this compound Internal Standard
A typical workflow for the analysis of Triclocarban in a complex matrix, such as biosolids, using this compound as an internal standard involves the following key steps:
1. Sample Preparation and Extraction:
-
A known amount of the sample (e.g., 1 gram of biosolids) is accurately weighed.
-
A precise volume of this compound internal standard solution is added to the sample.
-
The sample is subjected to an extraction procedure, such as pressurized liquid extraction (PLE) or solid-phase extraction (SPE), to isolate the TCC and the internal standard from the sample matrix.[3]
2. Sample Cleanup:
-
The resulting extract is often further purified using a cleanup step, such as passing it through a solid-phase extraction cartridge (e.g., Oasis HLB), to remove interfering substances that could affect the analysis.[3]
3. LC-MS/MS Analysis:
-
The cleaned extract is then injected into a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
-
The TCC and this compound are separated from other components in the extract on a C18 analytical column.[2][5]
-
The mass spectrometer is operated in negative electrospray ionization (ESI) mode, monitoring for the specific precursor-to-product ion transitions for both TCC and this compound.[2][5]
4. Quantification:
-
The concentration of TCC in the original sample is determined by calculating the ratio of the peak area of the native TCC to the peak area of the this compound internal standard and comparing this ratio to a calibration curve prepared with known concentrations of TCC and a constant concentration of this compound.
The Importance of Mitigating Matrix Effects
In complex matrices, co-eluting endogenous components can either suppress or enhance the ionization of the target analyte in the mass spectrometer's source, a phenomenon known as the matrix effect.[6] This can lead to significant inaccuracies in quantification if not properly addressed. The use of a stable isotope-labeled internal standard like this compound is the most effective way to compensate for these matrix effects, as the internal standard is affected in the same way as the analyte of interest.[3] Studies have shown that for TCC analysis in biosolids, the use of an isotopic internal standard resulted in matrix effect values close to 100%, indicating effective compensation.[3]
Visualizing the Analytical Workflow
To illustrate the logical flow of the analytical process, the following diagram outlines the key stages from sample collection to final data analysis.
Figure 1. Workflow for Triclocarban analysis.
Conclusion
For researchers and scientists requiring the highest degree of confidence in their Triclocarban analysis, the use of this compound as an internal standard in conjunction with LC-MS/MS is the unequivocal method of choice. This approach provides superior accuracy and precision by effectively nullifying the impact of matrix effects, which can be a significant source of error in other analytical techniques. The detailed experimental protocol and the comparative data presented in this guide underscore the robustness and reliability of the stable isotope dilution method for the definitive quantification of Triclocarban in a variety of challenging sample types.
References
- 1. On the Need and Speed of Regulating Triclosan and Triclocarban in the United States - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analysis of triclocarban in aquatic samples by liquid chromatography electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Simultaneous determination of triclocarban and triclosan in municipal biosolids by liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. chromatographyonline.com [chromatographyonline.com]
A Comparative Guide to the Quantification of Triclocarban Using Isotope Dilution Mass Spectrometry
For researchers, scientists, and drug development professionals, the accurate quantification of Triclocarban (TCC), a widely used antimicrobial agent, is critical for environmental monitoring, human exposure studies, and product safety assessment. This guide provides a comparative analysis of the limit of detection (LOD) and limit of quantification (LOQ) for Triclocarban using the isotope dilution method with Triclocarban-d4 as an internal standard, alongside other analytical techniques. Detailed experimental protocols and supporting data are presented to aid in method selection and implementation.
The use of a stable isotope-labeled internal standard, such as this compound, is a robust approach for the quantification of Triclocarban. This isotope dilution technique effectively compensates for matrix effects and variations in sample preparation and instrument response, leading to enhanced accuracy and precision.
Performance Comparison: Limit of Detection and Quantification
The following table summarizes the limits of detection (LOD) and quantification (LOQ) for Triclocarban in various matrices using different analytical methodologies. The data highlights the high sensitivity achieved with liquid chromatography-tandem mass spectrometry (LC-MS/MS) coupled with isotope dilution.
| Analytical Method | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Internal Standard |
| LC-ESI-MS/MS | Municipal Biosolids | 0.2 ng/g (dry weight)[1] | - | Isotopes of Triclocarban[1] |
| Online SPE-LC-ESI-MS/MS | Urine | 0.15 nM (50 pg/mL) | 0.3 nM[2] | - |
| UPLC-ESI-MS/MS | Human Nails | - | 0.2 µg/kg[3][4] | Isotopic Dilution[3] |
| SBSE-LD-LC-MS/MS | Wastewater Effluent | - | 10 ng/L[5] | - |
| IAC-UHPLC-MS/MS | Beverages | - | 1 ng/L[6] | - |
| IAC-UHPLC-MS/MS | Food Samples | - | 0.01-0.02 µg/kg[6] | - |
| SPME-HPLC-MS/MS | Deionized Water | 0.32-3.44 ng/L | - | - |
| SPME-HPLC-MS/MS | River Water | 0.38-4.67 ng/L | - | - |
| HPLC-UV | Cosmetic Products | - | - | Not specified |
Experimental Protocols
Isotope Dilution LC-MS/MS for Triclocarban in Municipal Biosolids[1]
This method utilizes pressurized liquid extraction (PLE) followed by solid-phase extraction (SPE) for sample cleanup and analysis by liquid chromatography with electrospray ionization and tandem mass spectrometry (LC-ESI-MS/MS).
-
Sample Preparation:
-
Biosolid samples are subjected to pressurized liquid extraction.
-
The extract is then cleaned up using an Oasis HLB solid-phase extraction cartridge.
-
-
LC-MS/MS Analysis:
-
Internal Standard: Stable isotopes of Triclocarban are used for isotope dilution.
-
Quantification: Achieved by monitoring the precursor-to-product ion transitions for both native Triclocarban and its isotopically labeled internal standard.
-
Analysis of Triclocarban in Human Nails using Isotopic Dilution LC-MS/MS[3]
This procedure involves sample digestion and liquid-liquid extraction prior to analysis by ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS).
-
Sample Preparation:
-
Nail samples are digested using sodium hydroxide (NaOH).
-
The digest is then extracted with dichloromethane.
-
-
UPLC-MS/MS Analysis:
-
The analysis is performed using UPLC coupled with an electrospray ionization tandem mass spectrometer operating in the negative ion mode.
-
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for the quantification of Triclocarban using an internal standard.
Caption: Experimental workflow for Triclocarban analysis.
This guide demonstrates that the use of this compound as an internal standard in conjunction with LC-MS/MS provides a highly sensitive and reliable method for the quantification of Triclocarban in diverse and complex matrices. The presented data and protocols can serve as a valuable resource for researchers in selecting and implementing the most appropriate analytical strategy for their specific needs.
References
- 1. Simultaneous determination of triclocarban and triclosan in municipal biosolids by liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Investigation of human exposure to triclocarban after showering, and preliminary evaluation of its biological effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analysis of triclosan and triclocarban in human nails using isotopic dilution liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. "Quantitative Determination of Triclocarban in Wastewater Effluent by S" by Dustin R. Klein, David F. Flannelly et al. [openworks.wooster.edu]
- 6. An Immunoaffinity Purification Method for the Simultaneous Analysis of Triclocarban and Triclosan in Foodstuffs by Liquid Chromatography Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide to Method Validation for Triclocarban Analysis in Wastewater
This guide provides a comprehensive comparison of analytical methodologies for the quantification of Triclocarban (TCC) in wastewater, with a primary focus on a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method using a deuterated internal standard (d4-Triclocarban). The information is intended for researchers, scientists, and drug development professionals involved in environmental monitoring and contaminant analysis.
Introduction
Triclocarban is a high-production-volume antimicrobial agent extensively used in personal care products. Its widespread use leads to its continuous introduction into wastewater systems. Due to its persistence and potential ecological and human health impacts, robust and sensitive analytical methods are crucial for its accurate quantification in complex matrices like wastewater. This report details and compares a primary LC-MS/MS method with alternative analytical approaches, providing performance data and detailed experimental protocols.
Method Performance Comparison
The following tables summarize the quantitative performance of the primary SPE-LC-MS/MS method and compare it with alternative analytical techniques for the determination of Triclocarban in wastewater.
Table 1: Performance Characteristics of the Primary SPE-LC-MS/MS Method
| Parameter | Result |
| Linearity Range | 0.15 - 20.00 µg/L |
| Correlation Coefficient (r²) | >0.99 |
| Limit of Detection (LOD) | 1.0 ng/L |
| Limit of Quantification (LOQ) | 3.0 ng/L |
| Recovery in Wastewater | 89.5% - 97.5% |
| Relative Standard Deviation (RSD) | < 6.3% |
Table 2: Comparison with Alternative Analytical Methods
| Method | Extraction Technique | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery |
| SPE-LC-MS/MS | Solid Phase Extraction | 1.0 ng/L | 3.0 ng/L | 89.5% - 97.5% |
| SBSE-LC-MS/MS | Stir Bar Sorptive Extraction | - | 10 ng/L | 92% - 96%[1] |
| SPE-UPLC-UV | Solid Phase Extraction | 28 µg/L | 95 µg/L | 89.5% - 102.8% |
| GC-MS (with derivatization) | Liquid-Liquid Extraction | 0.134 µg/L | 0.430 µg/L | 85% |
Experimental Protocols
Detailed methodologies for the primary and alternative analytical techniques are provided below.
Primary Method: Solid Phase Extraction (SPE) coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method utilizes solid-phase extraction to concentrate and clean up the sample, followed by sensitive and selective quantification using LC-MS/MS with a d4-Triclocarban internal standard.
3.1.1. Sample Preparation and Extraction
-
Sample Collection: Collect 500 mL of wastewater in a clean amber glass bottle.
-
Fortification: Spike the sample with a known concentration of d4-Triclocarban internal standard solution.
-
SPE Cartridge Conditioning:
-
Pass 5 mL of methanol through an Oasis HLB (60 mg) SPE cartridge.
-
Pass 5 mL of deionized water through the cartridge.
-
-
Sample Loading: Load the wastewater sample onto the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.
-
Washing: Wash the cartridge with 5 mL of deionized water to remove interferences.
-
Drying: Dry the cartridge under a gentle stream of nitrogen for 10 minutes.
-
Elution: Elute the retained analytes with 6 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in 1 mL of methanol:water (1:1, v/v) for LC-MS/MS analysis.
3.1.2. LC-MS/MS Analysis
-
Liquid Chromatograph: Agilent 1200 Series HPLC or equivalent.
-
Mass Spectrometer: Agilent 6460 Triple Quadrupole LC/MS or equivalent.
-
Column: C18 column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase:
-
A: 5 mM Ammonium Acetate in Water
-
B: Methanol
-
-
Gradient: Start at 50% B, increase to 95% B over 8 minutes, hold for 2 minutes, and return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
-
Ionization Mode: Electrospray Ionization (ESI), Negative Mode.
-
MRM Transitions:
-
Triclocarban: Precursor Ion (m/z) 315 -> Product Ion (m/z) 162
-
d4-Triclocarban: Precursor Ion (m/z) 319 -> Product Ion (m/z) 164
-
Alternative Method 1: Stir Bar Sorptive Extraction (SBSE) with LC-MS/MS
This method offers a simpler, solvent-minimized extraction approach.
3.2.1. Sample Preparation and Extraction
-
Place a polydimethylsiloxane (PDMS) coated stir bar into a 20 mL vial containing the wastewater sample.
-
Stir for 1 hour at room temperature.
-
Remove the stir bar and place it in a vial with 1 mL of methanol.
-
Sonicate for 15 minutes to desorb the analytes.
-
Evaporate the methanol and reconstitute in 75% methanol for analysis[1].
3.2.2. LC-MS/MS Analysis
The LC-MS/MS conditions are similar to the primary method.
Alternative Method 2: Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization
This method provides an alternative separation and detection technique. Due to the low volatility of Triclocarban, a derivatization step is necessary.
3.3.1. Sample Preparation and Extraction
-
Perform a liquid-liquid extraction of the wastewater sample with dichloromethane.
-
Dry the organic extract over anhydrous sodium sulfate.
-
Evaporate the solvent to a small volume.
3.3.2. Derivatization and GC-MS Analysis
-
Add a silylating agent (e.g., BSTFA with 1% TMCS) to the extract and heat at 70°C for 30 minutes.
-
GC-MS System: Agilent 7890B GC coupled to a 5977A MSD or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.
-
Injector Temperature: 280°C.
-
Oven Program: Start at 150°C, ramp to 300°C at 15°C/min, hold for 5 minutes.
-
Ionization Mode: Electron Ionization (EI).
-
Mass Analyzer: Scan or Selected Ion Monitoring (SIM) mode.
Experimental Workflow and Logical Diagrams
The following diagrams illustrate the experimental workflows for the described analytical methods.
Caption: Comparative workflow of analytical methods.
Conclusion
The presented SPE-LC-MS/MS method using a d4-Triclocarban internal standard demonstrates high sensitivity, accuracy, and robustness for the quantification of Triclocarban in wastewater. While alternative methods such as SBSE-LC-MS/MS and GC-MS offer viable options, the primary method provides the lowest limits of detection, making it highly suitable for trace-level environmental monitoring. The choice of method will ultimately depend on the specific requirements of the study, including desired sensitivity, sample throughput, and available instrumentation.
References
A Comparative Guide to Solid-Phase Extraction (SPE) Cartridges for the Analysis of Triclocarban and Triclocarban-d4
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of Triclocarban (TCC), an antimicrobial agent found in various consumer products, and its deuterated internal standard, Triclocarban-d4, is crucial for environmental monitoring, toxicological studies, and pharmacokinetic assessments. Solid-Phase Extraction (SPE) is a widely adopted sample preparation technique that enables the concentration and purification of these analytes from complex matrices. The choice of SPE sorbent is a critical factor that significantly influences recovery, reproducibility, and sensitivity. This guide provides a comparative overview of different SPE cartridges for the extraction of Triclocarban and this compound, supported by experimental data from published studies.
Performance Comparison of SPE Cartridges
The selection of an appropriate SPE cartridge is contingent on the sample matrix, desired recovery, and the analytical technique employed for detection. Below is a summary of the performance of various SPE sorbents for the extraction of Triclocarban. The data presented is applicable to this compound as well, due to the chemical similarities between the analyte and its deuterated analog.
| SPE Sorbent | Matrix | Recovery (%) | RSD (%) | LOD/LOQ | Key Findings |
| Molecularly Imprinted Polymer (MIP) | Soil, Biosolids | Not explicitly stated for TCC alone | Not specified | LOQ: 40 µg/kg (soil), 100 µg/kg (biosolids)[1][2] | More efficient for sample cleanup than C18 SPE cartridges.[1][2] Can be reused up to 35 times, reducing analytical costs.[1][2] |
| Silicon Dioxide/Polystyrene (SiO2/PS) | Wastewater | 89.5 - 102.8 | < 6.3 | LOD: 0.028 µg/L[3] | Showed satisfactory recoveries for both TCC and Triclosan, making it suitable for simultaneous analysis.[3] Outperformed OPT, Agela Cleanert PEP, and BAC sorbents for this dual purpose.[3] |
| C18 | Human Breast Milk | 100.2 - 119.3 | 5.91 - 11.31 | LOQ: 0.03 µg/kg[4] | A commonly used sorbent for the purification of TCC from biological matrices.[4] |
| Oasis HLB | Water | 89.5 - 97.5 | Not specified | LOD: 1.0 ng/L[5][6] | A widely used polymeric sorbent suitable for the analysis of TCC in various water samples.[6] |
Experimental Protocols
Detailed methodologies are essential for replicating and adapting these extraction procedures. The following are generalized experimental protocols based on the cited literature.
1. Molecularly Imprinted Polymer (MIP) SPE for Soil and Biosolids [1][2]
-
Sample Preparation: Extraction of Triclocarban from soil or biosolid samples into an organic solvent.
-
SPE Cartridge: Custom-prepared MIP SPE cartridge.
-
Conditioning: The specific conditioning steps are dependent on the MIP synthesis and should be optimized.
-
Loading: The sample extract is loaded onto the conditioned MIP cartridge.
-
Washing: The cartridge is washed with a solvent to remove interfering compounds.
-
Elution: Triclocarban is eluted with a suitable solvent.
-
Analysis: The eluate is analyzed by HPLC-UV.
2. SiO2/PS SPE for Wastewater [3]
-
Sample Preparation: Filtration of wastewater samples.
-
SPE Cartridge: Silicon dioxide/polystyrene (SiO2/PS) composite microsphere cartridge.
-
Conditioning: The cartridge is conditioned with the appropriate solvents.
-
Loading: The wastewater sample is passed through the conditioned cartridge.
-
Washing: The cartridge is washed to remove matrix interferences.
-
Elution: Triclocarban is eluted using 50% methanol in acetone.[3]
-
Analysis: The eluate is analyzed by UPLC-UV.
3. C18 SPE for Human Breast Milk [4]
-
Sample Preparation: Samples undergo enzymolysis followed by extraction with acetonitrile.[4]
-
SPE Cartridge: C18 SPE cartridge.
-
Conditioning: The C18 cartridge is conditioned with methanol and water.
-
Loading: The sample extract is loaded onto the conditioned cartridge.
-
Washing: The cartridge is washed to remove interfering substances.
-
Elution: Triclocarban is eluted with an organic solvent.
-
Analysis: The eluate is analyzed by UPLC-MS/MS.
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for the solid-phase extraction of Triclocarban and this compound from a liquid sample matrix.
Caption: General workflow for SPE of Triclocarban and its internal standard.
Disclaimer: The recovery and LOQ/LOD values presented in this guide are dependent on the specific experimental conditions, including the sample matrix, and may vary. It is recommended to optimize the SPE method for your specific application.
References
- 1. Analysis of triclosan and triclocarban in soil and biosolids using molecularly imprinted solid phase extraction coupled with HPLC-UV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. akjournals.com [akjournals.com]
- 4. [Determination of triclosan and triclocarban in human breast milk by solid-phase extraction and ultra performance liquid chromatography-tandem mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Simultaneous Determination of Triclocarban and Triclosan in Environmental Water by Using SPE Combined with HPLC-ESI-MS | Scientific.Net [scientific.net]
- 6. researchgate.net [researchgate.net]
Evaluating the Effectiveness of Triclocarban-d4 for Matrix Effect Correction: A Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of Triclocarban (TCC), a widely used antimicrobial agent, in complex matrices such as environmental and biological samples, is often hampered by matrix effects. These effects, arising from co-eluting endogenous components, can lead to ion suppression or enhancement in mass spectrometry-based analyses, compromising data quality. The use of a stable isotope-labeled internal standard (SIL-IS), such as Triclocarban-d4, is a widely accepted strategy to mitigate these effects. This guide provides a comprehensive evaluation of the effectiveness of this compound for matrix effect correction, comparing it with other common strategies and presenting supporting experimental data.
The Gold Standard: Isotope Dilution Mass Spectrometry with this compound
Isotope dilution mass spectrometry (IDMS) using an SIL-IS like this compound is considered the most reliable method for compensating for matrix effects. The underlying principle is that the SIL-IS co-elutes with the native analyte and experiences the same degree of matrix-induced ion suppression or enhancement. By calculating the ratio of the analyte signal to the internal standard signal, these variations can be effectively normalized, leading to accurate and precise quantification.
Quantitative Performance of this compound (or equivalent SIL-IS)
The following table summarizes the performance of isotopically labeled Triclocarban as an internal standard in correcting for matrix effects across various complex matrices, as reported in several studies.
| Matrix | Analyte | Internal Standard | Mean Recovery (%) | Matrix Effect (%)* | Relative Standard Deviation (RSD) (%) | Reference |
| Municipal Biosolids | Triclocarban | Stable Isotope of TCC | 98.3 ± 5.0 | 100.5 ± 8.4 | Not Reported | [1] |
| Human Nails | Triclocarban | Isotopic TCC | 98.1 - 106.3 | Not explicitly stated, but high recovery suggests effective correction | 1.8 - 18.1 | [2] |
| Aquatic Samples | Triclocarban | Stable Isotopes of TCC | Not explicitly stated, but described as enabling "accurate quantification" | Method detection limits were matrix-dependent, implying matrix effects were present but compensated for. | Not Reported | [3] |
| River Water & Wastewater | Triclocarban | Isotopic TCC | Not explicitly stated, but the method is described as "ultratrace analysis" with a low detection limit, suggesting good performance. | Not explicitly stated, but the complexity of the matrix implies significant potential for matrix effects. | Not Reported |
*Matrix Effect (%) is calculated as the ratio of the analyte response in the presence of matrix to the response in a clean solvent. A value of 100% indicates no matrix effect, <100% indicates ion suppression, and >100% indicates ion enhancement. A value close to 100% when using an internal standard indicates successful correction.
Comparison with Alternative Matrix Effect Correction Strategies
While this compound offers excellent performance, it is essential to understand its advantages and disadvantages in the context of other available methods.
| Correction Strategy | Principle | Advantages | Disadvantages |
| Isotopic Dilution (using this compound) | An isotopically labeled version of the analyte is added to the sample. It co-elutes and experiences the same matrix effects as the native analyte. | - Most effective correction: Compensates for variations in sample preparation, chromatography, and ionization. - High accuracy and precision. | - Cost: Isotopically labeled standards can be expensive. - Availability: May not be commercially available for all analytes of interest. |
| Matrix-Matched Calibration | Calibration standards are prepared in a blank matrix that is representative of the samples being analyzed. | - Effective for a specific matrix: Can provide good accuracy if the blank matrix truly matches the samples. | - Matrix variability: Finding a true blank matrix can be difficult. Matrix composition can vary between samples, leading to inaccurate results. - Labor-intensive: Requires preparation of separate calibration curves for each matrix type. |
| Standard Addition | Known amounts of the analyte are added to aliquots of the sample. The concentration is determined by extrapolating back to the x-intercept of the calibration curve. | - Corrects for proportional matrix effects: Can be accurate for individual samples. | - Sample and time-intensive: Requires multiple analyses for each sample. - Assumes linearity: The response must be linear over the concentration range of the additions. |
| Use of a Non-Isotopic (Analogue) Internal Standard | A structurally similar but not isotopically labeled compound is used as the internal standard. | - Lower cost than isotopic standards. | - Imperfect correction: The analogue may not co-elute perfectly with the analyte and may experience different matrix effects, leading to less accurate correction. |
Experimental Protocols
Isotope Dilution Method for Triclocarban Analysis in Biosolids
This protocol is a representative example for the analysis of Triclocarban in a complex solid matrix using an isotopically labeled internal standard.
a. Sample Preparation and Extraction:
-
Homogenize the biosolids sample.
-
Weigh approximately 0.5 g of the homogenized sample into a centrifuge tube.
-
Spike the sample with a known amount of isotopically labeled Triclocarban (e.g., this compound or ¹³C-TCC) solution.
-
Add an appropriate extraction solvent (e.g., acetonitrile or a mixture of acetonitrile and water).
-
Vortex mix the sample thoroughly.
-
Perform pressurized liquid extraction (PLE) or ultrasonic extraction to enhance recovery.
-
Centrifuge the sample to pellet the solids.
-
Collect the supernatant.
b. Sample Clean-up (Solid-Phase Extraction - SPE):
-
Condition an SPE cartridge (e.g., Oasis HLB) with the appropriate solvents (e.g., methanol followed by water).
-
Load the sample extract onto the SPE cartridge.
-
Wash the cartridge with a weak solvent to remove interferences.
-
Elute the analyte and internal standard with a stronger solvent (e.g., acetonitrile or methanol).
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable solvent for LC-MS/MS analysis.
c. LC-MS/MS Analysis:
-
Inject the reconstituted sample into an LC-MS/MS system.
-
Use a C18 column for chromatographic separation with a suitable mobile phase gradient (e.g., water with formic acid and acetonitrile or methanol).
-
Operate the mass spectrometer in negative electrospray ionization (ESI) mode.
-
Monitor the specific precursor and product ion transitions for both Triclocarban and its isotopically labeled internal standard.
d. Quantification:
-
Generate a calibration curve by plotting the ratio of the peak area of Triclocarban to the peak area of the internal standard against the concentration of Triclocarban.
-
Calculate the concentration of Triclocarban in the samples using the calibration curve.
Visualizing the Workflow and Concepts
Workflow for Matrix Effect Evaluation using an Isotopic Internal Standard
Caption: Experimental workflow for the analysis of Triclocarban using an isotopic internal standard.
Logical Relationship of Matrix Effect and Correction
Caption: How this compound corrects for matrix-induced ion suppression.
References
- 1. researchgate.net [researchgate.net]
- 2. Analysis of triclosan and triclocarban in human nails using isotopic dilution liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Analysis of triclocarban in aquatic samples by liquid chromatography electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling Triclocarban-d4
Essential Safety and Handling Guide for Triclocarban-d4
This guide provides immediate and essential safety protocols, operational plans, and disposal procedures for researchers, scientists, and drug development professionals handling this compound. Adherence to these guidelines is critical for ensuring personal safety and minimizing environmental contamination.
Hazard Identification and Communication
This compound is a deuterated form of Triclocarban, a broad-spectrum antibacterial agent. While toxicological data for the deuterated compound is limited, the safety precautions for Triclocarban should be strictly followed. The primary hazards are summarized below.
| Hazard Type | Description | Citations |
| Eye Contact | Causes serious eye irritation. | [1][2][3] |
| Skin Contact | May be harmful if absorbed through the skin, causing skin irritation and potentially an allergic skin reaction. | [1][2] |
| Inhalation | May be harmful if inhaled, leading to respiratory tract irritation. | [1] |
| Ingestion | May be harmful if swallowed. | [1] |
| Environmental | Very toxic to aquatic life with long-lasting effects. | [4] |
| Combustion | Hazardous decomposition products under fire conditions include carbon oxides, nitrogen oxides, and hydrogen chloride gas. | [1][5] |
Operational and Disposal Plans
A systematic approach to handling and disposal is essential to mitigate risks. The following sections provide step-by-step procedural guidance.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is the first line of defense against exposure. The following equipment must be worn when handling this compound.
| Protection Type | Required Equipment | Specifications and Best Practices | Citations |
| Eye and Face | Safety Glasses with Side Shields or Chemical Goggles | A face shield should be worn when there is a risk of splashing. | [6][7][8] |
| Hand | Chemical-Resistant Gloves | Nitrile or other suitable chemically resistant gloves should be used. Inspect gloves for tears or holes before use. | [2][9] |
| Body | Laboratory Coat or Coveralls | A fully buttoned lab coat or disposable coveralls provide necessary skin protection. | [6][7][8] |
| Respiratory | NIOSH-Approved Respirator | Required when handling the powder outside of a fume hood or when dust/aerosols may be generated. | [4][7] |
Safe Handling Workflow
All handling of this compound should occur within a designated area, preferably a certified chemical fume hood to minimize inhalation exposure.
Step-by-Step Handling Protocol:
-
Preparation: Before handling, ensure the chemical fume hood is functioning correctly. Don all required PPE, including a lab coat, safety goggles, and chemical-resistant gloves.[1][7]
-
Handling: Conduct all manipulations, such as weighing and preparing solutions, within the fume hood to avoid the formation and inhalation of dust and aerosols.[1] Keep the container tightly closed when not in use.[2]
-
Post-Handling: After handling, decontaminate the work surface. Segregate all waste materials as described in the disposal plan. Doff PPE in the correct order to prevent cross-contamination and wash hands thoroughly with soap and water.
Spill Response
In the event of a spill, follow these procedures:
-
Evacuate non-essential personnel from the area.
-
Wearing appropriate PPE, cover the spill with an inert absorbent material.
-
For small spills, carefully sweep or vacuum the material into a suitable, closed container for disposal.[4] Use a vacuum equipped with a HEPA filter to collect dust.[4]
-
For larger spills, it may be necessary to wet the material to prevent dust formation before collection.[4]
-
Avoid allowing the spilled material to enter drains or waterways.[1][2][4]
Disposal Plan
Proper disposal is critical to prevent environmental contamination. This compound is very toxic to aquatic life.[4]
Waste Segregation and Disposal Workflow:
References
- 1. cdnisotopes.com [cdnisotopes.com]
- 2. hpc-standards.com [hpc-standards.com]
- 3. chemsynth.co.in [chemsynth.co.in]
- 4. cdn.chemservice.com [cdn.chemservice.com]
- 5. Triclocarban | C13H9Cl3N2O | CID 7547 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. epa.gov [epa.gov]
- 7. trihydro.com [trihydro.com]
- 8. 1910.120 App B - General Description and Discussion of the Levels of Protection and Protective Gear | Occupational Safety and Health Administration [osha.gov]
- 9. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
